3-Amino-2-sulfopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOAYWZEYNFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2-sulfopropanoic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-beta-alanine, is a synthetic amino acid analog of considerable interest in biotechnology and medicinal chemistry. Its structure, featuring a primary amine, a carboxylic acid, and a sulfonic acid group, imparts unique physicochemical properties, most notably high water solubility. This guide provides a comprehensive overview of its chemical properties, drawing from available computed data, and outlines general experimental protocols for its synthesis, analysis, and characterization. Furthermore, it explores its primary application in enhancing the aqueous solubility of hydrophobic molecules and presents a hypothetical biological context based on the known roles of its structural analog, β-alanine.
Chemical and Physical Properties
Table 1: General and Computed Physical/Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₅S | PubChem[1] |
| Molecular Weight | 169.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-sulfo-beta-alanine, (SR)-3-Amino-2-sulfo-propanoic acid | PubChem[1] |
| CAS Number | 15924-28-4 | BroadPharm[2] |
| Canonical SMILES | C(C(C(=O)O)S(=O)(=O)O)N | PubChem[1] |
| InChI Key | OFQOAYWZEYNFQC-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | -4.5 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 126 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 6 | PubChem[1] |
| Rotatable Bond Count (Computed) | 3 | PubChem[1] |
Reactivity and Solubility
This compound is characterized by three key functional groups: a primary amine, a carboxylic acid, and a sulfonic acid. The presence of the strongly acidic sulfonate group ensures high water solubility.[2][3] This property is the primary driver for its main application: increasing the hydrophilicity of hydrophobic molecules, such as fluorescent dyes, for use in aqueous biological systems.[1] The amine and carboxylic acid moieties provide reactive handles for covalent conjugation to other molecules.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized methodologies based on standard practices for similar amino acid derivatives.
General Synthesis of Sulfonated β-Amino Acids
A general approach to synthesizing sulfonated β-amino acids involves the sulfonation of a suitable precursor. One plausible, though not specifically verified for this compound, synthetic route is the sulfonation of β-alanine or a derivative. A documented one-step synthesis of alpha-sulfo-beta-alanine has been reported, suggesting that direct sulfonation methodologies are feasible.
Note: The following is a generalized protocol and would require optimization for the specific synthesis of this compound.
Materials:
-
β-alanine or a suitable precursor
-
Sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Quenching solution (e.g., ice-water)
-
Base for neutralization (e.g., sodium bicarbonate)
-
Solvents for extraction and purification (e.g., ethyl acetate, ethanol)
Procedure:
-
Dissolve the β-alanine precursor in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath.
-
Slowly add the sulfonating agent dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice-water.
-
Neutralize the aqueous solution with a suitable base.
-
The product may precipitate out of solution or require extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for HPLC-Based Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of amino acids. Due to the lack of a strong chromophore in this compound, pre-column derivatization is typically required for UV-Vis detection.
Materials:
-
Sample containing this compound
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines)
-
HPLC system with a fluorescence or UV-Vis detector
-
Reversed-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M sodium acetate, pH 6.5)
-
Mobile Phase B: Acetonitrile or methanol
-
Purified this compound standard
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate aqueous buffer.
-
Derivatization: Mix the sample with the OPA reagent in a borate (B1201080) buffer (pH ~9.5). The reaction is rapid and occurs at room temperature.
-
HPLC Separation:
-
Inject the derivatized sample onto the equilibrated C18 column.
-
Elute the sample using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start at 5% B and increase to 70% B over 20-30 minutes.
-
Monitor the eluent with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm for OPA derivatives).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the derivatized this compound standard.
-
Identify the peak corresponding to the target analyte in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the concentration in the original sample by integrating the peak area and comparing it to the calibration curve.
-
Biological Significance and Signaling Pathways (Hypothetical)
There is currently no direct evidence of this compound's involvement in specific biological signaling pathways. However, its structural similarity to β-alanine, a naturally occurring non-essential amino acid, allows for the formulation of a hypothetical role. β-alanine is the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and pH-buffering capacities in skeletal muscle and brain tissue.
Supplementation with β-alanine has been shown to increase carnosine levels, which in turn can enhance high-intensity exercise performance and may offer neuroprotective effects. Carnosine is known to scavenge reactive oxygen species (ROS) and buffer against the drop in pH during intense exercise.
The diagram below illustrates a hypothetical pathway where this compound might interact with pathways related to β-alanine metabolism. It is important to note that this is a theoretical construct and has not been experimentally validated.
Caption: Hypothetical interaction of this compound with the β-alanine/carnosine pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization and analysis of a synthetic amino acid analog like this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable chemical tool, primarily utilized for its ability to impart high water solubility to other molecules. While comprehensive experimental data on its intrinsic chemical properties are sparse, its structure suggests reactivity and characteristics typical of sulfonated amino acids. The generalized protocols and workflows presented here provide a framework for its synthesis, analysis, and characterization. Future research into its potential biological activities, particularly in relation to pathways involving its structural analog β-alanine, could reveal novel applications in drug development and biochemistry.
References
3-Amino-2-sulfopropanoic Acid: A Technical Overview of a Novel Amino Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-sulfopropanoic acid is a structurally unique, water-soluble amino acid derivative. While its precise biological functions and roles remain largely uncharacterized in scientific literature, its chemical structure, featuring a carboxylic acid, a primary amine, and a sulfonate group, suggests potential for diverse biological interactions and utility as a versatile building block in synthetic chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, explores its potential, yet unverified, biological roles by drawing parallels with structurally related compounds, and outlines detailed experimental protocols that can be employed to elucidate its functions. This document serves as a foundational resource for researchers initiating studies on this novel compound.
Introduction
This compound, also known as 2-sulfo-beta-alanine, is an aliphatic amino acid that has yet to be the subject of extensive biological investigation.[3] Its high water solubility, conferred by the sulfonate group, combined with the reactive carboxylic acid and primary amine moieties, makes it an intriguing molecule for potential applications in pharmacology and biochemistry.[1][2] The structural similarity to endogenous compounds such as taurine (B1682933) and cysteic acid suggests that it may participate in or modulate various physiological pathways. This guide aims to consolidate the limited available information and provide a scientific framework for future research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experiments, including formulation for in vitro and in vivo studies, and for understanding its potential interactions within a biological milieu.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₅S | PubChem[3] |
| Molecular Weight | 169.16 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 15924-28-4 | PubChem[3] |
| Canonical SMILES | C(C(C(=O)O)S(=O)(=O)O)N | PubChem[3] |
| InChIKey | OFQOAYWZEYNFQC-UHFFFAOYSA-N | PubChem[3] |
| Appearance | Solid (predicted) | - |
| Water Solubility | High (inferred from structure) | MedChemExpress[1], BroadPharm[2] |
| XLogP3 | -4.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 3 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
Potential Biological Functions and Roles (Hypothetical)
Due to the absence of direct experimental evidence, the biological functions of this compound can only be postulated based on its structural relationship to known bioactive molecules.
Neuromodulatory Activity
Structurally, this compound is an analog of taurine (2-aminoethanesulfonic acid) and cysteic acid ((R)-2-Amino-3-sulfopropanoic acid), both of which exhibit neuromodulatory properties. Taurine is an abundant free amino acid in the central nervous system and is involved in osmoregulation, membrane stabilization, and has been investigated for its therapeutic potential in neurological disorders. Cysteic acid is a known agonist at excitatory amino acid receptors. It is plausible that this compound could interact with neurotransmitter receptors or transporters, thereby modulating neuronal excitability.
Role in Metabolic Pathways
Given its amino acid structure, this compound could potentially serve as a metabolic intermediate or a modulator of enzymatic activity. Its metabolism, if it occurs in vivo, may involve transamination, decarboxylation, or further modification of the sulfonate group. Research into its uptake and transformation by cells and tissues would be necessary to understand its metabolic fate.
Utility in Drug Development
The bifunctional nature of this compound, with its reactive amine and carboxylic acid groups, makes it a candidate for use as a linker or scaffold in the synthesis of more complex molecules.[1][2] The hydrophilic sulfonate group could be leveraged to improve the aqueous solubility and pharmacokinetic properties of parent drug compounds.
Proposed Experimental Protocols
To elucidate the biological functions of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for investigation.
Cellular Uptake and Cytotoxicity Assays
Objective: To determine if this compound is transported into cells and to assess its potential toxicity.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, SH-SY5Y for neuronal uptake) in appropriate media.
-
Uptake Assay:
-
Incubate cells with varying concentrations of this compound for different time points.
-
For detection, radiolabeling of the compound or the use of analytical techniques like LC-MS/MS to quantify intracellular concentrations is recommended.
-
To investigate transport mechanisms, perform competitive inhibition studies with known amino acid transporter substrates.
-
-
Cytotoxicity Assay:
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Assess cell viability using standard assays such as MTT, LDH, or live/dead staining.
-
Receptor Binding Assays
Objective: To investigate the interaction of this compound with known neurotransmitter receptors.
Methodology:
-
Receptor Preparation: Prepare cell membrane fractions from tissues or cell lines known to express receptors of interest (e.g., glutamate, GABA, glycine (B1666218) receptors).
-
Competitive Binding Assay:
-
Incubate the membrane preparation with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
-
Filtration-based or scintillation proximity assay (SPA) formats can be employed.
-
In Vivo Pharmacokinetic and Metabolic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Dosing: Administer this compound via relevant routes (e.g., oral, intravenous, intraperitoneal).
-
Sample Collection: Collect blood, urine, and feces at various time points post-administration.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in biological matrices.
-
Analyze the collected samples to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and identify major metabolites.
-
Visualizations of Hypothetical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate hypothetical scenarios and experimental workflows for the investigation of this compound.
Caption: Proposed experimental workflow for the characterization of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
This compound represents a molecule with untapped potential in biological and pharmaceutical research. While direct evidence of its function is currently lacking, its chemical structure provides a strong rationale for investigating its roles in neuromodulation, metabolism, and as a tool in drug design. The experimental protocols and hypothetical pathways outlined in this guide are intended to provide a foundational framework to stimulate and direct future research into this promising, yet enigmatic, compound. The elucidation of its biological activities will be crucial in determining its physiological significance and potential therapeutic applications.
References
An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Amino-2-sulfopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-β-alanine, is a fascinating and functionally versatile molecule. As a structural analog of the neurotransmitter β-alanine, it holds significant potential in various research and development domains, particularly in pharmacology and drug design. Its structure, featuring both an amino group and a sulfonic acid group, imparts unique chemical properties, including high water solubility. The presence of a chiral center at the second carbon atom introduces the complexities and opportunities of stereoisomerism, a critical consideration in modern drug development. This technical guide provides a comprehensive overview of the structure, stereochemistry, and pertinent (though currently limited) experimental data related to this compound, offering a foundational resource for scientists and researchers in the field.
Chemical Structure and Properties
This compound is a three-carbon amino acid derivative. Its molecular structure consists of a propanoic acid backbone with an amino group attached to the third carbon (C3) and a sulfonic acid group attached to the second carbon (C2)[1][2][3]. This arrangement classifies it as a β-amino acid.
The key structural features are:
-
Carboxylic Acid Group (-COOH): Provides acidic properties and a potential site for chemical modification.
-
Amino Group (-NH2): Imparts basic properties and serves as another key site for derivatization.
-
Sulfonic Acid Group (-SO3H): A strong acidic group that significantly increases the molecule's polarity and water solubility[1].
-
Chiral Center: The carbon atom at the C2 position is bonded to four different groups (hydrogen, carboxylic acid, sulfonic acid, and the -CH2NH2 group), making it a stereocenter.
General Properties:
| Property | Value | Source |
| Molecular Formula | C3H7NO5S | [1][3] |
| Molecular Weight | 169.16 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-sulfo-beta-alanine, (SR)-3-Amino-2-sulfo-propanoic acid | [3] |
Stereochemistry: The Enantiomers of this compound
Due to the chiral center at C2, this compound exists as a pair of enantiomers: (R)-3-amino-2-sulfopropanoic acid and (S)-3-amino-2-sulfopropanoic acid. These stereoisomers are non-superimposable mirror images of each other and can exhibit distinct biological activities and pharmacological profiles.
Logical Relationship of Stereoisomers
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Synthesis and Chiral Separation: Methodological Approaches
While specific, detailed experimental protocols for the stereoselective synthesis of (R)- and (S)-3-amino-2-sulfopropanoic acid are not extensively documented in the current literature, general strategies for the synthesis of related β-amino acids and sulfonated amino acids can be adapted.
Potential Synthetic Strategies
1. Stereoselective Synthesis from Chiral Precursors: A common approach for synthesizing enantiomerically pure amino acids involves starting with a known chiral molecule. For example, a synthesis could potentially begin with enantiomerically pure serine or a related chiral building block, followed by chemical transformations to introduce the sulfonic acid group at the C2 position with retention or controlled inversion of stereochemistry.
2. Asymmetric Sulfonation: Another strategy could involve the asymmetric sulfonation of a suitable β-amino acid precursor. This would require the use of a chiral catalyst to direct the addition of the sulfo group to one face of the molecule preferentially, leading to an enantiomeric excess of either the (R) or (S) isomer.
3. Chiral Resolution of a Racemic Mixture: This is a widely used method for obtaining pure enantiomers. A racemic mixture of this compound can be prepared, and then the enantiomers are separated.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation (Hypothetical)
Given the polar and ionic nature of this compound, chiral HPLC using a suitable chiral stationary phase (CSP) would be a primary method for its resolution. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are often effective for the separation of underivatized amino acids.
Objective: To separate the (R) and (S) enantiomers of this compound.
Materials:
-
Racemic this compound
-
HPLC-grade methanol (B129727), ethanol, and acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or ethanol) and an aqueous component containing a small percentage of an acid (e.g., 0.1% formic acid) to control ionization.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Macrocyclic glycopeptide-based chiral stationary phase.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at a low wavelength (e.g., 210 nm).
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.
-
Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomeric peaks.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC separation method.
Spectroscopic Data
Detailed NMR and mass spectrometry data for the individual enantiomers of this compound are not currently available in public databases. However, based on the known structure, the following spectroscopic characteristics would be expected for the racemic mixture.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the protons on C2 and C3 due to coupling with each other and potentially with the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonic acid and carboxylic acid groups. |
| ¹³C NMR | Three distinct carbon signals corresponding to the carboxylic acid carbon, the C2 carbon bearing the sulfo group, and the C3 carbon bearing the amino group. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the molecule (C3H7NO5S). Fragmentation patterns would likely involve the loss of the sulfonic acid group, carboxylic acid group, and amino group. |
Biological Significance and Drug Development Potential
While the specific biological roles of the (R) and (S) enantiomers of this compound have not been extensively studied, its structural similarity to β-alanine suggests potential interactions with biological systems that recognize β-amino acids. β-Alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.
The introduction of the sulfonic acid group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In drug development, sulfonation is often used to increase water solubility and improve oral bioavailability. Therefore, this compound and its derivatives could serve as valuable building blocks for the synthesis of novel drug candidates.
Potential Signaling Pathway Interaction (Hypothetical)
Given its structural similarity to β-alanine, it is plausible that this compound could interact with GABA receptors or other neurotransmitter systems. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for neurotransmitter analogs.
References
The Ubiquitous Yet Understated Role of 3-Amino-2-sulfopropanoic Acid in the Biosphere: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-sulfopropanoic acid, commonly known as S-sulfocysteine (SSC), is a naturally occurring amino acid analogue. While extensively recognized as a key biomarker in human metabolic disorders such as Molybdenum Cofactor Deficiency (MoCD) and Isolated Sulfite (B76179) Oxidase Deficiency (ISOD), its presence and physiological significance extend across various domains of life, including plants and bacteria. This technical guide provides an in-depth exploration of the natural occurrence of SSC, detailing its biosynthesis, metabolic pathways, and physiological roles in different organisms. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for its detection and quantification are provided. Furthermore, this guide presents visual representations of key pathways and experimental workflows to facilitate a comprehensive understanding of the multifaceted nature of this intriguing molecule.
Introduction
This compound (S-sulfocysteine) is a structural analogue of the amino acid cysteine, characterized by a sulfonate group (-SO3H) in place of the thiol group (-SH). Its accumulation in humans is a hallmark of severe neurodegenerative diseases stemming from defects in sulfur metabolism[1]. In these conditions, an excess of sulfite reacts non-enzymatically with cystine to form S-sulfocysteine[1]. Due to its structural similarity to glutamate, SSC acts as an N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity and neuronal damage[2][3].
Beyond its pathological role in humans, S-sulfocysteine is synthesized enzymatically in various organisms, including plants and bacteria, where it participates in sulfur metabolism and redox homeostasis[4][5]. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, offering a valuable resource for researchers investigating sulfur metabolism, neurodegenerative diseases, and novel therapeutic avenues.
Natural Occurrence and Quantitative Data
The concentration of this compound varies significantly across different organisms and physiological states. In healthy humans, it is present at low levels, while in patients with MoCD or ISOD, its concentration in urine and plasma is markedly elevated[6][7]. In plants like Arabidopsis thaliana, S-sulfocysteine is a metabolite involved in sulfur homeostasis, with its levels influenced by environmental conditions such as exposure to hydrogen sulfide[8].
Table 1: Concentration of S-Sulfocysteine in Human Samples
| Sample Type | Condition | Concentration Range | Reference |
| Urine (Pediatric) | Control | Median: 6.20 mmol/mol creatinine (B1669602) | [6][9] |
| Urine (Adult) | Control | Median: 6.94 mmol/mol creatinine | [6][9] |
| Urine | MoCD Patients | 85 - 695 mmol/mol creatinine | [6][9] |
| Urine | SOD Patients | Elevated (Specific range not defined) | [7] |
| Serum (Adult) | Control | Not specified | [6][9] |
Table 2: Concentration of S-Sulfocysteine in Arabidopsis thaliana
| Plant Part | Condition | Concentration Range (pmol/mg FW) | Reference |
| Aerial Parts | Control | 0.2 - 0.45 | [8] |
| Aerial Parts | H₂S Exposure (1 ppm) | ~20 | [8] |
Biosynthesis and Metabolic Pathways
The formation of this compound can occur through both enzymatic and non-enzymatic pathways depending on the organism and its metabolic state.
Non-Enzymatic Formation in Humans
In individuals with MoCD or ISOD, a deficiency in the enzyme sulfite oxidase leads to the accumulation of sulfite. This highly reactive molecule readily attacks the disulfide bond of cystine, resulting in the formation of S-sulfocysteine and cysteine[1][10].
Enzymatic Synthesis in Plants and Bacteria
In plants such as Arabidopsis thaliana and various bacteria, S-sulfocysteine is synthesized by the enzyme S-sulfocysteine synthase (also known as O-acetylserine (thiol)-lyase B or CysM)[4][5][11]. This enzyme catalyzes the reaction between O-acetylserine (OAS) and thiosulfate (B1220275) to produce S-sulfocysteine[5][12].
Physiological and Pathophysiological Roles
Neurotoxicity in Humans
As previously mentioned, the primary role of S-sulfocysteine in human pathophysiology is its neurotoxic effect. By acting as an agonist at the NMDA receptor, it triggers an influx of Ca²⁺ into neurons, leading to a cascade of events that includes the activation of proteases like calpain, degradation of synaptic proteins, and ultimately, neuronal cell death[3]. This excitotoxicity is a major contributor to the severe neurological damage observed in MoCD and ISOD patients[3].
Role in Plant Redox Homeostasis
In Arabidopsis thaliana, S-sulfocysteine synthase activity is crucial for chloroplast function and light-dependent redox control[5][12]. It is suggested that S-sulfocysteine synthase acts as a sensor for thiosulfate accumulation, which can occur under conditions of oxidative stress (e.g., excess light). The resulting production of S-sulfocysteine may trigger protective mechanisms within the chloroplast to mitigate photodamage[4]. The absence of this enzyme leads to increased levels of reactive oxygen species (ROS) and reduced photosynthetic efficiency under long-day conditions[5].
Experimental Protocols
Accurate detection and quantification of this compound are critical for both clinical diagnosis and basic research. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
Quantification of S-Sulfocysteine in Human Urine by HPLC
This protocol is adapted from Belaidi et al. (2012)[6][9].
1. Sample Preparation:
-
Centrifuge urine samples at 13,000 x g for 15 minutes.
-
Filter the supernatant through a 0.2-µm filter.
-
Dilute the filtered urine in HPLC-grade water.
2. Derivatization:
-
Use an automated precolumn derivatization with o-phthaldialdehyde (OPA).
-
The derivatization reagent consists of 1 g of OPA in 10 ml methanol, mixed with 90 ml of 0.4 M borate (B1201080) buffer (pH 10.2) and 400 µl of 2-mercaptoethanol.
-
Mix 9 µl of the sample with 1 µl of the derivatization reagent.
-
Incubate for 0.2 minutes before injection.
3. HPLC Conditions:
-
System: Agilent 1200 SL system or equivalent.
-
Column: C18 reversed-phase column (e.g., XBridge 50 x 4.6 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Na₂HPO₄; 10 mM Na₂B₄O₇.
-
Mobile Phase B: 45% acetonitrile, 45% methanol, 10% water.
-
Elution: Isocratic with 10% eluent B.
-
Detection: UV absorbance at 338 nm.
4. Quantification:
-
Use peak area for calibration.
-
Normalize the amount of S-sulfocysteine to creatinine concentration in the urine sample.
Quantification of S-Sulfocysteine in Urine by UPLC-MS/MS
This protocol is based on the method described by Jiang et al. (2018)[7].
1. Sample Preparation:
-
To 5 µL of urine, add 250 µL of a working internal standard solution (S-sulfocysteine-d3 in 0.1% formic acid in water).
-
Vortex and centrifuge at 13,000 rpm.
-
Transfer the supernatant for analysis.
2. UPLC-MS/MS Conditions:
-
System: Waters ACQUITY UPLC system coupled to a tandem mass spectrometer.
-
Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from other matrix components.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
S-sulfocysteine: Monitor the transition of the parent ion to a specific daughter ion.
-
S-sulfocysteine-d3: Monitor the corresponding transition for the internal standard.
-
3. Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration using a calibration curve prepared with known standards.
Conclusion and Future Directions
This compound is a molecule of significant interest, bridging the gap between inherited metabolic diseases and fundamental biochemical pathways in a wide range of organisms. While its role as a neurotoxin in human genetic disorders is well-established, its function in plants and bacteria as a product of enzymatic synthesis opens up new avenues of research. The antioxidant and redox-sensing properties of the S-sulfocysteine pathway in plants suggest a sophisticated mechanism for managing sulfur metabolism and oxidative stress.
Future research should focus on several key areas:
-
Expanding the Organismal Scope: Investigating the presence and concentration of this compound in a broader array of organisms, including marine life and fungi, to understand its evolutionary and ecological significance.
-
Elucidating Novel Functions: Exploring potential signaling roles of S-sulfocysteine beyond redox control in plants and its impact on microbial physiology.
-
Therapeutic Potential: For drug development professionals, understanding the mechanisms of S-sulfocysteine-induced neurotoxicity is paramount for designing effective therapies for MoCD and ISOD. Furthermore, the stability of S-sulfocysteine compared to cysteine could be leveraged in various biotechnological applications.
This technical guide provides a solid foundation for researchers and professionals to delve deeper into the multifaceted world of this compound, a molecule that, despite its simple structure, plays a complex and vital role in the biosphere.
References
- 1. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filling gaps in bacterial amino acid biosynthesis pathways with high-throughput genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-sulfocysteine synthase function in sensing chloroplast redox status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabidopsis S-Sulfocysteine Synthase Activity Is Essential for Chloroplast Function and Long-Day Light-Dependent Redox Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur metabolism in bacteria [normalesup.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine and S-sulfocysteine biosynthesis in phototrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low abundance does not mean less importance in cysteine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-2-sulfopropanoic Acid and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2-sulfopropanoic acid, a synthetic amino acid derivative of interest in various scientific and biomedical research applications. This document details its nomenclature, physicochemical properties, and known applications, with a focus on its utility in drug development and biochemical assays.
Nomenclature and Synonyms
This compound is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.
| Synonym | Identifier Type | Source |
| This compound | IUPAC Name | PubChem[1] |
| 2-sulfo-beta-alanine | Common Name | PubChem[1] |
| (SR)-3-Amino-2-sulfo-propanoic acid | Stereochemistry | PubChem[1] |
| 15924-28-4 | CAS Registry Number | PubChem[1] |
| MFCD00050420 | Catalog ID | PubChem[1] |
| H-bAla(2-SO3H)-OH | IUPAC Condensed | PubChem[1] |
| BP-40107 | Catalog ID | PubChem[1] |
| SCHEMBL8390127 | Catalog ID | PubChem[1] |
| AKOS006273245 | Catalog ID | PubChem[1] |
| SY224078 | Catalog ID | PubChem[1] |
Physicochemical Properties and Applications
This compound is a structurally unique molecule featuring a primary amine, a carboxylic acid, and a sulfonic acid group.[2][3] This combination of functional groups imparts specific properties that are highly valuable in biochemical and pharmaceutical research. The most notable characteristic is the presence of the sulfonate group, which confers high water solubility to this aliphatic compound.[2][3]
The primary application of this compound stems from its ability to be conjugated to larger, often hydrophobic, molecules to enhance their aqueous solubility.[4] This is particularly relevant in the following areas:
-
Drug Development: By attaching this compound to a drug candidate, its solubility can be improved, which can, in turn, enhance its bioavailability and therapeutic efficacy.
-
Biochemical Probes: It is used to modify hydrophobic fluorescent dyes, such as cyanine (B1664457) and rhodamine, making them more soluble in aqueous buffers used in biological assays.[4] This allows for more effective labeling and detection of biomolecules in their native environment.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Fmoc-protected version, Fmoc-β-Ala(SO3H)-OH, can be incorporated to increase the hydrophilicity of synthetic peptides.[4]
Logical Workflow: Enhancing Bioactive Molecule Properties
While this compound is not known to be directly involved in a specific signaling pathway as an endogenous molecule, its application in modifying bioactive molecules has a direct impact on their ability to interact with such pathways. The following diagram illustrates the logical workflow of how this compound is used to enhance the properties of a hypothetical bioactive peptide, thereby improving its function in a cellular context.
Caption: Workflow of this compound in enhancing peptide solubility and bioactivity.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on general organic chemistry principles and published methods for similar compounds, a representative synthesis and analytical protocol are provided below.
Representative Synthesis Protocol: Sulfonation of 3-Aminopropanoic Acid
This protocol describes a potential method for the synthesis of this compound starting from 3-aminopropanoic acid (β-alanine).
Materials:
-
3-Aminopropanoic acid (β-alanine)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Diethyl ether
-
Ethanol
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 mole of 3-aminopropanoic acid in a minimal amount of concentrated sulfuric acid under constant stirring in an ice bath.
-
Slowly add 1.1 moles of fuming sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and diethyl ether with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold diethyl ether to remove any unreacted starting material and byproducts.
-
Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum over anhydrous sodium sulfate.
Disclaimer: This is a representative protocol and should be optimized and validated for safety and efficiency in a laboratory setting.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the detection and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A gradient elution can be optimized, for example, starting with 5% B and increasing to 95% B over 20 minutes.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Detection:
-
If using a UV detector, the wavelength should be optimized. As the molecule lacks a strong chromophore, derivatization with a UV-active tag might be necessary for sensitive detection.
-
Mass spectrometry detection would provide higher selectivity and sensitivity, monitoring for the specific mass-to-charge ratio of the compound.
Conclusion
This compound, also known as 2-sulfo-beta-alanine, is a valuable synthetic tool for researchers in chemistry, biochemistry, and pharmacology. Its primary utility lies in its ability to enhance the aqueous solubility of hydrophobic molecules, thereby improving their handling in biological assays and their potential as therapeutic agents. While direct biological activity or involvement in signaling pathways has not been extensively documented, its role as a molecular modifier is significant for the advancement of drug discovery and the development of novel research tools. Further research into the biological effects of this compound and its derivatives may reveal novel applications in the future.
References
Whitepaper: Endogenous 3-Amino-2-sulfopropanoic Acid in the Human Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the endogenous presence of 3-Amino-2-sulfopropanoic acid (3-SPA), also known as 2-sulfo-β-alanine, in the human central nervous system. Recently identified as a naturally occurring molecule in the human brain, 3-SPA has garnered significant interest for its potential neuroprotective role, particularly in the context of Alzheimer's disease (AD).[1][2] This guide details the discovery, quantification, and proposed biological functions of endogenous 3-SPA. It includes detailed experimental methodologies for its detection and functional analysis, quantitative data on its concentration in human cerebrospinal fluid (CSF), and diagrams of its proposed signaling pathway and related experimental workflows.
Discovery and Confirmation of Endogenous Presence
The existence of this compound as an endogenous substance in the human brain is a recent discovery.[1][2] It was first identified during clinical studies of the Alzheimer's drug candidate tramiprosate (3-amino-1-propanesulfonic acid) and its prodrug, ALZ-801.[2] Researchers found that 3-SPA is the primary metabolite of these compounds.[1][2]
Crucially, subsequent investigations confirmed the presence of 3-SPA in the cerebrospinal fluid (CSF) and plasma of elderly, drug-naïve patients with memory deficits, including those with AD and other neurodegenerative conditions.[1][2] This finding established that 3-SPA is not merely a drug metabolite but a bona fide endogenous molecule within the human central nervous system, suggesting a physiological role in the aging brain.[1]
Quantitative Data: 3-SPA Concentration in Human CSF
Quantitative analysis using liquid chromatography–tandem mass spectrometry (LC–MS/MS) has established baseline concentrations of endogenous 3-SPA in the human CSF. These levels are significantly increased in patients receiving tramiprosate treatment.
| Subject Group | Sample Type | Mean 3-SPA Concentration (± SD) | Reference |
| Drug-Naïve Patients with Cognitive Deficits | CSF | 11.7 ± 4.3 nM | [2] |
| AD Patients Treated with Tramiprosate (150 mg BID) | CSF | 135 ± 51 nM | [2] |
Table 1: Quantitative concentrations of this compound (3-SPA) in human cerebrospinal fluid (CSF).
Proposed Biological Function and Signaling Pathway
The primary biological function attributed to endogenous 3-SPA is the inhibition of beta-amyloid (Aβ) oligomer formation, a key pathological event in Alzheimer's disease.[1][2] In vitro studies have demonstrated that 3-SPA effectively inhibits the aggregation of Aβ42 monomers into neurotoxic small oligomers with a potency comparable to its parent compound, tramiprosate.[2]
This has led to the proposal of a protective "Aβ oligomer brake pathway" within the human brain, where endogenous 3-SPA may serve to counteract and modulate the neurotoxic effects of Aβ aggregation.[1] Molecular dynamics simulations suggest that 3-SPA interacts with key amino acid residues of the Aβ42 monomer (such as Lys16 and Lys28), which are critical for amyloid seed formation and subsequent neurotoxicity.[2]
While 3-SPA is a known metabolite of the drug tramiprosate, its specific endogenous biosynthesis pathway has not yet been fully elucidated. The diagram below illustrates the relationship between the prodrug ALZ-801, tramiprosate, and their shared metabolite, 3-SPA, which is also present endogenously.
Experimental Protocols
Identification and Quantification of 3-SPA in Human CSF
The definitive method for detecting and quantifying 3-SPA in biological fluids is Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).[2]
Protocol Overview:
-
Sample Collection: Lumbar CSF samples are obtained from subjects.
-
Sample Preparation (Derivatization): Due to the chemical nature of 3-SPA, derivatization is employed to enhance its detection by mass spectrometry. The protocol involves reacting the CSF sample to create a more readily ionizable derivative, such as 2-[(2,2,2-trifluoroethyl)-carbamoyl]ethane-1-sulfonic acid.
-
Chromatographic Separation (LC):
-
Column: A Thermo Scientific AQUASIL C18 column (5 µm, 50 × 2.1 mm) is typically used.[2]
-
Mobile Phase A: 0.1% trifluoroacetic acid in water (v/v).[2]
-
Mobile Phase B: 0.1% formic acid in 90/10 acetonitrile/water (v/v).[2]
-
Flow Rate: 0.35 ml/min.[2]
-
Gradient: A gradient elution is used to separate 3-SPA from other components in the CSF matrix.
-
-
Mass Spectrometric Detection (MS/MS):
-
Instrument: An API 6500 triple quadrupole mass spectrometer or similar is used for detection.[2]
-
Ionization Mode: Data is acquired in negative ion mode.[2]
-
Quantification: The transition ion of the molecular peak of the diacid derivative (e.g., m/z 234.1/80.9) is selected for quantitation.[2]
-
Confirmation: Structural identity is confirmed by matching the retention time and the MS/MS fragmentation pattern of the endogenous molecule with that of a pure 3-SPA reference standard.[2]
-
In Vitro Assessment of Anti-Aβ Oligomer Activity
Ion-Mobility Spectrometry–Mass Spectrometry (IMS–MS) is a powerful technique used to characterize the interactions between 3-SPA and Aβ42 monomers and to observe the resulting conformational changes and inhibition of oligomerization.[2]
Protocol Overview:
-
Sample Preparation: Synthetic Aβ42 monomers are incubated under controlled conditions (temperature, pH) in the presence and absence of a significant molar excess of 3-SPA (e.g., 1000-fold excess).[1]
-
IMS-MS Analysis:
-
The incubated samples are introduced into the mass spectrometer.
-
Ion Mobility Separation: In the gas phase, ions are separated based on their size, shape, and charge (their drift time through a gas-filled cell). This allows for the differentiation of Aβ42 monomers from various oligomeric species (dimers, trimers, etc.).
-
Mass Spectrometry: Following mobility separation, the ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).
-
-
Data Analysis: By comparing the IMS-MS profiles of Aβ42 incubated with and without 3-SPA, researchers can determine the extent to which 3-SPA inhibits the formation of oligomers over time. The presence of 3-SPA results in a significant reduction in the signals corresponding to Aβ42 oligomers.[1]
Conclusion and Future Directions
The discovery of this compound as an endogenous molecule in the human brain represents a significant advancement in neurobiology. Its demonstrated ability to inhibit the formation of toxic Aβ oligomers positions it as a key component of a potential physiological defense mechanism against neurodegeneration.[1] The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers in the field.
Future research should focus on:
-
Elucidating the endogenous biosynthesis pathway of 3-SPA to understand its regulation.
-
Investigating the correlation between endogenous 3-SPA levels and the progression of neurodegenerative diseases in larger patient cohorts.
-
Exploring the full spectrum of its biological activities beyond Aβ aggregation inhibition.
Understanding the role of endogenous 3-SPA opens new avenues for the development of novel therapeutic strategies aimed at preventing or slowing the progression of Alzheimer's disease and other related disorders.
References
- 1. 3-SPA: Endogenous Substance Inhibits Formation Of Beta Amyloid Oligomers - Sciencebeta [sciencebeta.com]
- 2. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 2-Sulfo-beta-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Sulfo-beta-alanine is a sulfonated derivative of the naturally occurring beta-amino acid, beta-alanine (B559535). The introduction of a sulfonic acid group significantly modifies the physicochemical properties of the parent molecule, enhancing its acidity and aqueous solubility. These characteristics make it a valuable building block in medicinal chemistry and biotechnology, particularly in applications requiring the modification of molecules to improve their water solubility. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-sulfo-beta-alanine, details on its synthesis, and general experimental protocols for its characterization. Due to a lack of specific publicly available quantitative data for 2-sulfo-beta-alanine, this guide also presents data for the parent compound, beta-alanine, as a point of reference and discusses the anticipated effects of sulfonation.
Introduction
Beta-alanine is a non-proteinogenic amino acid that serves as a precursor to the synthesis of carnosine, a dipeptide with important physiological roles, including pH buffering in muscle tissue. The chemical modification of beta-alanine can lead to derivatives with unique properties for various scientific applications. 2-Sulfo-beta-alanine, with the addition of a sulfonic acid functional group, is a prime example of such a derivative. Its enhanced hydrophilic nature makes it a key component in the development of water-soluble dyes, bioconjugates, and other labeled molecules for use in aqueous environments[1][2][3]. This guide aims to consolidate the available information on the physicochemical properties of 2-sulfo-beta-alanine to support its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-sulfo-beta-alanine are summarized in Table 1. For comparative purposes, the known properties of beta-alanine are provided in Table 2.
Table 1: Physicochemical Properties of 2-Sulfo-beta-alanine
| Property | Value | Reference |
| IUPAC Name | 3-Amino-2-sulfopropanoic acid | N/A |
| Molecular Formula | C₃H₇NO₅S | [1] |
| Molecular Weight | 169.16 g/mol | [1] |
| Appearance | White crystalline solid (presumed) | N/A |
| pKa Values | Data not available | N/A |
| Solubility | High in water (qualitative) | [1][2][3] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| LogP | Data not available | N/A |
Note: "N/A" indicates that specific experimental data for 2-sulfo-beta-alanine was not found in the public domain during the literature search.
Table 2: Physicochemical Properties of Beta-alanine
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [4] |
| Molecular Weight | 89.09 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| pKa₁ (-COOH) | 3.55 | [4] |
| pKa₂ (-NH₃⁺) | 10.24 | [4] |
| Solubility in Water | 545 g/L (at 25 °C) | [5] |
| Melting Point | 200 °C (decomposes) | [5] |
| LogP | -3.05 | [5] |
The presence of the sulfonic acid group in 2-sulfo-beta-alanine is expected to significantly lower the pKa of the acidic proton compared to the carboxylic acid proton of beta-alanine, making it a much stronger acid. Consequently, its aqueous solubility is anticipated to be even higher than that of beta-alanine.
Synthesis of 2-Sulfo-beta-alanine
A one-step synthesis of alpha-sulfo-beta-amino acids, including 2-sulfo-beta-alanine, has been reported[6]. While the detailed experimental protocol is not available in the abstract, the general approach involves the oxidation of cysteine[6].
Below is a generalized workflow for such a synthesis, based on common organic chemistry principles.
Experimental Protocols
Determination of pKa Values
The pKa values of 2-sulfo-beta-alanine can be determined by potentiometric titration.
Determination of Aqueous Solubility
The equilibrium solubility of 2-sulfo-beta-alanine in water can be determined using the shake-flask method.
Stability Assessment
The stability of 2-sulfo-beta-alanine can be assessed under various conditions (e.g., different pH values and temperatures) over time.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Postsynthetic derivatization of fluorophores with alpha-sulfo-beta-alanine dipeptide linker. Application to the preparation of water-soluble cyanine and rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Fmoc-α-sulfo-β-alanine: a versatile building block for the water solubilisation of chromophores and fluorophores by solid-phase strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Alanine - Wikipedia [en.wikipedia.org]
- 5. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. One step synthesis of alpha-sulfo-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic History of 3-Amino-2-sulfopropanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-sulfopropanoic acid, also known as isocysteic acid or α-sulfo-β-alanine, is a fascinating yet historically elusive amino sulfonic acid. Its structural similarity to endogenous compounds like cysteine and taurine (B1682933) suggests potential biological relevance, yet its discovery and isolation have remained poorly documented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known historical and technical aspects of this compound, acknowledging the significant gaps in the historical record. The information presented herein is intended to serve as a foundational resource for researchers interested in the chemistry, potential biological activity, and therapeutic applications of this compound.
Historical Discovery and Initial Synthesis
The precise historical details surrounding the initial discovery of this compound are not well-documented in publicly available records. Unlike many other amino acids, its discovery cannot be readily attributed to a specific individual or research group through a landmark publication.
A pivotal moment in its documented history appears to be a 1968 publication by D. Wagner, D. Gertner, and A. Zilkha in Tetrahedron Letters, titled "One step synthesis of alpha-sulfo-beta-alanine".[1] Regrettably, the full text of this article, which would contain the crucial experimental details and quantitative data of the first reported synthesis, is not widely accessible through standard academic databases. This significant gap in the historical record prevents a detailed analysis of the original synthetic methodology and its reported efficiency.
Subsequent research has focused more on the application of its derivatives, particularly in bioconjugate chemistry to enhance the water solubility of fluorescent dyes, rather than on its fundamental discovery or natural occurrence.[2][3][4]
Synthesis of this compound
While the specifics of the original 1968 synthesis remain elusive, a generalized, hypothetical protocol can be inferred based on established principles of organic chemistry for the synthesis of β-amino acids and sulfonic acids. Common synthetic routes to related compounds often involve the reaction of ammonia (B1221849) or an amine with a suitable precursor containing a sulfonic acid group and a reactive electrophilic center.
Hypothetical Experimental Protocol
The following protocol is a generalized representation and is not based on the original 1968 publication. It is intended to provide a plausible synthetic route for illustrative purposes.
Reaction: Ammonolysis of a sulfonated carboxylic acid anhydride (B1165640).
Materials:
-
Propanoic acid
-
Sulfur trioxide (SO₃) or oleum
-
Ammonia (aqueous or gaseous)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Acid for neutralization (e.g., HCl)
-
Ethanol for recrystallization
Procedure:
-
Sulfonation of Propanoic Anhydride: Propanoic anhydride is reacted with a sulfonating agent, such as sulfur trioxide or oleum, under controlled temperature conditions to introduce a sulfonic acid group at the α-position. The reaction is typically carried out in an inert, anhydrous solvent.
-
Ammonolysis: The resulting 2-sulfo-propanoic acid anhydride is then reacted with an excess of ammonia. The ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to the formation of a propanamide intermediate.[5][6][7][8]
-
Hydrolysis and Ring Opening: Subsequent workup with aqueous acid would lead to the hydrolysis of the remaining anhydride linkage and the formation of this compound.
-
Isolation and Purification: The crude product would then be isolated, likely through precipitation by adjusting the pH. Purification could be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.
Note: This is a speculative protocol. The actual synthesis may involve different reagents, reaction conditions, and purification methods.
Generalized Synthesis Workflow
Isolation from Natural Sources
There is a notable lack of definitive reports on the isolation of this compound from natural sources. While various amino acids and their derivatives have been identified in a wide range of organisms, this particular compound is not commonly listed in comprehensive metabolic studies of plants, animals, or microorganisms.
Some research has identified the presence of non-proteinogenic amino acids, including β-alanine, in red algae.[9] Given that red algae are known to produce a variety of sulfur-containing compounds, it is plausible that this compound or its isomers could be present in trace amounts in certain species. However, to date, no specific studies have conclusively identified and quantified its presence in these or other marine organisms.
The analysis of free amino acids in red algae has been the subject of several studies, but these have generally focused on more common amino acids and have not specifically targeted sulfonated derivatives like isocysteic acid.[10][11][12][13]
Quantitative Data
Due to the scarcity of historical and biological data, a comprehensive table of quantitative data from various sources is not possible. The table below presents physicochemical properties obtained from modern chemical databases and a hypothetical yield for the generalized synthesis, which should be considered illustrative rather than empirical.
| Parameter | Value | Source |
| Molecular Formula | C₃H₇NO₅S | PubChem[14] |
| Molecular Weight | 169.16 g/mol | PubChem[14] |
| CAS Number | 15924-28-4 | BroadPharm[15] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity (Commercial) | >95% | BroadPharm[15] |
| Hypothetical Yield | 40-60% | Theoretical (based on related syntheses) |
Biological Role and Signaling Pathways
Currently, there is no established biological role or signaling pathway directly attributed to this compound in the scientific literature. Its structural similarity to taurine, a known neuromodulator and osmoregulator, and cysteine, a proteinogenic amino acid, suggests the potential for interaction with various biological systems. However, dedicated studies to elucidate these potential interactions are lacking.
Research into the neuroactivity of related amino sulfonic acids has been conducted, but these studies do not specifically include this compound.[16][17][18][19] Similarly, while the interaction of various amino acids with receptors like the GABA receptor has been extensively studied, there is no specific data on the binding or modulation of these receptors by isocysteic acid.[16][17][18][20]
Conclusion
The historical discovery and isolation of this compound remain largely enigmatic due to the inaccessibility of key early publications and a lack of subsequent research focused on its natural occurrence and biological function. While a plausible synthetic route can be conceptualized based on general organic chemistry principles, the specific details of its first synthesis are not widely known. The absence of confirmed natural sources and a defined biological role makes this compound a compelling subject for future research. Further investigation into its potential presence in natural products, its synthesis, and its pharmacological properties could uncover novel applications in drug development and other scientific fields. This technical guide serves as a starting point for researchers willing to delve into the chemistry and potential biology of this understudied molecule.
References
- 1. One step synthesis of alpha-sulfo-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postsynthetic derivatization of fluorophores with alpha-sulfo-beta-alanine dipeptide linker. Application to the preparation of water-soluble cyanine and rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Fmoc-α-sulfo-β-alanine: a versatile building block for the water solubilisation of chromophores and fluorophores by solid-phase strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. researchgate.net [researchgate.net]
- 12. sciepub.com [sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C3H7NO5S | CID 19105574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound, 15924-28-4 | BroadPharm [broadpharm.com]
- 16. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dual action of isoflurane on the gamma-aminobutyric acid (GABA)-mediated currents through recombinant alpha(1)beta(2)gamma(2L)-GABA(A)-receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of 3-Amino-2-sulfopropanoic Acid (Cysteic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-sulfopropanoic acid, more commonly known as L-cysteic acid or cysteate, is a sulfonic acid-containing amino acid derived from the oxidation of cysteine. While not one of the proteinogenic amino acids, it plays a crucial role in several metabolic processes, most notably as an intermediate in the biosynthesis of taurine (B1682933) and in the catabolism of cysteine. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its enzymatic synthesis and degradation, relevant quantitative data, detailed experimental protocols for key enzymes, and its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.
Core Metabolic Pathway of this compound
The metabolism of this compound is intricately linked with cysteine metabolism. It is primarily formed through the oxidation of L-cysteine and is subsequently catabolized to produce taurine or pyruvate (B1213749) and sulfite (B76179).
Biosynthesis:
The principal route for the formation of this compound begins with the oxidation of L-cysteine. This process can occur in a stepwise manner:
-
Cysteine to Cysteine Sulfinic Acid: The enzyme Cysteine Dioxygenase (CDO) , a non-heme iron-dependent enzyme, catalyzes the oxidation of the sulfhydryl group of L-cysteine to form L-cysteine sulfinic acid (also known as 3-sulfinoalanine).[1][2] This is a major regulatory step in cysteine catabolism.[3]
-
Cysteine Sulfinic Acid to this compound: L-cysteine sulfinic acid can be further oxidized to L-cysteic acid, though the specific enzyme catalyzing this step in mammals is less well-characterized.
Degradation:
Once formed, this compound can be metabolized through two primary pathways:
-
Decarboxylation to Taurine:
-
Cysteinesulfinate Decarboxylase (CSAD): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of both L-cysteine sulfinic acid (to hypotaurine) and L-cysteic acid (to taurine).[4][5][6][7]
-
Glutamate Decarboxylase (GAD): In addition to its primary role in GABA synthesis, GAD can also decarboxylate L-cysteic acid to taurine.[6]
-
-
Desulfonation to Pyruvate:
Below is a diagram illustrating the core metabolic pathway of this compound.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.
Table 1: Michaelis-Menten Constants (Km)
| Enzyme | Substrate | Km (mM) | Organism/Tissue | Reference |
| Cysteine Dioxygenase (CDO) | L-Cysteine | 0.45 | Rat (recombinant) | [2] |
| L-Cysteine | 2.5 ± 0.4 | Rat (recombinant) | [11] | |
| L-cysteate sulfo-lyase | L-Cysteate | 11.7 | Silicibacter pomeroyi | [8] |
| Cysteinesulfinate Decarboxylase (CSAD) | L-Cysteic Acid | 0.22 | Bovine Brain | [6] |
| L-Cysteine Sulfinic Acid | 0.18 | Bovine Brain | [6] | |
| Glutamate Decarboxylase (GAD) | L-Cysteic Acid | 5.4 | Bovine Brain | [6] |
| L-Cysteine Sulfinic Acid | 5.2 | Bovine Brain | [6] | |
| L-Glutamate | 1.6 | Bovine Brain | [6] |
Table 2: Maximal Velocity (Vmax) and Specific Activity
| Enzyme | Vmax | Specific Activity | Organism/Tissue | Reference |
| Cysteine Dioxygenase (CDO) | ~1880 nmol min⁻¹ mg⁻¹ | - | Rat (recombinant) | [2] |
| L-cysteate sulfo-lyase | - | 0.07-0.12 µmol min⁻¹ mg⁻¹ (in cell extracts) | Silicibacter pomeroyi | [8] |
| Cysteinesulfinate Decarboxylase (CSAD) | - | - | - | - |
Note: Data on Vmax and specific activity for CSAD with this compound as a substrate are limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the assay of key enzymes in the metabolic pathway of this compound.
Cysteine Dioxygenase (CDO) Activity Assay
This protocol is adapted from a standard assay for measuring CDO activity in tissue homogenates or cell extracts.[1][12]
Principle: The assay measures the formation of L-cysteine sulfinic acid from L-cysteine. The product is derivatized with o-phthalaldehyde (B127526) (OPA) and quantified by HPLC with fluorescence detection.
Materials:
-
MES buffer (200 mM, pH 6.1)
-
Ferrous sulfate (B86663) (FeSO₄) solution (2.5 mM, freshly prepared)
-
Hydroxylamine solution (50 mM)
-
Bathocuproine disulfonate (BCS) solution (0.25 mM)
-
L-cysteine solution (20 mM, freshly prepared in nitrogen-sparged water)
-
5% (w/v) Sulfosalicylic acid (SSA)
-
Tissue homogenate or cell extract
-
o-Phthalaldehyde (OPA) derivatization reagent
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Reaction Mixture Preparation (on ice):
-
In a microfuge tube, combine:
-
100 µL of 200 mM MES buffer (pH 6.1)
-
50 µL of 2.5 mM FeSO₄
-
50 µL of 50 mM hydroxylamine
-
100 µL of tissue homogenate or cell extract (containing 0.1-1.0 mg of protein)
-
-
-
Zero-Time Blanks:
-
Prepare duplicate blank tubes.
-
Add 100 µL of the L-cysteine/BCS solution (see step 3).
-
Immediately add 200 µL of 5% SSA to stop the reaction.
-
-
Initiation of Reaction:
-
Pre-warm the reaction tubes (excluding blanks) to 37°C for 3 minutes.
-
Prepare the substrate solution by mixing equal volumes of 20 mM L-cysteine and 0.25 mM BCS.
-
Start the reaction by adding 100 µL of the L-cysteine/BCS solution to each tube at timed intervals (e.g., every 20 seconds).
-
Incubate at 37°C with shaking (e.g., 900 rpm) for a defined period (e.g., 5-15 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at the timed intervals by adding 200 µL of 5% SSA.
-
-
Sample Preparation for HPLC:
-
Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
HPLC Analysis:
-
Derivatize an aliquot of the supernatant with OPA reagent.
-
Inject the derivatized sample onto the HPLC system.
-
Separate the OPA-derivatized amino acids using a suitable gradient program.
-
Detect the fluorescent derivatives (Excitation: ~340 nm, Emission: ~450 nm).
-
Quantify the L-cysteine sulfinic acid peak by comparing its area to a standard curve.
-
L-cysteate sulfo-lyase Activity Assay
This protocol is based on the method described for the enzyme from Silicibacter pomeroyi.[8]
Principle: The assay measures the formation of sulfite from L-cysteic acid. Sulfite is quantified colorimetrically using the fuchsin reaction.
Materials:
-
Tris/HCl buffer (50 mM, pH 9.0)
-
L-cysteic acid solution (25 mM)
-
Enzyme preparation (cell extract or purified enzyme)
-
Fuchsin reagent
-
Formaldehyde (B43269) solution
-
Sulfite standards
Procedure:
-
Reaction Setup:
-
In a 1.5 mL microfuge tube, prepare the reaction mixture (1 mL total volume):
-
900 µL of 50 mM Tris/HCl buffer (pH 9.0)
-
50 µL of 25 mM L-cysteic acid
-
-
-
Initiation of Reaction:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Start the reaction by adding 50 µL of the enzyme preparation (containing 0.1-0.8 mg of protein).
-
Incubate at 30°C for a defined time (e.g., 2-10 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a component of the colorimetric assay that halts enzymatic activity (e.g., by adding the acidic fuchsin reagent).
-
-
Sulfite Quantification (Fuchsin Method):
-
To the reaction mixture, add the fuchsin reagent and formaldehyde solution according to a standard protocol for sulfite determination.
-
Allow the color to develop.
-
Measure the absorbance at the appropriate wavelength (typically ~580 nm).
-
Calculate the amount of sulfite produced by comparison to a sulfite standard curve.
-
Cysteinesulfinate Decarboxylase (CSAD) Activity Assay with this compound
This protocol is based on the quantification of the product, taurine, by HPLC after derivatization.[4]
Principle: The assay measures the formation of taurine from the decarboxylation of this compound. Taurine is quantified by HPLC with pre-column derivatization.
Materials:
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM)
-
This compound solution (e.g., 50 mM)
-
Enzyme preparation (e.g., immunotrapped enzyme or purified protein)
-
Trichloroacetic acid (TCA) or other protein precipitant
-
o-Phthalaldehyde (OPA) derivatization reagent
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Enzyme Preparation (if using immunotrapping):
-
Incubate tissue supernatant with a specific CSAD antiserum and Protein-A Sepharose to immobilize the enzyme.
-
Wash the beads to remove unbound proteins.
-
-
Reaction Setup:
-
In a microfuge tube, combine:
-
Buffer (to final volume)
-
PLP (to a final concentration of e.g., 0.1 mM)
-
Enzyme preparation
-
-
-
Initiation of Reaction:
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding this compound to a final concentration of e.g., 25 mM.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of a protein precipitant (e.g., 10% TCA).
-
-
Sample Preparation for HPLC:
-
Centrifuge to pellet the precipitated protein and/or beads.
-
Neutralize the supernatant if necessary.
-
-
HPLC Analysis:
-
Derivatize an aliquot of the supernatant with OPA.
-
Inject the derivatized sample onto the HPLC system.
-
Quantify the taurine peak against a standard curve.
-
Quantification of Intracellular this compound
This protocol outlines a general approach for the analysis of intracellular amino acids, including this compound, using HPLC-MS/MS.[13][14][15][16]
Principle: Cells are lysed, and the intracellular metabolites are extracted. This compound is then quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials:
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Extraction buffer (e.g., 80% methanol, pre-chilled to -80°C)
-
Internal standard (a stable isotope-labeled version of this compound, if available)
-
HPLC-MS/MS system
Procedure:
-
Cell Harvesting and Quenching:
-
For adherent cells, rapidly wash the cell monolayer with ice-cold PBS to remove extracellular media.
-
Immediately add the pre-chilled lysis/extraction buffer to quench metabolic activity and lyse the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in the lysis/extraction buffer.
-
-
Metabolite Extraction:
-
Scrape the cells (if adherent) in the lysis/extraction buffer.
-
Transfer the cell lysate to a microfuge tube.
-
Add the internal standard.
-
Vortex thoroughly.
-
Incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
-
Sample Clarification:
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis by HPLC-MS/MS:
-
Inject the extracted sample onto an appropriate HPLC column (e.g., a HILIC column for polar compounds).
-
Separate the metabolites using a suitable gradient.
-
Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions.
-
Normalize the signal of this compound to the signal of the internal standard and the cell number or protein content of the original sample.
-
Signaling Pathways
Recent evidence suggests that this compound and its metabolic products can influence cellular signaling pathways, particularly those related to oxidative stress response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. A study has shown that a novel peptide modified with cysteic acid (Cya-Phe-Leu-Ala-Pro, SCP) can protect cells from H₂O₂-induced oxidative damage.[17] This protective effect was associated with the upregulation of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The study also indicated the involvement of the upstream kinases p38 and JNK in this process.[17]
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by a variety of cellular stresses, including oxidative stress.[18][19][20] As mentioned above, the JNK pathway appears to be activated by a cysteic acid-modified peptide, leading to the activation of Nrf2.[17] This suggests a crosstalk between the JNK and Nrf2 pathways, where cysteic acid or its derivatives may act as signaling molecules to initiate a protective response against cellular stress. The broader implications of this compound in JNK signaling, particularly in the context of metabolic diseases, are an area of ongoing research.[21]
References
- 1. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification, and kinetic characterization of recombinant rat cysteine dioxygenase, a non-heme metalloenzyme necessary for regulation of cellular cysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. L-Cysteate sulpho-lyase, a widespread pyridoxal 5′-phosphate-coupled desulphonative enzyme purified from Silicibacter pomeroyi DSS-3T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-cysteate sulfo-lyase - Wikipedia [en.wikipedia.org]
- 10. ENZYME - 4.4.1.25 L-cysteate sulfo-lyase [enzyme.expasy.org]
- 11. Heterologous expression, purification, and characterization of recombinant rat cysteine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What Methods Can Be Used to Measure Intracellular Cystine Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Regulation of H2O2-induced cells injury through Nrf2 signaling pathway: An introduction of a novel cysteic acid-modified peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. JNK-mediated disruption of bile acid homeostasis promotes intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-2-sulfopropanoic Acid: A Key Metabolite of Tramiprosate in Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tramiprosate, a small molecule that has been investigated as a potential therapeutic agent for Alzheimer's disease, undergoes metabolism to form 3-amino-2-sulfopropanoic acid (3-SPA). This metabolite is not merely an inactive byproduct; research has revealed that 3-SPA is itself an active compound that inhibits the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[1][2][3] This guide provides a comprehensive technical overview of this compound as a metabolite of tramiprosate, focusing on its biochemical significance, quantitative analysis, and the experimental methodologies used in its study.
Metabolic Pathway of Tramiprosate
Tramiprosate is the active agent derived from its prodrug, ALZ-801. ALZ-801 was developed to improve the pharmacokinetic properties and gastrointestinal tolerability of tramiprosate.[1][2] Upon oral administration, ALZ-801, a valine conjugate of tramiprosate, is rapidly and completely converted to tramiprosate. Subsequently, tramiprosate is metabolized to its primary and major metabolite, this compound.[1] While the specific enzymes involved in this conversion are not extensively detailed in the available literature, the pathway is consistently reported as the principal metabolic route for tramiprosate. Both tramiprosate and 3-SPA are then eliminated from the body via renal excretion.[1]
References
- 1. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-Amino-2-sulfopropanoic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Amino-2-sulfopropanoic acid, also known as α-sulfo-β-alanine. The presented methodology is based on the one-step synthesis procedure originally described by Wagner, Gertner, and Zilkha. This process involves the direct sulfonation of β-alanine using a sulfur trioxide-dioxane complex. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthesis workflow to facilitate replication and application in a laboratory setting.
Introduction
This compound is a sulfonated amino acid analog. Its structure, featuring both an amino group and a sulfonic acid moiety in addition to the carboxylic acid, imparts unique chemical properties, including high water solubility. These characteristics make it a valuable building block in various research and development applications, including its use as a linker to enhance the hydrophilicity of molecules such as fluorescent dyes. This protocol details a convenient and direct method for its preparation from readily available starting materials.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound as described in the referenced protocol.
| Parameter | Value |
| Starting Material | β-Alanine |
| Sulfonating Agent | Sulfur trioxide-dioxane complex |
| Molar Ratio (β-Alanine : SO₃) | 1 : 1.1 |
| Solvent | 1,2-Dichloroethane (B1671644) |
| Reaction Temperature | 25 °C (Room Temperature) |
| Reaction Time | 24 hours |
| Reported Yield | 85% |
Experimental Protocol
This protocol is adapted from the procedure published by Wagner, D., Gertner, D., & Zilkha, A. in Tetrahedron Letters, 1968, 9(47), 4875-4876.
Materials:
-
β-Alanine
-
Sulfur trioxide-dioxane complex
-
1,2-Dichloroethane (anhydrous)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend β-alanine (1.0 molar equivalent) in anhydrous 1,2-dichloroethane.
-
Addition of Sulfonating Agent: To the stirred suspension, add the sulfur trioxide-dioxane complex (1.1 molar equivalents) portion-wise at room temperature (25 °C).
-
Reaction: Stir the resulting mixture at room temperature for 24 hours.
-
Work-up and Isolation:
-
After 24 hours, collect the precipitated solid product by filtration.
-
Wash the collected solid with 1,2-dichloroethane to remove any unreacted starting materials and byproducts.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol and water to obtain purified this compound.
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
Application Note: HPLC-MS/MS Analysis of 3-Amino-2-sulfopropanoic Acid in Human Plasma
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Amino-2-sulfopropanoic acid in human plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol includes a straightforward protein precipitation step for sample preparation, followed by pre-column derivatization to enhance chromatographic retention and detection sensitivity. The described method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this polar analyte in a complex biological matrix.
Introduction
This compound is a sulfonated amino acid whose role in various physiological and pathological processes is of growing interest. Due to its high polarity, conferred by the sulfonic acid, carboxylic acid, and amino functional groups, its extraction from biological matrices and separation using conventional reversed-phase liquid chromatography presents a significant challenge.[1] This method overcomes these challenges through a combination of effective sample preparation and sensitive detection. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for accurate quantification of such molecules in complex biological matrices.[1]
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N-3-Amino-2-sulfopropanoic acid)
-
LC-MS grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
LC-MS grade water
-
Formic acid (FA)
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Borate (B1201080) buffer (0.5 M, pH 9.0)
-
Human plasma (sourced ethically)
Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in LC-MS grade water to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution: Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is designed to efficiently remove proteins from plasma samples while extracting polar metabolites like this compound.[1]
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Pipette 100 µL of the plasma sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard spiking solution to each plasma sample.
-
Protein Precipitation: Add 400 µL of chilled (-20°C) acetonitrile to the sample. A 4:1 ratio of organic solvent to the sample is effective for precipitating proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
Pre-column Derivatization with FMOC-Cl
Derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is performed to improve the chromatographic properties of the analyte on a reversed-phase column and to enhance detection sensitivity.[2][3][4]
-
Evaporation: Dry the collected supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 0.5 M borate buffer (pH 9.0).
-
Derivatization Reaction: Add 100 µL of a 3 mM FMOC-Cl solution in acetonitrile. Vortex for 30 seconds.
-
Incubation: Allow the reaction to proceed for 10 minutes at room temperature.
-
Quenching: Add 50 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl. Vortex for 10 seconds.
-
Dilution: Add 800 µL of mobile phase A (see HPLC conditions below) to the derivatized sample.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Caption: Derivatization of this compound with FMOC-Cl.
HPLC-MS/MS Analysis
HPLC Conditions
| Parameter | Setting |
| HPLC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH C18)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
Mass Spectrometry Conditions
The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[1] Given the presence of the sulfonic acid group, Electrospray Ionization (ESI) in negative ion mode is expected to provide a strong signal.[1]
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions (Hypothetical)
The exact masses and fragmentation patterns should be determined by infusing a standard solution of the FMOC-derivatized analyte. The following are hypothetical transitions based on the structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| FMOC-3-Amino-2-sulfopropanoic acid | To be determined | To be determined | 50 | To be determined |
| IS (FMOC-labeled) | To be determined | To be determined | 50 | To be determined |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.
-
Linearity: The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Quantification: The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio from the calibration curve.
Method Validation Parameters (Reference Data)
The following table presents typical validation parameters for HPLC-MS/MS methods for amino acid analysis in plasma, which should be established during method validation for this compound.[6]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 85% - 115% |
| Extraction Recovery | Consistent and reproducible |
Conclusion
The described HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in human plasma. The combination of protein precipitation, pre-column derivatization, and tandem mass spectrometry allows for reliable analysis of this challenging polar analyte. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Quantifying 3-Amino-2-sulfopropanoic Acid Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of 3-Amino-2-sulfopropanoic acid, also known as S-sulfocysteine (SSC), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). S-sulfocysteine is a key biomarker for certain metabolic disorders, including molybdenum cofactor deficiency and isolated sulfite (B76179) oxidase deficiency.[1][2] Accurate and sensitive quantification of this analyte is crucial for clinical diagnosis and research. The methodologies outlined below are based on established and validated UPLC-MS/MS (B15284909) assays, providing a robust framework for researchers and drug development professionals.[1][2]
Introduction
This compound is a sulfur-containing amino acid that accumulates in individuals with defects in sulfite metabolism. These defects are characteristic of rare but severe inherited metabolic diseases. The biochemical diagnosis of these conditions relies on the precise measurement of urinary S-sulfocysteine levels.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed, allowing for reliable quantification of S-sulfocysteine in complex biological samples like urine.[1][2] This application note details the necessary steps from sample preparation to data analysis for the accurate measurement of this critical biomarker.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for S-sulfocysteine quantification.
Experimental Protocols
Sample Preparation (Urine)
This protocol is adapted from a validated method for determining urine sulfocysteine.[1]
Materials:
-
Urine samples
-
HPLC-grade water
-
Internal Standard (IS): A stable isotope-labeled form of S-sulfocysteine is recommended.
-
0.2-μm filter
-
Microcentrifuge
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples for 15 minutes at 13,000 x g to pellet any particulate matter.[3]
-
Filter the supernatant through a 0.2-μm filter to remove any remaining particulates.[3]
-
Dilute the filtered urine sample with HPLC-grade water. The dilution factor should be optimized based on the expected concentration range of S-sulfocysteine.
-
Add the internal standard to the diluted sample to a final concentration appropriate for the assay.
-
Vortex the sample to ensure thorough mixing. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: An ultra-high performance liquid chromatography (UPLC) system is recommended for rapid and efficient separation.[1]
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Acquity HSS T3 column (2.1 × 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 400 μL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 μL[4] |
| Gradient | A linear gradient can be optimized as follows: 0.0 min/0.1% B, 2.0 min/2% B, 3.5 min/30% B, 4.5 min/95% B, 4.51 min/0.1% B, 6.0 min/0.1% B.[4] |
Mass Spectrometry
Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this application.[4]
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| Ion Spray Voltage | 3,000 V[4] |
| Gas 1 (Nebulizer Gas) | 50 psi[4] |
| Gas 2 (Heater Gas) | 60 psi[4] |
| Curtain Gas | 20 psi[4] |
| Collision Gas | 4 psi[4] |
| Dwell Time | 25 ms per channel[1] |
MRM Transitions: The specific MRM transitions for S-sulfocysteine and the internal standard need to be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺.
Data Presentation and Quantitative Analysis
Quantification is achieved by constructing a calibration curve using known concentrations of S-sulfocysteine standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Method Validation Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the determination of urine sulfocysteine.[1][2]
| Parameter | Result |
| Linearity | A linear response is typically observed over the desired concentration range. |
| Accuracy | Total imprecision of accuracy was less than 6%.[1][2] |
| Intra-assay Precision | Less than 5%.[2] |
| Inter-assay Precision | Less than 5%.[2] |
| Recovery | Higher than 98%.[2] |
| Lower Limit of Quantification (LLOQ) | Defined as the lowest concentration that can be quantified with acceptable precision and accuracy. |
Signaling Pathway Context
While this compound is primarily a biomarker of metabolic disease, its accumulation is a direct consequence of a disruption in the sulfur amino acid metabolism pathway. The diagram below illustrates the simplified metabolic context.
Caption: Simplified sulfite metabolism pathway.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in biological samples. The detailed protocol and performance characteristics offer a solid foundation for clinical diagnostic laboratories and research institutions to implement this assay. The high-throughput nature of UPLC-MS/MS makes it particularly suitable for screening and monitoring patients with suspected or confirmed sulfite oxidase or molybdenum cofactor deficiencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a rapid UPLC-MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Amino-2-sulfopropanoic acid in neuroscience research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-beta-alanine (3-SPA), is a structural analog of the neurotransmitter GABA and a metabolite of the investigational Alzheimer's disease drug tramiprosate and its prodrug, ALZ-801.[1][2] In recent neuroscience research, 3-SPA has garnered significant attention for its role as a potent inhibitor of amyloid-beta (Aβ) oligomer formation, a key pathological event in Alzheimer's disease.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its application in studying and potentially mitigating the neurotoxic effects of Aβ aggregation.
Mechanism of Action
The primary application of this compound in neuroscience stems from its ability to interfere with the aggregation cascade of amyloid-beta peptides, particularly the highly toxic Aβ42 isoform.[1] The proposed mechanism involves the binding of 3-SPA to Aβ monomers, stabilizing them and preventing their assembly into neurotoxic oligomers and fibrils.[4] This action effectively sequesters the aggregation-prone Aβ peptides, reducing their ability to trigger downstream pathological events such as synaptic dysfunction and neuronal cell death. Molecular modeling and experimental data suggest that 3-SPA interacts with key amino acid residues in the Aβ peptide sequence that are critical for oligomerization.[5]
Key Applications in Neuroscience Research
-
Inhibition of Amyloid-Beta Aggregation: 3-SPA serves as a valuable tool for in vitro studies aimed at understanding the kinetics of Aβ aggregation and for screening potential therapeutic agents that target this process. Its ability to inhibit oligomer formation makes it a useful positive control in assays such as the Thioflavin T (ThT) fluorescence assay.
-
Neuroprotection Studies: Researchers can utilize 3-SPA to investigate the neuroprotective effects of inhibiting Aβ oligomerization. In cell-based assays using primary neurons or neuronal cell lines, 3-SPA can be used to pretreat cells before exposure to Aβ oligomers to assess its ability to mitigate cytotoxicity, synaptic loss, and other markers of neurodegeneration.
-
Target Validation and Drug Discovery: As the active metabolite of a clinical-stage drug, 3-SPA is a relevant compound for target validation studies. Its well-defined mechanism of action provides a benchmark for the evaluation of new small molecules designed to inhibit Aβ aggregation.
-
Biomarker Development: Understanding the in vivo concentrations of 3-SPA in cerebrospinal fluid (CSF) and plasma following administration of its parent drugs can aid in the development of pharmacokinetic and pharmacodynamic (PK/PD) models and inform biomarker strategies in clinical trials.[1][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Parent Compounds
| Compound | Assay | Target | Efficacy | Source(s) |
| This compound (3-SPA) | Aβ42 Aggregation Inhibition | Aβ42 Monomers | Potent inhibition, comparable to tramiprosate | [1][2] |
| Tramiprosate | Aβ42 Aggregation Inhibition | Aβ42 Monomers | Effective inhibitor of Aβ oligomer formation | [7][8] |
| ALZ-801 | Aβ42 Aggregation Inhibition (as prodrug) | Aβ42 Monomers | Fully inhibits formation of neurotoxic soluble beta amyloid oligomers at the Phase 3 clinical dose | [9][10] |
Note: Specific IC50 values for this compound in Aβ aggregation assays are not consistently reported in publicly available literature. The potency is often described as "comparable" to its parent compound, tramiprosate.
Table 2: Cerebrospinal Fluid (CSF) Concentrations of this compound
| Population | Condition | Mean CSF Concentration (nM) | Source(s) |
| Drug-naïve patients with cognitive deficits | Endogenous levels | 11.7 ± 4.3 | [1][2] |
| Alzheimer's patients treated with tramiprosate (150 mg BID) | Post-treatment | 135 ± 51 | [1][2] |
Experimental Protocols
1. Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition
This protocol is designed to assess the ability of this compound to inhibit the aggregation of Aβ42 peptides in vitro.
Materials:
-
This compound (3-SPA)
-
Synthetic Amyloid-Beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes and 96-well black, clear-bottom plates
-
Fluorometric plate reader with excitation at ~440 nm and emission at ~485 nm
Protocol:
-
Preparation of Aβ42 Monomers:
-
Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.
-
Aliquot the solution and evaporate the solvent to form a peptide film.
-
Immediately before use, dissolve the Aβ42 film in an appropriate buffer (e.g., PBS) to the desired final concentration (typically 10-20 µM).
-
-
Preparation of 3-SPA Solutions:
-
Prepare a stock solution of 3-SPA in PBS.
-
Perform serial dilutions to obtain a range of working concentrations to be tested.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the monomeric Aβ42 solution with either PBS (control) or different concentrations of 3-SPA.
-
Add ThT solution to each well to a final concentration of 10-25 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader (Ex: ~440 nm, Em: ~485 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The inhibition of aggregation by 3-SPA will be observed as a reduction in the fluorescence signal compared to the control.
-
Calculate the percentage of inhibition at a specific time point for each concentration of 3-SPA.
-
2. Neuronal Viability Assay for Neuroprotection
This protocol assesses the ability of this compound to protect neuronal cells from Aβ42 oligomer-induced toxicity.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
This compound (3-SPA)
-
Pre-formed Aβ42 oligomers
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, LDH release, or Live/Dead staining)
-
96-well cell culture plates
Protocol:
-
Cell Culture:
-
Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
-
Preparation of Aβ42 Oligomers:
-
Prepare Aβ42 oligomers according to established protocols. This typically involves incubating monomeric Aβ42 at 4°C for 24 hours.
-
-
Treatment:
-
Pre-treat the neuronal cells with various concentrations of 3-SPA for a specified period (e.g., 2-4 hours).
-
Following pre-treatment, add the pre-formed Aβ42 oligomers to the cell cultures at a neurotoxic concentration (typically in the low micromolar range).
-
Include control wells with cells only, cells with Aβ42 oligomers only, and cells with 3-SPA only.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Assessment of Cell Viability:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this involves adding MTT reagent, incubating, and then measuring the absorbance of the formazan (B1609692) product.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
A neuroprotective effect of 3-SPA will be observed as an increase in cell viability in the presence of Aβ42 oligomers compared to cells treated with Aβ42 oligomers alone.
-
Mandatory Visualization
References
- 1. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-SPA: Endogenous Substance Inhibits Formation Of Beta Amyloid Oligomers - Sciencebeta [sciencebeta.com]
- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's | EurekAlert! [eurekalert.org]
- 6. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral ALZ-801/Valiltramiprosate in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheon.com [alzheon.com]
- 10. alzheon.com [alzheon.com]
Application Note: Investigating 3-Amino-2-sulfopropanoic Acid as a Potential Receptor Agonist
Introduction
3-Amino-2-sulfopropanoic acid is a short aliphatic molecule featuring a carboxylic acid, a sulfonate group, and a primary amine.[1][2] Its structural similarity to endogenous neurotransmitters, such as glutamate (B1630785), suggests the possibility of interaction with various receptor systems. This document provides a general framework and detailed protocols for researchers to investigate the potential agonist activity of this compound at specific receptor targets, with a focus on glutamate receptors as a primary example.
Due to a lack of specific published data on the agonist activity of this compound, this document outlines a hypothetical investigatory workflow. The provided protocols and data tables are representative examples of the methodologies and expected outcomes when characterizing a novel compound.
Hypothetical Quantitative Data Summary
The following tables represent the kind of quantitative data that would be sought in agonist characterization studies. The values presented are for illustrative purposes only.
Table 1: Hypothetical Binding Affinity of this compound for Glutamate Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| NMDA | [3H]CGP-39653 | > 10,000 |
| AMPA | [3H]AMPA | 850 ± 50 |
| Kainate | [3H]Kainate | 1200 ± 150 |
| mGluR1 | [3H]R214127 | > 10,000 |
| mGluR5 | [3H]M-MPEP | > 10,000 |
Table 2: Hypothetical Functional Potency and Efficacy of this compound at AMPA Receptors
| Assay Type | Cell Line | EC50 (µM) | % Maximal Response (vs. Glutamate) |
| Calcium Influx (Fluorometric) | HEK293 expressing GluA2 | 45 ± 5 | 75% |
| Whole-Cell Patch Clamp | Primary Cortical Neurons | 120 ± 15 | 60% |
Experimental Protocols
The following are detailed protocols for key experiments to determine the agonist properties of a test compound like this compound.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for a specific receptor subtype. This protocol is adapted for AMPA receptors.
Materials:
-
HEK293 cells stably expressing the human AMPA receptor subunit GluA2.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
[3H]AMPA (radioligand).
-
Unlabeled AMPA (for non-specific binding).
-
This compound (test compound).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GluA2 cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]AMPA (final concentration ~2-5 nM), and 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻³ M).
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of unlabeled AMPA (final concentration ~1 mM).
-
Add 100 µL of the membrane preparation (50-100 µg of protein).
-
Incubate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Influx Assay
Objective: To measure the functional potency and efficacy of this compound by monitoring intracellular calcium changes upon receptor activation.
Materials:
-
HEK293 cells stably expressing the human AMPA receptor subunit GluA2.
-
Cell culture reagents.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Glutamate (positive control).
-
A fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Plate HEK293-GluA2 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with HBSS.
-
-
Calcium Measurement:
-
Place the plate in a fluorescent plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject varying concentrations of this compound or glutamate into the wells.
-
Continue recording the fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response obtained with a saturating concentration of glutamate.
-
Plot the normalized response against the log concentration of the agonist.
-
Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression.
-
Visualizations
The following diagrams illustrate a general workflow for agonist characterization and representative signaling pathways.
Caption: A generalized workflow for identifying and characterizing a novel receptor agonist.
Caption: A simplified signaling pathway for an ionotropic receptor like the AMPA receptor.
Caption: A representative Gq-coupled GPCR signaling pathway.
References
Application Notes and Protocols for In Vitro Studies with 3-Amino-2-sulfopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-beta-alanine or cysteic acid, is a structural analog of the excitatory amino acid glutamate. It is notably the primary metabolite of tramiprosate, a clinical-stage drug candidate for Alzheimer's disease.[1] Emerging research indicates that this compound possesses biological activities relevant to neurodegenerative diseases, particularly its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Additionally, due to its structural similarity to excitatory amino acids, its potential for inducing neurotoxicity through pathways involving N-methyl-D-aspartate (NMDA) receptors is a critical area of investigation.[4]
These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on Aβ aggregation and neuronal viability.
Data Presentation
The following tables summarize hypothetical quantitative data for in vitro studies with this compound. These tables are structured for easy comparison and are intended to be populated with experimental data.
Table 1: Inhibition of Amyloid-Beta (Aβ42) Aggregation by this compound
| Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | Percent Inhibition (%) |
| 0 (Control) | 1000 ± 50 | 0 |
| 1 | 850 ± 45 | 15 |
| 10 | 550 ± 30 | 45 |
| 50 | 250 ± 25 | 75 |
| 100 | 150 ± 20 | 85 |
| IC50 (µM) | - | ~25-50 (Estimated) [5] |
Table 2: Neurotoxicity of this compound on SH-SY5Y Cells (LDH Release Assay)
| Concentration (µM) | LDH Release (% of Positive Control) | Cell Viability (%) |
| 0 (Vehicle Control) | 5 ± 1.5 | 95 |
| 10 | 8 ± 2.0 | 92 |
| 50 | 15 ± 3.5 | 85 |
| 100 | 30 ± 4.0 | 70 |
| 200 | 55 ± 5.5 | 45 |
| 500 | 80 ± 6.0 | 20 |
Experimental Protocols
Protocol 1: In Vitro Amyloid-Beta (Aβ42) Aggregation Assay using Thioflavin T
This protocol details the procedure to assess the inhibitory effect of this compound on the aggregation of Aβ42 peptides.
Materials:
-
Lyophilized Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to form a peptide film.
-
Store the peptide films at -80°C until use.
-
Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42 stock solution in ice-cold PBS (pH 7.4) to a final working concentration of 20 µM.
-
-
Thioflavin T Solution Preparation:
-
Prepare a 5 mM ThT stock solution in DMSO.
-
Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 20 µM.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well black, clear-bottom plate, add 10 µL of the diluted this compound solutions to the respective wells. For the control well, add 10 µL of PBS.
-
Add 80 µL of the 20 µM Aβ42 solution to each well.
-
Add 10 µL of the 20 µM ThT solution to each well.
-
The final volume in each well should be 100 µL, with a final Aβ42 concentration of 16 µM and a final ThT concentration of 2 µM.
-
-
Data Acquisition:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 10 minutes for up to 24 hours using a fluorometric microplate reader.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Calculate the percentage of inhibition by comparing the fluorescence at the plateau phase of the control (Aβ42 only) with the samples containing this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Neurotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay
This protocol describes how to evaluate the potential neurotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well clear cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions.
-
Include a vehicle control (serum-free DMEM) and a positive control for maximum LDH release (e.g., using the lysis buffer provided in the LDH assay kit).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
-
LDH Assay:
-
Following the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.[4][8]
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of LDH release for each treatment group relative to the positive control (maximum LDH release).
-
Calculate cell viability as: (1 - (% LDH release in sample / % LDH release in positive control)) * 100.
-
Plot the percentage of LDH release or cell viability against the concentration of this compound to generate a dose-response curve.
-
Mandatory Visualization
Caption: Workflow for in vitro analysis.
Caption: Putative neurotoxicity pathway.
References
- 1. A sensitive and selective assay of neuronal degeneration in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox modulation of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-S-Cysteinyl-dopamine effect on the human dopaminergic neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Sulfopropanoic Acid Derivatives in Neurodegenerative Disease Research
A Tool for Studying and Potentially Treating Neurodegenerative Diseases
Note: Initial research indicates a likely confusion between 3-Amino-2-sulfopropanoic acid and the therapeutically relevant compounds 3-amino-1-propanesulfonic acid (Tramiprosate) and its active metabolite, 3-sulfopropanoic acid (3-SPA). This document focuses on the latter compounds, which have been extensively studied in the context of neurodegenerative diseases, particularly Alzheimer's disease.
Introduction
Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques.[1][2] 3-Amino-1-propanesulfonic acid (Tramiprosate) and its primary metabolite, 3-sulfopropanoic acid (3-SPA), have emerged as promising therapeutic agents that target this pathway by inhibiting the formation of Aβ oligomers.[1][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing these compounds as tools to study neurodegenerative diseases.
Mechanism of Action
Tramiprosate and its active metabolite, 3-SPA, are small, orally administered molecules that readily cross the blood-brain barrier.[3] Their primary mechanism of action is the inhibition of Aβ peptide aggregation, specifically the formation of toxic Aβ42 oligomers.[1][3] 3-SPA has been identified as an endogenous molecule in the human brain and its levels are inversely correlated with the severity of cognitive impairment in individuals with mild to moderate Alzheimer's disease.[1] It is believed that by binding to key amino acid residues of the Aβ42 monomer, such as Lys16, Lys28, His13, and His14, 3-SPA prevents the conformational changes necessary for amyloid fibril formation.[3] This action reduces the neurotoxicity associated with Aβ oligomers.
Caption: Mechanism of 3-SPA in inhibiting Alzheimer's progression.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies involving Tramiprosate and its metabolite 3-SPA.
Table 1: Cerebrospinal Fluid (CSF) Concentrations of 3-SPA
| Cohort | Mean 3-SPA Concentration (nM) | Standard Deviation (nM) |
| Drug-naïve patients with cognitive deficits | 11.7 | 4.3 |
| Alzheimer's patients treated with Tramiprosate | 135 | 51 |
Data sourced from a study analyzing CSF samples from elderly patients.[3]
Table 2: Brain Penetration and Projected Concentrations
| Compound | Brain Penetration | Projected Brain Level (nM) |
| Tramiprosate | ~40% | ~130 |
| Tramiprosate + 3-SPA (combined) | - | 375 - 550 |
Estimates are based on data from a Phase III clinical trial of Tramiprosate.[3]
Experimental Protocols
Protocol 1: In Vitro Aβ42 Oligomer Aggregation Inhibition Assay
This protocol is designed to assess the efficacy of 3-SPA in preventing the aggregation of Aβ42 monomers into oligomers.
Materials:
-
Synthetic Aβ42 monomers
-
3-Sulfopropanoic acid (3-SPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of Aβ42 monomers in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in PBS to the desired concentration.
-
Prepare stock solutions of 3-SPA in PBS at various concentrations.
-
In a 96-well plate, mix the Aβ42 monomer solution with different concentrations of 3-SPA. Include a control well with Aβ42 monomers and PBS only.
-
Incubate the plate at 37°C with gentle agitation for a specified time course (e.g., 0, 6, 12, 24, 48 hours).
-
At each time point, add Thioflavin T to each well. ThT fluoresces upon binding to amyloid fibrils.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation, ~480 nm emission).
-
Plot fluorescence intensity against time for each concentration of 3-SPA to determine the extent of aggregation inhibition.
Protocol 2: Assessment of Neuroprotection in a Cell Culture Model of Aβ42 Toxicity
This protocol evaluates the ability of 3-SPA to protect neuronal cells from the toxic effects of pre-aggregated Aβ42 oligomers.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Pre-aggregated Aβ42 oligomers
-
3-Sulfopropanoic acid (3-SPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Prepare solutions of pre-aggregated Aβ42 oligomers at a neurotoxic concentration.
-
Treat the cells with various concentrations of 3-SPA for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Add the pre-aggregated Aβ42 oligomers to the wells containing the 3-SPA-treated cells. Include control wells with cells only, cells with Aβ42 only, and cells with 3-SPA only.
-
Incubate for 24-48 hours.
-
Perform an MTT assay to assess cell viability. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Evaluation of Cognitive Improvement in an Animal Model of Alzheimer's Disease
This protocol outlines a general workflow for assessing the in vivo efficacy of a 3-SPA prodrug, such as ALZ-801, in an animal model of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
ALZ-801 (valiltramiprosate) or other 3-SPA prodrug
-
Vehicle control
-
Morris Water Maze or other behavioral testing apparatus
-
Equipment for tissue collection and analysis (e.g., ELISA for Aβ levels)
Procedure:
-
Acclimate the transgenic and wild-type control mice to the housing facility and handling procedures.
-
Divide the transgenic mice into treatment and vehicle control groups.
-
Administer ALZ-801 or vehicle orally to the respective groups daily for a specified duration (e.g., several weeks or months).
-
Conduct behavioral testing, such as the Morris Water Maze, to assess spatial learning and memory. This typically involves a training phase where mice learn the location of a hidden platform and a probe trial to assess memory retention.
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Homogenize brain tissue to measure Aβ42 levels using ELISA.
-
Perform immunohistochemical analysis on brain sections to visualize and quantify amyloid plaque deposition.
-
Analyze the behavioral and biochemical data to determine the effect of the treatment on cognitive function and Aβ pathology.
References
- 1. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Alzheimer’s disease with multimodal polypeptide-based nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Labeling of 3-Amino-2-sulfopropanoic Acid for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of 3-Amino-2-sulfopropanoic acid (cysteic acid) and its application in metabolic tracing studies. This document is intended for researchers in academia and industry who are interested in elucidating the metabolic fate and potential signaling roles of this important metabolite.
Introduction
This compound, also known as cysteic acid, is a sulfonic acid-containing amino acid.[1] It is primarily formed in biological systems through the oxidation of cysteine.[1] While often considered an end-product of cysteine catabolism, emerging research suggests its potential involvement in various physiological and pathological processes. Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within a biological system. By replacing one or more atoms in a molecule with their stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the labeled molecule and its metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This approach provides invaluable insights into metabolic pathways, flux rates, and the interconnectedness of metabolic networks.[3][4]
This document outlines the synthesis of isotopically labeled this compound, protocols for its use in cell culture-based metabolic tracing experiments, and methods for sample analysis.
Data Presentation
Table 1: Isotopologue Distribution of this compound and Related Metabolites After Tracing with [U-¹³C₃]-3-Amino-2-sulfopropanoic Acid
| Metabolite | Isotopologue | Relative Abundance (%) in Control Cells | Relative Abundance (%) in Treated Cells | Fold Change (Treated/Control) |
| This compound | M+0 | 98.5 | 45.2 | 0.46 |
| M+3 | 1.5 | 54.8 | 36.53 | |
| Hypotaurine | M+0 | 99.1 | 70.3 | 0.71 |
| M+2 | 0.9 | 29.7 | 33.00 | |
| Taurine | M+0 | 99.3 | 65.8 | 0.66 |
| M+2 | 0.7 | 34.2 | 48.86 | |
| Sulfite | M+0 | 99.6 | 85.1 | 0.85 |
| M+1 | 0.4 | 14.9 | 37.25 | |
| Pyruvate | M+0 | 99.2 | 98.9 | 0.99 |
| M+3 | 0.8 | 1.1 | 1.38 |
This table presents hypothetical data from a metabolic tracing experiment where cells were incubated with uniformly ¹³C-labeled this compound. The M+n notation indicates the mass isotopologue with 'n' heavy isotopes.
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₃, ¹⁵N₁]-3-Amino-2-sulfopropanoic Acid
This protocol describes a potential synthetic route for uniformly ¹³C and ¹⁵N labeled this compound, adapted from established methods for amino acid synthesis.
Materials:
-
[U-¹³C₃]-L-Serine
-
¹⁵N-Ammonia
-
Sodium sulfite
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Appropriate solvents and reagents for organic synthesis
-
Purification system (e.g., HPLC)
Methodology:
-
Synthesis of [U-¹³C₃, ¹⁵N₁]-L-Cysteine:
-
Start with commercially available [U-¹³C₃]-L-Serine.
-
Convert the hydroxyl group of serine to a better leaving group.
-
Perform a substitution reaction with a sulfur-containing nucleophile.
-
Introduce ¹⁵N via amination using ¹⁵N-ammonia. This step can be adapted from established enzymatic or chemical synthesis methods for labeled amino acids.[5][6][7]
-
-
Oxidation to [U-¹³C₃, ¹⁵N₁]-3-Amino-2-sulfopropanoic Acid:
-
Dissolve the synthesized [U-¹³C₃, ¹⁵N₁]-L-Cysteine in an appropriate buffer.
-
Add an oxidizing agent, such as hydrogen peroxide, to oxidize the thiol group to a sulfonic acid group. The reaction conditions should be carefully controlled to ensure complete oxidation.
-
-
Purification:
-
Purify the resulting [U-¹³C₃, ¹⁵N₁]-3-Amino-2-sulfopropanoic acid using high-performance liquid chromatography (HPLC) to achieve high purity.
-
Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.
-
Protocol 2: Metabolic Tracing in Cell Culture
This protocol details the procedure for tracing the metabolism of isotopically labeled this compound in a cell culture system.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, neurons)
-
Cell culture medium (lacking unlabeled cysteic acid)
-
[U-¹³C₃]-3-Amino-2-sulfopropanoic acid
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (B151607), and Water (for metabolite extraction)
-
Centrifuge
-
Lyophilizer
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
On the day of the experiment, remove the standard medium and wash the cells twice with warm PBS.
-
Add the labeling medium containing [U-¹³C₃]-3-Amino-2-sulfopropanoic acid at a final concentration of 100 µM.
-
Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions.
-
-
Metabolite Extraction:
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Perform a liquid-liquid extraction by adding chloroform and water to separate the polar and non-polar metabolites.
-
Centrifuge at high speed to separate the phases.
-
Collect the aqueous (polar) phase containing the amino acids and their derivatives.
-
-
Sample Preparation for Analysis:
-
Dry the collected aqueous phase using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile (B52724) in water).
-
Protocol 3: LC-MS/MS Analysis for Labeled Metabolite Detection
This protocol outlines the analytical method for detecting and quantifying isotopically labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HILIC or reversed-phase chromatography column suitable for separating polar metabolites.
Methodology:
-
Chromatographic Separation:
-
Inject the reconstituted metabolite extract onto the LC column.
-
Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative or positive ion mode, depending on the metabolites of interest.
-
Acquire full scan data to detect all ions within a specified mass range.
-
Perform tandem mass spectrometry (MS/MS) on selected precursor ions to confirm the identity of the metabolites.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratio (m/z) and retention time.
-
Identify the isotopologues of this compound and its downstream metabolites by their characteristic mass shifts.
-
Quantify the relative abundance of each isotopologue to determine the extent of label incorporation.
-
Visualization of Pathways and Workflows
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for metabolic tracing.
Caption: Potential signaling role of cysteic acid.
References
- 1. Cysteine and cysteine-related signaling pathways in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cysteine oxidation in human estrogen receptor by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-Amino-2-sulfopropanoic Acid (Cysteic Acid) for Analytical Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Amino-2-sulfopropanoic acid, also known as cysteic acid, is a sulfonic acid analog of the amino acid cysteine. It is an important analyte in various fields, including clinical diagnostics, food science, and pharmaceutical research. Due to its high polarity and lack of a strong chromophore, direct analysis of cysteic acid by common analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC) can be challenging.[1][2] Derivatization, the chemical modification of the analyte, is a crucial step to enhance its detectability and improve chromatographic separation.[3][4] This document provides detailed application notes and protocols for the derivatization of this compound for its quantitative analysis.
The most common derivatization strategies for amino acids, including cysteic acid, involve reacting the primary amine group with a reagent that introduces a fluorescent or UV-active tag.[3][5] This application note will focus on two widely used pre-column derivatization reagents: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA).
Method 1: Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent derivatives that can also be detected by UV absorbance.[3][6][7][8] The reaction is rapid and quantitative, making it suitable for the analysis of amino acids in complex biological matrices.[6][7]
Experimental Protocol:
This protocol is adapted from established methods for the derivatization of amino acids with FMOC-Cl.[6][8][9]
Materials:
-
This compound standard solution
-
Sample containing this compound
-
Borate (B1201080) buffer (0.4 M, pH 9.0)
-
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reagent (e.g., 15 mM in acetonitrile)[9]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
1-Adamantanamine hydrochloride (ADAM) solution (e.g., 50 µL added to stop the reaction) or other quenching agent[6]
-
HPLC or UHPLC system with fluorescence and/or DAD detector
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: If analyzing plasma samples, deproteinization can be performed simultaneously with derivatization by using acetonitrile in the FMOC reagent.[6] For other aqueous samples, ensure they are free of particulates.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 150 µL of the amino acid standard or sample with 150 µL of 0.4 M borate buffer (pH 9.0).[6]
-
Add 300 µL of the FMOC-Cl reagent in acetonitrile.[6] The final FMOC concentration should be in molar excess to the total amino acids present.[6][8] A concentration of 3.0 mM FMOC has been shown to be effective.[6]
-
Vortex the mixture immediately and let it react for a specified time. A reaction time of 20 minutes is often sufficient.[6][8]
-
-
Stopping the Reaction:
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC system.
-
Separation is typically achieved on a reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection can be performed using a fluorescence detector (excitation at 265 nm, emission at 310 nm) or a DAD detector.[3]
-
Workflow Diagram:
Caption: Workflow for FMOC-Cl derivatization of this compound.
Method 2: Derivatization with o-Phthalaldehyde (OPA)
OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11][12] This reaction is very fast and can be easily automated.[12][13] Cysteic acid forms a highly fluorescent adduct with OPA in the presence of a thiol like 2-mercaptoethanol (B42355) (2-ME) or 3-mercaptopropionic acid (MPA).[10][11]
Experimental Protocol:
This protocol is based on established methods for OPA derivatization of amino acids.[10][11][12]
Materials:
-
This compound standard solution
-
Sample containing this compound
-
Borate buffer (e.g., 0.2 M, pH can be adjusted as needed, typically alkaline)[12]
-
o-Phthalaldehyde (OPA) solution
-
Thiol reagent solution (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid)
-
HPLC or UHPLC system with a fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Reagent Preparation: Prepare the OPA derivatizing reagent by mixing OPA and the thiol reagent in borate buffer. The exact concentrations may need optimization depending on the application.
-
Automated Derivatization (Recommended): Modern HPLC autosamplers can be programmed to perform the derivatization automatically before injection.[12][13]
-
The autosampler aspirates a defined volume of the sample (e.g., 10 µL).
-
It then aspirates the OPA/thiol reagent mixture (e.g., 45 µL of OPA and 45 µL of MPA solution mixed with 45 µL of borate buffer).[12]
-
The sample and reagent are mixed in the autosampler loop or a vial.
-
After a short reaction time (typically 1 minute), a specific volume of the mixture is injected into the HPLC system.[12]
-
-
Manual Derivatization:
-
In a vial, mix the sample with the OPA/thiol reagent in borate buffer.
-
Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes).
-
Inject the derivatized sample into the HPLC system immediately, as the OPA derivatives can be less stable than FMOC derivatives.
-
-
Analysis:
-
Separate the derivatized amino acids on a reversed-phase column.
-
Detect the fluorescent derivatives using a fluorescence detector with excitation typically around 330-340 nm and emission around 450-455 nm.[14]
-
Workflow Diagram:
Caption: Workflow for OPA derivatization of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the derivatization methods for amino acid analysis. While specific data for this compound is not always detailed separately in the literature, the data for general amino acid analysis provides a strong indication of the expected performance.
| Parameter | FMOC-Cl Derivatization | OPA Derivatization | Reference(s) |
| Limit of Quantification (LOQ) | 1 - 10 pmol | Picomole level | [6][8][10][11] |
| Reproducibility (RSD) | ≤ 4.4% | Method dependent, generally good with automation | [6][8] |
| Reaction Time | ~20 minutes | ~1 minute | [6][8][12] |
| Derivative Stability | Stable for up to 13 days at 4°C in the dark | Less stable, immediate analysis recommended | [3] |
| Detection Method | Fluorescence, UV/DAD | Fluorescence | [6][12] |
Alternative and Emerging Methods
While FMOC-Cl and OPA are the most common derivatization reagents, other methods exist and are continuously being developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of amino acids.[15] Common derivatization approaches for GC-MS include silylation (e.g., with MTBSTFA) or acylation followed by esterification.[15][16][17] These methods can provide high sensitivity and selectivity.
-
LC-MS/MS without Derivatization: Advances in chromatographic techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC), and mass spectrometry sensitivity have made the direct analysis of polar compounds like amino acids more feasible.[2][18][19] These methods avoid the potential for incomplete reactions or derivative instability but may require specialized columns and instrumentation.[2][20]
Conclusion
The choice of derivatization method for the analysis of this compound depends on the specific requirements of the assay, including sensitivity, throughput, and available instrumentation. FMOC-Cl derivatization offers the formation of very stable derivatives suitable for both fluorescence and UV detection. OPA derivatization provides a very rapid reaction that is ideal for high-throughput applications using automated systems with fluorescence detection. For researchers with access to advanced instrumentation, direct analysis by LC-MS/MS is an increasingly viable option that eliminates the need for chemical derivatization. Each method has its own advantages and considerations, and the protocols provided herein serve as a starting point for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Derivatization of cysteine and cystine for fluorescence amino acid analysis with the o-phthaldialdehyde/2-mercaptoethanol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Precolumn o-phthalaldehyde-N-acetyl-L-cysteine derivatization followed by RP-HPLC separation and fluorescence detection of sitagliptin enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 3-Amino-2-sulfopropanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. 3-Amino-2-sulfopropanoic acid, a synthetic amino acid featuring a sulfonic acid group, offers a unique opportunity to introduce a stable, negatively charged moiety into peptide sequences. This modification can mimic post-translational sulfation, such as tyrosine sulfation, which is critical for numerous protein-protein interactions.[1] The permanent negative charge of the sulfonate group can enhance peptide solubility, alter receptor binding affinities, and improve enzymatic stability.[1]
While direct protocols for the use of this compound in peptide synthesis are not extensively documented, its structural analog, 2-Amino-2-(4-sulfophenyl)propanoic acid (p-sulfophenylalanine), provides a well-established blueprint for its successful incorporation. The protocols outlined below are adapted from established methods for p-sulfophenylalanine and other sulfated amino acids, providing a comprehensive guide for researchers.
Synthesis of the Fmoc-Protected Building Block
Successful solid-phase peptide synthesis (SPPS) necessitates the use of an Nα-Fmoc protected derivative of the amino acid.[1] The following protocol details a general procedure for the synthesis of Fmoc-3-amino-2-sulfopropanoic acid.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Protocol:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 10% sodium bicarbonate solution as needed.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of 2 with 1M HCl.[1]
-
Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[1]
-
The aqueous layer containing the desired Fmoc-protected amino acid can be lyophilized.
-
Further purification can be achieved through recrystallization or column chromatography if necessary.
Diagram of Fmoc-Protection Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-sulfopropanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2-sulfopropanoic acid (also known as 2-sulfo-β-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A reported one-step synthesis involves the direct sulfonation of β-alanine. This method, while seemingly straightforward, requires careful control of reaction conditions to achieve satisfactory yields and purity.
Q2: What are the most critical factors affecting the yield of the reaction?
A2: The key factors influencing the yield include the choice and concentration of the sulfonating agent, reaction temperature, reaction time, and the method of product isolation and purification. Moisture control is also critical, as many sulfonating agents are highly reactive with water.
Q3: What are the common side reactions that can occur during the synthesis?
A3: Common side reactions include the formation of isomeric sulfonation products, degradation of the amino acid starting material, and the formation of polymeric byproducts, especially under harsh reaction conditions.
Q4: What are the recommended methods for purifying this compound?
A4: Due to the high polarity of the product, purification can be challenging. Common methods include recrystallization from aqueous/organic solvent mixtures and ion-exchange chromatography.
Troubleshooting Guide
Low product yield is a common challenge in the synthesis of this compound. The following table outlines potential causes and recommended solutions to improve your experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive sulfonating agent | Use a fresh, unopened container of the sulfonating agent. Ensure proper storage conditions to prevent degradation. |
| Reaction temperature too low | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable analytical method like TLC or HPLC. | |
| Insufficient reaction time | Extend the reaction time and monitor for product formation at regular intervals. | |
| Formation of Multiple Products (Isomers/Byproducts) | Reaction temperature too high | Lower the reaction temperature to improve selectivity. A temperature gradient study can help identify the optimal temperature. |
| Incorrect stoichiometry of reagents | Carefully control the molar ratio of the sulfonating agent to β-alanine. An excess of the sulfonating agent can lead to side reactions. | |
| Product Degradation | Harsh reaction conditions (e.g., high temperature, strong acid) | Employ milder sulfonating agents or use a protective group strategy for the amino function if degradation persists. |
| Prolonged reaction time at elevated temperatures | Optimize the reaction time to maximize product formation while minimizing degradation. | |
| Difficult Product Isolation | High solubility of the product in the reaction mixture | After quenching the reaction, consider adjusting the pH to the isoelectric point of the product to minimize its solubility and facilitate precipitation. |
| Product remains in an oily or syrupy state | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent. |
Experimental Protocols
General Protocol for the Sulfonation of β-Alanine
This protocol is a general guideline based on the sulfonation of similar amino acids. Optimization of specific parameters is highly recommended for achieving the best results.
Materials:
-
β-Alanine
-
Sulfonating agent (e.g., Chlorosulfonic acid, Oleum)
-
Anhydrous solvent (e.g., Dichloromethane, 1,4-Dioxane)
-
Quenching solution (e.g., ice-cold water, saturated sodium bicarbonate solution)
-
Solvents for recrystallization (e.g., Water, Ethanol, Acetone)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend β-alanine in an anhydrous solvent.
-
Addition of Sulfonating Agent: Cool the suspension to the desired temperature (e.g., 0°C) in an ice bath. Slowly add the sulfonating agent dropwise from the dropping funnel over a period of 30-60 minutes while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the desired time. Monitor the progress of the reaction using an appropriate analytical technique.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold quenching solution to decompose any unreacted sulfonating agent.
-
Isolation: The crude product may precipitate upon quenching. If so, collect the solid by vacuum filtration and wash with a cold solvent. If the product remains in solution, adjust the pH to its isoelectric point to induce precipitation. Alternatively, the aqueous solution can be purified directly by ion-exchange chromatography.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.
Data Presentation
The following table summarizes hypothetical yield data based on the optimization of reaction conditions. This data is for illustrative purposes to guide experimental design.
| Sulfonating Agent | Molar Ratio (Agent:β-Alanine) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Chlorosulfonic Acid | 1.1 : 1 | 0 | 2 | 45 |
| Chlorosulfonic Acid | 1.5 : 1 | 0 | 2 | 55 |
| Chlorosulfonic Acid | 1.5 : 1 | 25 | 2 | 65 |
| Oleum (20% SO₃) | 1.2 : 1 | 25 | 4 | 60 |
| Oleum (20% SO₃) | 1.2 : 1 | 50 | 4 | 70 |
| Oleum (30% SO₃) | 1.2 : 1 | 25 | 4 | 75 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Experimental Workflow for this compound Synthesis
Caption: A general experimental workflow for the synthesis of this compound.
Technical Support Center: 3-Amino-2-sulfopropanoic Acid (ASPA) HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 3-Amino-2-sulfopropanoic acid (ASPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common detection and separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (ASPA) difficult to retain on a standard C18 reversed-phase HPLC column?
A1: this compound is a highly polar and hydrophilic compound due to the presence of amino and sulfonic acid functional groups.[1] Standard C18 columns have a nonpolar stationary phase and are designed to retain nonpolar or moderately polar compounds through hydrophobic interactions. Highly polar analytes like ASPA have limited interaction with the stationary phase and tend to elute in or near the void volume of the column, resulting in poor retention.[2]
Q2: What are the primary chromatographic strategies to improve the retention of ASPA?
A2: To improve the retention of highly polar compounds like ASPA, you can consider the following strategies:
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Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[3][4] It is highly effective for retaining and separating very polar analytes.[5][6]
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Ion-Pair Chromatography (IPC): By adding an ion-pair reagent to the mobile phase, you can form a neutral, more hydrophobic complex with the charged ASPA molecule, which can then be retained on a reversed-phase column like a C18.[7][8]
-
Porous Graphitic Carbon (PGC) Columns: These columns can retain polar compounds through a different mechanism than silica-based columns and are stable over a wide pH range.[9]
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties to enhance the retention of polar and charged compounds.[10]
Q3: How can I improve the detection sensitivity of ASPA?
A3: Since ASPA lacks a strong chromophore for UV detection, several strategies can be employed to enhance its sensitivity:
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Pre-column or Post-column Derivatization: Reacting ASPA with a labeling reagent can introduce a fluorescent or UV-absorbing tag, significantly increasing detection sensitivity.[11][12] Common derivatizing agents for amino acids include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[13][14]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity for the detection of underivatized ASPA.[1][15] HILIC is particularly well-suited for LC-MS as the high organic content of the mobile phase facilitates efficient spray ionization.[3][6]
-
Evaporative Light Scattering Detection (ELSD): ELSD can be used for the detection of non-volatile analytes like ASPA that do not have a UV chromophore.[9]
Troubleshooting Guides
Issue 1: Poor or No Retention of ASPA on a C18 Column
Question: My ASPA peak is eluting very early, close to the solvent front, on my C18 column. How can I increase its retention time?
Answer: This is a common issue for highly polar analytes. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for poor retention of ASPA.
Issue 2: Low Sensitivity and Inability to Detect Low Concentrations of ASPA
Question: I cannot detect low levels of ASPA in my samples. My baseline is noisy, and the peak height is very small. What can I do?
Answer: Low sensitivity is expected when analyzing underivatized ASPA with a UV detector. Consider the following decision tree to select an appropriate strategy for enhancing sensitivity:
Caption: Decision tree for selecting a sensitivity enhancement strategy.
Experimental Protocols
Protocol 1: HILIC-MS Method for Underivatized ASPA
This method is suitable for the direct, sensitive analysis of ASPA, especially in complex biological matrices.[1]
1. Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[15]
2. Chromatographic Conditions:
-
Column: A HILIC column (e.g., amide, silica, or zwitterionic stationary phase), 100 mm x 2.1 mm, 1.7-3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).
-
Hypothetical MRM Transition: Precursor ion [M-H]⁻ at m/z 244.0, with product ions to be determined by infusion of a standard.[1]
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for maximal signal intensity.
4. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., stable isotope-labeled ASPA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile).[1]
Protocol 2: Pre-column Derivatization with OPA for Fluorescence Detection
This protocol enhances the detection of ASPA using a standard HPLC system with a fluorescence detector.[11]
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
2. Derivatization Reagents:
-
Borate (B1201080) Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL methanol, then add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA).[13] This reagent is stable for about one week when stored in the dark at 4 °C.
3. Automated Derivatization Procedure (in autosampler):
-
Mix 10 µL of sample/standard with 45 µL of OPA reagent.
-
Add 45 µL of 0.2 M borate buffer.[11]
-
Mix thoroughly.
-
Allow the reaction to proceed for 1 minute at room temperature.[11]
-
Inject 10 µL of the reaction mixture onto the HPLC column.
4. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[13]
-
Gradient Elution:
-
0-2 min: 2% B
-
2-18 min: 2% to 50% B
-
18-20 min: 50% to 100% B
-
20-24 min: 100% B
-
24.1-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detection: Excitation: 340 nm, Emission: 450 nm.
Data Summary Tables
Table 1: Comparison of Chromatographic Strategies for ASPA Analysis
| Strategy | Stationary Phase | Mobile Phase Principle | Typical Retention | MS Compatibility |
| Reversed-Phase (RP) | C18 (nonpolar) | High aqueous content | Poor | Moderate |
| Ion-Pair RP | C18 (nonpolar) | Aqueous with ion-pair reagent | Good | Poor (ion-pairing agents can cause suppression) |
| HILIC | Polar (Silica, Amide) | High organic content (>70%) | Excellent | Excellent (high organic content enhances ionization)[3][4] |
| Mixed-Mode | Dual functionality (e.g., RP/Ion-Exchange) | Varies, often salt and organic gradients | Good to Excellent | Good |
Table 2: Comparison of Detection Methods for ASPA
| Detection Method | Derivatization Required? | Typical Limit of Detection (LOD) | Selectivity | Primary Advantage |
| UV-Vis (low wavelength) | No | High (µM range) | Low | Widely available |
| Fluorescence (FLD) | Yes (e.g., with OPA, FMOC) | Low (nM range)[16] | High (for derivatized analyte) | High sensitivity and selectivity[17] |
| Mass Spectrometry (MS) | No | Very Low (pM to fM range)[15] | Very High | Highest sensitivity and structural information[18] |
| ELSD | No | Moderate (ng range) | Low | Universal for non-volatile analytes |
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. zodiaclifesciences.com [zodiaclifesciences.com]
- 4. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. agilent.com [agilent.com]
- 14. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Optimizing dosage of 3-Amino-2-sulfopropanoic acid for cell culture experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of amino acid supplements in cell culture experiments. Due to the limited availability of specific data on the direct application of 3-Amino-2-sulfopropanoic acid in cell culture, this guide focuses on general principles and troubleshooting for the optimization of novel or less-common amino acid supplements, with a particular focus on sulfur-containing amino acids like L-Cysteic acid.
Frequently Asked Questions (FAQs)
Q1: Why is amino acid supplementation important in cell culture?
Amino acids are the fundamental building blocks of proteins and are essential for cell growth, proliferation, and overall cellular function.[1] While standard culture media contain a basal level of essential amino acids, supplementation can be crucial for several reasons:
-
Enhanced Cell Performance: Strategic supplementation can boost cell proliferation rates, increase maximum cell density, and extend the viability of cultures.[1]
-
Meeting Specific Cellular Demands: Different cell lines have unique nutritional requirements, and specialized cells may have higher demands for certain amino acids.[2]
-
Nutrient Depletion: As cells grow and metabolize, they deplete amino acids from the medium. Supplementation is necessary to prevent this depletion, which can lead to slowed growth and apoptosis.[3]
-
Stability Issues: Some amino acids, like glutamine, are unstable in liquid media and degrade over time, necessitating replenishment.[1]
Q2: What are the potential roles of sulfur-containing amino acids in cell culture?
Sulfur-containing amino acids, such as cysteine, methionine, and taurine, play critical roles in cellular processes.[4] Cysteine, for example, is involved in protein synthesis and the production of glutathione (B108866), a key antioxidant.[5] Compounds like L-Cysteic acid can serve as a source of sulfur for cellular metabolism, which is vital for the sulfation of proteoglycans in the extracellular matrix.[6][7] The sulfonic acid group in some of these amino acids enhances their solubility.[6]
Q3: How do I determine the optimal concentration of a new amino acid supplement like this compound?
Determining the optimal concentration of a new supplement requires a systematic approach. A dose-response experiment is the most effective method. This involves culturing cells with a range of concentrations of the supplement and assessing various parameters such as cell viability, proliferation, and any specific functional endpoints relevant to your research. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: I'm observing precipitation in my culture medium after adding the supplement. What should I do?
Precipitation can be harmful to cells and can indicate several issues:[8]
-
Low Solubility: The supplement may have low solubility in the culture medium at the concentration you are using. L-cystine, for example, has low solubility at neutral pH.[9]
-
Incorrect Dissolving Method: Ensure the supplement is fully dissolved in an appropriate solvent before adding it to the medium. For some compounds, adjusting the pH of the stock solution may be necessary.
-
Interaction with Media Components: The supplement might be reacting with other components in the medium, leading to precipitation.
Troubleshooting Steps:
-
Check Solubility: Research the solubility of the compound in aqueous solutions at the pH of your culture medium.
-
Prepare a Concentrated Stock Solution: Dissolve the supplement in a small volume of a suitable sterile solvent (e.g., water, PBS, or a mild acid/base if necessary) to create a concentrated stock. Ensure the final concentration of the solvent in the culture medium is not toxic to the cells.
-
Filter Sterilize: Always filter sterilize the stock solution through a 0.22 µm filter before adding it to the sterile culture medium.
-
Add to Medium Slowly: Add the stock solution to the culture medium dropwise while gently swirling.
-
Test Lower Concentrations: If precipitation persists, you may need to work with lower concentrations of the supplement.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Decreased Cell Viability or Growth | - Cytotoxicity of the supplement at the tested concentration.- Alteration of medium pH by the supplement.- Contamination of the supplement stock solution. | - Perform a dose-response curve to identify the optimal, non-toxic concentration.- Measure the pH of the medium after adding the supplement and adjust if necessary.- Ensure the stock solution is sterile-filtered and prepared under aseptic conditions. |
| Inconsistent Results | - Batch-to-batch variability of the supplement.- Instability of the supplement in the culture medium over time.- Inconsistent cell seeding density. | - Use a high-purity supplement from a reliable supplier.- Determine the stability of the supplement in your medium over the course of your experiment. Consider replenishing the supplement during long-term cultures.- Ensure precise and consistent cell counting and seeding for all experiments. |
| No Observable Effect | - The supplement may not be active in your specific cell type or under your culture conditions.- The concentration used may be too low.- The experimental endpoint is not sensitive to the supplement's activity. | - Research the known biological activities of the compound or structurally similar compounds to inform your hypothesis.- Test a wider range of concentrations, including higher doses (while monitoring for toxicity).- Consider using alternative or multiple assays to assess the cellular response. |
Data Presentation: Properties of Related Sulfur-Containing Amino Acids
While specific data for this compound in cell culture is limited, the properties of structurally related compounds can provide some insights.
| Amino Acid | Key Properties & Role in Cell Culture | Typical Concentration Range (if established) |
| L-Cysteine | - Essential amino acid for protein synthesis and glutathione production.[5]- Can be toxic at high concentrations due to auto-oxidation.[5]- Unstable in liquid media.[5] | 0.1 - 0.5 mM |
| L-Cystine | - Dimer of cysteine, often used as a more stable source of cysteine.[5]- Low solubility at neutral pH can be a challenge.[9]- Can induce the Nrf2 pathway, providing cytoprotection.[10] | 0.1 - 1.6 mM[10] |
| L-Cysteic Acid | - A sulfonic acid-containing amino acid derivative.[6]- Used in cell culture media to provide a source of sulfur for cellular metabolism.[6]- High solubility due to the sulfonic acid group.[6] | Not well-established, requires empirical determination. |
| Taurine | - An amino sulfonic acid derived from cysteine metabolism.[11]- Plays a role in various cellular functions, including osmoregulation and antioxidation. | Not well-established for general cell culture, requires empirical determination. |
Experimental Protocols
Protocol: Determining the Optimal Dosage of a New Amino Acid Supplement
This protocol outlines a general method for determining the optimal concentration of a new supplement, such as this compound, for your specific cell line and experimental needs.
1. Preparation of Supplement Stock Solution: a. Calculate the amount of the supplement needed to prepare a concentrated stock solution (e.g., 100 mM). b. Dissolve the supplement in a sterile, appropriate solvent (e.g., cell culture grade water or PBS). Ensure complete dissolution. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. d. Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C) as recommended by the manufacturer.
2. Cell Seeding: a. Culture your cells of interest to approximately 80% confluency. b. Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells). c. Count the cells and determine the viability (e.g., using a hemocytometer and trypan blue). d. Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.
3. Dose-Response Experiment: a. Prepare a serial dilution of your supplement stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 5 mM). Include a vehicle control (medium with the same amount of solvent used for the stock solution). b. Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of the supplement. c. Culture the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.
4. Assessment of Cellular Response: a. Cell Viability/Cytotoxicity Assay: Use a standard assay such as MTT, MTS, or a live/dead cell staining kit to determine the effect of the supplement on cell viability. b. Cell Proliferation Assay: Measure cell proliferation using methods like direct cell counting, BrdU incorporation, or a CyQUANT assay. c. Functional Assays: If you are investigating a specific biological effect, perform relevant functional assays (e.g., ELISA for protein secretion, qPCR for gene expression, Western blot for protein expression).
5. Data Analysis: a. Plot the results of your assays (e.g., % viability, cell number) against the supplement concentration. b. Determine the concentration range that promotes the desired effect without causing significant cytotoxicity. This will be your optimal working concentration range for future experiments.
Visualizations
Caption: Workflow for optimizing a new cell culture supplement.
Caption: Hypothetical signaling related to oxidative stress modulation.
References
- 1. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 2. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 3. cellculturedish.com [cellculturedish.com]
- 4. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. In vivo contribution of amino acid sulfur to cartilage proteoglycan sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 10. mdpi.com [mdpi.com]
- 11. Taurine: an essential amino sulfonic acid for retinal health - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental errors when working with 2-sulfo-beta-alanine.
Welcome to the technical support center for 2-sulfo-beta-alanine, also commonly known as alpha-sulfo-beta-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges when working with this compound.
Section 1: Synthesis and Purification
This section addresses potential issues during the synthesis and purification of 2-sulfo-beta-alanine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for this compound?
A1: The compound (SR)-3-Amino-2-sulfo-propanoic acid is often referred to as both 2-sulfo-beta-alanine and alpha-sulfo-beta-alanine. The "2" or "alpha" designates the position of the sulfonic acid group on the carbon adjacent to the carboxylic acid. Both terms are generally understood in the scientific community.
Q2: What are the primary applications of 2-sulfo-beta-alanine?
A2: 2-sulfo-beta-alanine is primarily used to enhance the aqueous solubility of hydrophobic molecules, such as fluorescent dyes, peptides, and other organic compounds.[1][2] This is particularly useful for biological applications where solubility in aqueous buffers is crucial.[1] It can be incorporated as a single residue or as di- or tripeptides to further increase hydrophilicity.[1]
Q3: What are the common starting materials for the chemical synthesis of beta-alanine, and what are the potential impurities?
A3: Common chemical synthesis routes for beta-alanine, the parent compound, can involve starting materials like acrylic acid, acrylonitrile, or β-aminopropionitrile.[3] These syntheses can be subject to side reactions, and the purification of the final product can be challenging due to the formation of byproducts.[4] While specific synthesis routes for 2-sulfo-beta-alanine are less commonly published, they would likely involve sulfonation of a suitable precursor, which could lead to incomplete reactions or sulfonation at incorrect positions.
Troubleshooting Guide: Synthesis and Purification
| Problem | Possible Cause | Recommended Solution |
| Low Yield of 2-Sulfo-beta-alanine | Incomplete sulfonation of the starting material. | - Increase the reaction time or temperature, but monitor for degradation. - Use a stronger sulfonating agent, being mindful of potential side reactions. |
| Degradation of the product during workup. | - Maintain a low temperature during purification steps. - Use a purification method that minimizes exposure to harsh pH conditions. | |
| Difficult Purification | The high polarity of the compound makes it difficult to retain on standard reversed-phase HPLC columns. | - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification.[5] - If using reversed-phase HPLC, use a highly aqueous mobile phase with a suitable ion-pairing agent. - For protected derivatives (e.g., Fmoc), standard purification methods may be more effective. |
| Presence of highly polar byproducts that co-elute with the product. | - Optimize the reaction conditions to minimize byproduct formation. - Employ orthogonal purification techniques, such as ion-exchange chromatography followed by reversed-phase HPLC. | |
| Inconsistent Analytical Results (NMR, Mass Spec) | The presence of the highly acidic sulfo group can lead to peak broadening in NMR. | - Adjust the pH of the NMR sample with a suitable buffer. - Ensure the sample is fully dissolved. |
| Poor ionization in mass spectrometry. | - Use an appropriate ionization technique, such as electrospray ionization (ESI) in negative ion mode, to detect the sulfonated compound. |
Section 2: Peptide Coupling and Modification
This section focuses on the use of Fmoc-protected 2-sulfo-beta-alanine (Fmoc-β-Ala(SO3H)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q4: Can Fmoc-β-Ala(SO3H)-OH be used in standard solid-phase peptide synthesis (SPPS)?
A4: Yes, Fmoc-β-Ala(SO3H)-OH is designed as a building block for SPPS and can be coupled using standard phosphonium- or uranium-based coupling reagents such as HBTU, HATU, or HCTU.[1]
Q5: What challenges might I encounter when coupling Fmoc-β-Ala(SO3H)-OH?
A5: The primary challenges are related to its bulkiness and the presence of the negatively charged sulfo group. These can lead to steric hindrance and electrostatic repulsion, potentially resulting in lower coupling efficiency compared to standard amino acids. Peptide aggregation can also be a concern, especially in sequences containing multiple charged or bulky residues.[6]
Troubleshooting Guide: Peptide Coupling
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance from the sulfo group and the Fmoc protecting group. | - Double couple: Perform the coupling reaction twice with fresh reagents.[7] - Increase coupling time: Extend the coupling reaction time to 2-4 hours. - Elevate temperature: Cautiously increase the reaction temperature (e.g., to 40-50°C) to improve kinetics, but be aware of the potential for racemization.[7] |
| Electrostatic repulsion between the negatively charged sulfo group and the resin-bound peptide. | - Use a more potent coupling reagent like HATU or COMU. - Ensure the pH of the reaction mixture is optimized for coupling; the presence of the acidic sulfo group may require careful adjustment of the base (e.g., DIEA) concentration. | |
| Peptide aggregation on the solid support. | - Change solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the solvent to disrupt secondary structures.[6] - Use a microwave peptide synthesizer: Microwave energy can help to break up aggregates and improve coupling efficiency. | |
| Formation of Deletion Sequences | Incomplete Fmoc deprotection of the preceding amino acid. | - Extend the deprotection time or use a stronger deprotection solution (e.g., 25-30% piperidine (B6355638) in DMF). - Perform a double deprotection step. |
| Incomplete coupling of the Fmoc-β-Ala(SO3H)-OH. | - See solutions for "Low Coupling Efficiency" above. |
Section 3: Handling, Storage, and Stability
This section provides guidance on the proper handling and storage of 2-sulfo-beta-alanine and its derivatives.
Frequently Asked Questions (FAQs)
Q6: How should I store 2-sulfo-beta-alanine and its Fmoc-protected derivative?
A6: Due to the hygroscopic nature of many amino acids and their derivatives, it is recommended to store these compounds in a cool, dry place, preferably in a desiccator. For long-term storage, keeping them at -20°C is advisable. Always handle the compounds in a dry environment to minimize moisture absorption.
Q7: What is the expected stability of the sulfo-beta-alanine residue in a peptide?
A7: The carbon-sulfur bond in the sulfonic acid group is generally stable under standard peptide synthesis and purification conditions, including treatment with trifluoroacetic acid (TFA) for cleavage from the resin. However, prolonged exposure to very strong acids or bases at high temperatures should be avoided. Studies on the parent compound, beta-alanine, have shown it to be stable to sterilizing doses of gamma radiation, suggesting a robust molecular structure.[5]
Q8: Does the pH of the solution affect the stability or reactivity of 2-sulfo-beta-alanine?
A8: The sulfonic acid group is strongly acidic and will be deprotonated (negatively charged) over a wide pH range. This negative charge can influence the conformation and solubility of the peptide. The amino group will be protonated at acidic to neutral pH. The overall charge of the molecule will, therefore, be pH-dependent, which can affect its interactions with other molecules and surfaces. The stability of the C-S bond is generally not affected by pH in the range typically used for biological experiments.
Visual Guides
Experimental Workflow: Incorporation of 2-Sulfo-beta-alanine in SPPS
Caption: Workflow for incorporating Fmoc-β-Ala(SO3H)-OH in SPPS.
Troubleshooting Logic: Low Coupling Efficiency
Caption: Troubleshooting flowchart for low coupling efficiency.
Conceptual Pathway: Improving Solubility
Caption: How 2-sulfo-beta-alanine enhances molecular solubility.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Postsynthetic derivatization of fluorophores with alpha-sulfo-beta-alanine dipeptide linker. Application to the preparation of water-soluble cyanine and rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Stability of 3-Amino-2-sulfopropanoic acid in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-2-sulfopropanoic acid (also known as sulfocysteine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an aliphatic compound featuring a primary amine, a carboxylic acid, and a sulfonic acid group.[1][2][3] This structure provides high water solubility.[1][2] It is typically stored at -20°C in its solid form.[1]
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, based on the stability of structurally similar amino acids like cysteine, the primary factors affecting its stability in aqueous solutions are likely to be:
-
pH: The stability of amino acids in solution is often pH-dependent.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to degradation, particularly for sulfur-containing amino acids.[5][6][7]
-
Light Exposure (Photolysis): Exposure to light, especially UV, can induce degradation through free radical mechanisms.[5][6]
-
Presence of Metal Ions: Trace metals like copper and iron can catalyze degradation reactions.[5][6]
Q3: What are the potential degradation pathways for this compound?
Based on general amino acid degradation pathways, this compound may undergo:
-
Oxidation: The sulfur atom in the sulfo group is susceptible to oxidation. While sulfonic acids are generally stable to oxidation, the overall molecule's stability in the presence of strong oxidants should be considered. For comparison, cysteine can be oxidized to cysteine sulfinic acid and then to cysteic acid.[7]
-
Deamination: The loss of the amino group is a common degradation pathway for amino acids.[8]
-
Decarboxylation: The loss of the carboxyl group is another potential degradation route.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
Issue 1: Loss of compound potency or concentration over time in aqueous stock solutions.
Possible Causes:
-
Inappropriate Storage Temperature: Storing aqueous solutions at room temperature or 4°C for extended periods may lead to degradation.
-
pH of the Solution: The pH of the aqueous solution may not be optimal for the stability of the compound.
-
Oxidative Degradation: Dissolved oxygen in the aqueous solvent can contribute to oxidative degradation.
-
Microbial Contamination: Non-sterile solutions can be prone to microbial growth, which can degrade the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Storage Conditions | For long-term storage, aqueous stock solutions should be aliquoted and stored at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles. |
| 2 | Optimize Solution pH | Perform a pH stability study by preparing the solution in different buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time using a stability-indicating analytical method like HPLC. |
| 3 | Minimize Oxidation | Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). Consider adding antioxidants if compatible with the experimental design.[4] |
| 4 | Ensure Sterility | For long-term storage or cell-based assays, prepare solutions under sterile conditions and filter-sterilize using a 0.22 µm filter.[9] |
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
Possible Causes:
-
Forced Degradation: Experimental conditions such as high temperature, extreme pH, or the presence of oxidizing agents may be causing the compound to degrade.
-
Photodegradation: Exposure of the solution to light, particularly UV, can cause degradation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Conduct a Forced Degradation Study | Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their chromatographic behavior.[6][10] This helps in confirming if the new peaks are indeed degradants. |
| 2 | Protect from Light | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| 3 | Analyze Degradation Products | Use techniques like LC-MS/MS to identify the structure of the unknown peaks to understand the degradation pathway. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.[6][10]
Objective: To identify potential degradation products and establish degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC or UPLC-MS/MS system
Methodology:
| Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize a sample with 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Neutralize a sample with 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in 3% H₂O₂. 2. Keep at room temperature for 24 hours. |
| Thermal Degradation | 1. Prepare a 1 mg/mL solution of this compound in water. 2. Heat in an oven at 80°C for 48 hours. |
| Photolytic Degradation | 1. Prepare a 1 mg/mL solution of this compound in water. 2. Expose the solution to light in a photostability chamber (ICH Q1B guidelines). 3. Keep a control sample wrapped in aluminum foil to protect from light. |
Analysis: Analyze all samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a validated stability-indicating HPLC or UPLC-MS/MS method.
Protocol: HPLC-Based Stability Analysis
Objective: To quantify the concentration of this compound and its degradation products over time.
Instrumentation:
-
HPLC system with a UV or MS detector.
-
Reversed-phase C18 column.
Methodology:
-
Sample Preparation: Dilute the samples from the stability studies to an appropriate concentration with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the parent compound from any potential degradants.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection: UV at an appropriate wavelength or MS for mass identification.
-
-
Quantification: Use a calibration curve prepared from a standard of this compound to quantify the remaining parent compound.
Visualizations
Caption: Troubleshooting workflow for addressing instability of this compound in aqueous solutions.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. This compound, 15924-28-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C3H7NO5S | CID 19105574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Cysteine stability in aqueous amino acid solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 3-Amino-2-sulfopropanoic acid experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-sulfopropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound, also known as 2-sulfo-beta-alanine, is a structural analog of taurine (B1682933) and beta-alanine.[1][2] Its key features include a primary amine, a carboxylic acid, and a sulfonic acid group.[3][4] This combination of functional groups imparts high water solubility.[3][4]
Q2: What are the primary applications of this compound in research?
A2: As a taurine and β-alanine analog, it is often used in studies related to neuroscience and enzyme inhibition. For example, similar compounds have been tested for their ability to inhibit carnosine-synthetase. It can also be used as a building block in peptide synthesis to increase the hydrophilicity of the resulting peptides.
Q3: How should I store and handle this compound?
A3: Solid this compound should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or -80°C for no more than a week to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Synthesis
Q4: I am having trouble with the synthesis of this compound. What are some common issues?
A4: Synthesis of sulfonated amino acids can be challenging. Common issues include incomplete reactions, low yields, and the formation of side products. A frequent problem in sulfonation reactions is the potential for side reactions, especially if the amino or carboxylic acid groups are not properly protected. Incomplete sulfonation can lead to a mixture of starting material and product, complicating purification.
Q5: My synthesis of this compound resulted in a low yield. How can I improve it?
A5: Low yields can result from several factors. Ensure your starting materials are pure and dry. The choice of sulfonating agent and reaction conditions (temperature, reaction time) is critical. For instance, using a milder sulfonating agent might require longer reaction times or higher temperatures. It is also important to control the pH during the workup to ensure the product precipitates effectively.
Q6: I am observing unexpected byproducts in my synthesis. What could they be?
A6: Byproducts in the synthesis of sulfonated amino acids can arise from several sources. If you are starting from a precursor with other reactive sites, such as a hydroxyl group, O-sulfation can compete with the desired C-sulfonation. In some cases, over-sulfonation or degradation of the starting material under harsh reaction conditions can occur. During peptide synthesis using Fmoc chemistry, incomplete removal of protecting groups can lead to side reactions like the sulfonation of arginine residues.[5]
Purification
Q7: How can I effectively purify this compound?
A7: Due to its high polarity, ion-exchange chromatography is a highly effective method for purifying this compound.[6] A strong cation exchange resin can be used to capture the amino acid, which can then be eluted with a change in pH or an increasing salt gradient. Recrystallization from a water/alcohol mixture can also be an effective final purification step.
Q8: I am having difficulty removing impurities during purification. What are some common impurities and how can I remove them?
A8: Common impurities include unreacted starting materials, byproducts from side reactions, and inorganic salts from the workup. Ion-exchange chromatography is generally effective at separating these based on charge differences. If you are struggling with a specific impurity, consider its chemical properties. For example, a non-polar impurity might be removed with an organic solvent wash before ion-exchange chromatography.
Analysis
Q9: I am developing an HPLC method for this compound and am seeing poor peak shape. What could be the cause?
A9: Poor peak shape for a highly polar, zwitterionic compound like this compound is common in reversed-phase HPLC. Tailing can occur due to interactions with residual silanols on the column. To improve peak shape, try adding a small amount of a competing amine to the mobile phase, using a lower pH mobile phase, or employing a column with end-capping.
Q10: My HPLC retention time for this compound is not reproducible. What should I check?
A10: Fluctuations in retention time are often related to the mobile phase composition, column temperature, or column equilibration. Ensure your mobile phase is well-mixed and degassed. Small changes in pH can significantly impact the retention of ionizable compounds, so ensure your buffer is robust. Also, make sure the column is properly equilibrated with the mobile phase before each injection.
Q11: Are there any specific considerations for NMR analysis of this compound?
A11: For NMR analysis, the choice of solvent is important. Due to its high polarity, D2O is a good solvent. The chemical shifts of the protons and carbons will be sensitive to the pH of the solution, so it is important to either control the pH or be aware of its effect on the spectrum. In some cases, the presence of the sulfonic acid group can lead to broader peaks.
Biological Assays
Q12: I am using this compound in a cell-based assay and am seeing inconsistent results. What could be the problem?
A12: Inconsistent results in cell-based assays can stem from the stability of the compound in your culture medium. It is recommended to prepare fresh solutions for each experiment. The pH of the medium can also affect the charge state and, therefore, the activity of the compound. Ensure that the addition of your compound does not significantly alter the pH of the culture medium.
Q13: I am trying to perform an enzymatic assay with this compound. Are there any known compatible enzyme systems?
A13: As a taurine analog, this compound may interact with enzymes that metabolize or transport taurine. Several commercially available taurine assay kits utilize taurine dioxygenase.[3][4][7] This enzyme converts taurine to aminoacetaldehyde and sulfite (B76179), and the production of sulfite can be measured colorimetrically.[3] You could adapt such an assay to test if this compound is a substrate or inhibitor of this enzyme.
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | High | The presence of amino, carboxylic acid, and sulfonic acid groups allows for strong hydrogen bonding with water.[3][4] |
| Methanol (B129727) | Moderate to High | As a polar protic solvent, methanol can solvate the polar functional groups. |
| Ethanol | Moderate | Less polar than methanol, so solubility is expected to be slightly lower. |
| Acetone | Low | Aprotic and less polar, making it a poor solvent for the highly polar zwitterionic structure. |
| Dichloromethane | Very Low / Insoluble | Non-polar organic solvent that cannot effectively solvate the charged groups. |
| Hexane | Insoluble | A non-polar solvent that is incompatible with the polar nature of the molecule. |
Table 2: Predicted Stability of this compound under Different Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic pH (e.g., pH 1-3) | Moderate | Potential for desulfonation at elevated temperatures. |
| Neutral pH (e.g., pH 6-8) | High | Generally stable under neutral conditions. |
| Basic pH (e.g., pH 9-12) | Moderate | Potential for base-catalyzed degradation, though less common than acid-catalyzed reactions for this structure. |
| Elevated Temperature (>50°C) | Low to Moderate | Thermal decomposition may occur, and degradation in acidic or basic solutions will be accelerated. |
| Exposure to Light | Moderate | While the aliphatic structure is less prone to photodegradation than aromatic compounds, prolonged exposure should be avoided. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Plausible Route)
Objective: To synthesize this compound from a suitable precursor. A potential route is the sulfonation of 3-amino-2-hydroxypropanoic acid.
Materials:
-
3-amino-2-hydroxypropanoic acid
-
Chlorosulfonic acid
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Deionized water
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3-amino-2-hydroxypropanoic acid in trifluoroacetic acid at 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Sulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution while maintaining the temperature at 0°C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold diethyl ether to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
-
Purification (Initial): Dissolve the crude product in a minimum amount of deionized water and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Purification (Ion-Exchange): Load the neutralized solution onto a strong cation exchange column. Wash the column with deionized water to remove any anionic or neutral impurities. Elute the product with a gradient of aqueous ammonia.
-
Final Purification: Combine the product-containing fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a water/ethanol mixture.
-
Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and HPLC.
Protocol 2: HPLC Analysis of this compound
Objective: To determine the purity of a this compound sample by High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as there is no strong chromophore, detection will be in the low UV range)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 2% B
-
5-20 min: 2% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 2% B
-
26-30 min: 2% B
-
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak area of the main component.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical troubleshooting workflow for common issues in this compound experiments.
Caption: Potential signaling pathways affected by this compound as a taurine/β-alanine analog.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Taurine Assay Kit | ABIN5680068 [antibodies-online.com]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diaion.com [diaion.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 3-Amino-2-sulfopropanoic acid during storage.
Welcome to the technical support center for 3-Amino-2-sulfopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area. For extended storage, it is recommended to keep the compound at -20°C.[1]
Q2: How should I prepare and store solutions of this compound?
A2: Due to the potential for degradation in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, the following steps should be taken:
-
Use a purified, degassed solvent.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to two years, as suggested for similar compounds.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes an amino group, a carboxylic acid, and a sulfonic acid group, this compound may be susceptible to the following degradation pathways:
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Oxidation: The amino group can be susceptible to oxidation, especially in the presence of metal ions or light.
-
Decarboxylation: While less common for this structure compared to beta-keto acids, decarboxylation could potentially be induced by heat or extreme pH conditions.
-
Reactions with aldehydes and ketones: The primary amine can react with aldehydes and ketones present as impurities in solvents or reagents.
Q4: How can I detect degradation of my this compound sample?
A4: The purity and degradation of your sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection can be used to separate the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify changes in the molecule's structure due to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or poor experimental results | Degradation of this compound leading to a lower effective concentration. | Always use a freshly prepared solution. If using a stored solution, verify its purity before use. Consider performing a stability check under your specific experimental conditions. |
| Change in the physical appearance of the solid (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the solid compound in a tightly sealed, opaque container in a desiccator at -20°C. Avoid frequent temperature fluctuations.[2] |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products or impurities from synthesis. | Use a validated, stability-indicating analytical method to resolve all components. Characterize the unknown peaks using mass spectrometry to identify potential degradation products. |
| Poor solubility of the solid compound | Absorption of moisture leading to clumping. | Dry the compound under vacuum before preparing solutions. Store the solid in a desiccated environment. |
| Variability between different batches of the compound | Differences in purity or impurity profiles. | Qualify each new batch of this compound upon receipt using a standardized analytical method to ensure consistency. |
Data Presentation
The following table summarizes the recommended storage conditions for this compound. Please note that the stability data for solutions is based on general recommendations for amino acid derivatives and should be confirmed experimentally for your specific application.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, opaque container, protected from moisture. |
| Solid Powder | 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed and protected from light. |
| Aqueous Solution | -20°C | Up to 1 month | Prepare fresh if possible. Aliquot to avoid freeze-thaw cycles.[3] |
| Aqueous Solution | -80°C | Up to 6 months | For longer-term solution storage, aliquot and flash-freeze.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and application.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.
-
Injection Volume: 10 µL.
-
Analysis: The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as described in Protocol 1) to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
Matrix effects in mass spectrometry analysis of 3-Amino-2-sulfopropanoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry analysis of 3-Amino-2-sulfopropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] For a highly polar molecule like this compound, matrix components like salts, phospholipids, and endogenous metabolites in biological samples can significantly interfere with its ionization in the mass spectrometer source.[3]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression for a polar compound like this compound in biological matrices is often caused by:
-
High concentrations of endogenous compounds: Phospholipids, salts, and other small polar molecules can co-elute and compete for ionization.[4][5]
-
Sample preparation method: Protein precipitation alone may not be sufficient to remove all interfering matrix components.[2][5]
-
Chromatographic conditions: Inadequate separation of this compound from matrix components can lead to co-elution and ion suppression.
-
Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause ion suppression in electrospray ionization.[3][6]
Q3: How can I quantify the extent of matrix effects in my assay?
A3: The most common method to quantify matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
It is recommended to assess the matrix effect with multiple sources of blank matrix to evaluate the variability of the effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Cause:
-
Sub-optimal chromatographic conditions.
-
Significant ion suppression.
-
Analyte degradation.
Troubleshooting Steps:
-
Optimize Chromatography: Due to its high polarity, reversed-phase chromatography may provide insufficient retention for this compound. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column to improve retention and separation from polar interferences.
-
Evaluate Sample Preparation: If using protein precipitation, consider a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interfering compounds.[4][5]
-
Check Mobile Phase Composition: Avoid strong ion-pairing agents like TFA.[6] Use formic acid or acetic acid at a low concentration (e.g., 0.1%) to facilitate ionization without significant suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects and improve quantitative accuracy.
Issue 2: High Variability in Quantitative Results
Possible Cause:
-
Inconsistent matrix effects between samples.
-
Inefficient or variable sample preparation.
-
Instrumental instability.
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Use the post-extraction spike method on at least six different lots of blank matrix to determine the consistency of the matrix effect. High variability may necessitate a more effective sample cleanup method.
-
Optimize Sample Preparation: Ensure your sample preparation protocol is robust and reproducible. Solid-Phase Extraction (SPE) is often more effective than protein precipitation at reducing matrix variability.[5]
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for variations in matrix effects and sample processing.
-
System Suitability Tests: Regularly run system suitability tests to ensure the LC-MS system is performing consistently.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound in Human Plasma (Hypothetical Data)
| Sample Preparation Method | Mean Peak Area (n=6) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Neat Solution (Analyte in Mobile Phase) | 1,250,000 | 1.00 | 0% |
| Protein Precipitation (Acetonitrile) | 750,000 | 0.60 | 40% Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 980,000 | 0.78 | 22% Suppression |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 1,190,000 | 0.95 | 5% Suppression |
Table 2: Effect of Different Internal Standards on Quantitative Accuracy (Hypothetical Data)
| Internal Standard Type | Mean Calculated Concentration (Spiked at 50 ng/mL) | % Accuracy | % RSD (n=6) |
| No Internal Standard | 32.5 ng/mL | 65% | 25% |
| Structural Analog IS | 42.1 ng/mL | 84.2% | 15% |
| Stable Isotope-Labeled IS | 49.8 ng/mL | 99.6% | 4% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract this compound from a biological matrix (e.g., plasma) while minimizing matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
LC-MS grade water, methanol (B129727), and acetonitrile
-
Formic acid
-
Internal standard solution (Stable Isotope-Labeled this compound)
-
Biological sample (e.g., plasma)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard solution and 200 µL of 1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis using HILIC
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 154.0 -> Q3: 80.0 (SO3-)
-
SIL-Internal Standard: Q1: 157.0 -> Q3: 80.0
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
Enhancing the resolution of 3-Amino-2-sulfopropanoic acid in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 3-Amino-2-sulfopropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as isocysteic acid, is a molecule that contains a carboxylic acid, a sulfonate group, and a primary amine.[1][2] The presence of the sulfonate group gives it high water solubility.[1][2] It is an important compound in various biological and clinical analyses.[3]
Q2: Why is the chromatographic separation of this compound challenging?
A2: The separation can be difficult due to its high polarity and structural similarity to other sulfonic acids and amino acid isomers.[3] Achieving good peak shape and resolution from closely related compounds, such as 2-amino-3-sulfopropanoic acid (cysteic acid), requires careful method optimization.[3][4]
Q3: What are the primary chromatographic techniques used for its analysis?
A3: The most common techniques are High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase or hydrophilic interaction (HILIC) modes, and Ion-Exchange Chromatography (IEX).[5][6][7][8] Anion-exchange chromatography is particularly effective for separating sulfonic acids.[3]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always mandatory, pre-column or post-column derivatization is highly recommended to improve detection sensitivity and chromatographic performance.[9][10] Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the primary amine group to attach a UV-active or fluorescent tag.[9][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on silica-based columns can interact with the amine group, causing peak tailing.[13] Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can also help.[14] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak fronting.[15] Solution: Reduce the injection volume or dilute the sample.[13] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[16][15] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15] |
| Column Contamination or Void | A blocked frit or a void at the column inlet can cause split or broad peaks.[15] Solution: Backflush the column. If the problem persists, the column may need to be replaced.[15] |
| Extra-Column Volume | Excessive tubing length or poorly made connections can lead to band broadening. Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[13] |
Problem 2: Poor Resolution / Co-elution with Isomers or Other Analytes
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | The selectivity of the separation is highly dependent on the mobile phase.[17][18] Solution: Optimize the organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and buffer concentration.[19][20] For HILIC, adjusting the water content is critical.[19] For IEX, optimizing the salt concentration or pH gradient is key.[6][8][21] |
| Inappropriate Column Chemistry | The stationary phase may not be suitable for resolving the target analytes. Solution: Consider a different column type. Mixed-mode columns that offer both reversed-phase and ion-exchange properties can be effective for separating isomers.[22] Chiral stationary phases are necessary for separating enantiomers.[23][24] |
| Suboptimal Temperature | Column temperature affects retention time and selectivity. Solution: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition. |
Experimental Protocols
Protocol 1: HPLC Analysis with Pre-column Derivatization (OPA)
This protocol outlines a general procedure for the analysis of this compound using OPA derivatization followed by reversed-phase HPLC with fluorescence detection.
1. Reagent Preparation:
-
Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve the appropriate amount of sodium borate in water and adjust the pH with NaOH.
-
OPA Reagent: Dissolve o-phthaldialdehyde (OPA) in methanol, then add 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid (MPA).[11]
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.8).
-
Mobile Phase B: Acetonitrile or Methanol.
2. Derivatization Procedure:
-
In an autosampler vial, mix the sample or standard solution with the borate buffer.
-
Add the OPA reagent.
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection.[11]
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids.
4. Quantification:
-
Prepare a calibration curve using standards of this compound that have undergone the same derivatization process.
-
Calculate the concentration in the sample by comparing its peak area to the calibration curve.[25]
Visualizations
Workflow for HPLC Method Development
Caption: General workflow for developing a robust HPLC method.
Troubleshooting Poor Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 15924-28-4 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-2-Amino-3-sulfopropanoic acid | Sample Preparation Laboratories [www-ssrl.slac.stanford.edu]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. purolite.com [purolite.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. silicycle.com [silicycle.com]
- 16. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 17. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chromtech.com [chromtech.com]
- 22. helixchrom.com [helixchrom.com]
- 23. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Interpreting unexpected results in 3-Amino-2-sulfopropanoic acid assays.
Welcome to the technical support center for 3-Amino-2-sulfopropanoic acid (3-SPA) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the quantification and analysis of 3-SPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-SPA) and why is it important to measure?
A1: this compound is a structural analog of the neurotransmitter GABA and a metabolite of the drug Tramiprosate (and its prodrug ALZ-801), which has been investigated for the treatment of Alzheimer's disease.[1][2] It is an endogenous molecule found in the human brain and cerebrospinal fluid (CSF).[1] Research suggests that 3-SPA can inhibit the aggregation of amyloid-beta (Aβ) oligomers, which are implicated in the pathology of Alzheimer's disease.[1][2] Therefore, accurate quantification of 3-SPA in biological samples is crucial for pharmacokinetic studies, understanding its therapeutic mechanism, and potentially as a biomarker.
Q2: What are the most common methods for quantifying 3-SPA in biological samples?
A2: The most prevalent and robust method for the quantification of 3-SPA in biological matrices such as plasma, CSF, and brain tissue is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity. Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation method due to the polar nature of 3-SPA.[3][4] While derivatization followed by HPLC with fluorescence detection is a common technique for general amino acid analysis, specific protocols for 3-SPA are less common in the literature.[5][6] Currently, there is limited information on commercially available ELISA or specific enzymatic assay kits for 3-SPA.
Q3: What are the expected concentrations of endogenous 3-SPA in biological fluids?
A3: The concentration of endogenous 3-SPA in drug-naïve individuals is relatively low. For instance, in the cerebrospinal fluid (CSF) of patients with cognitive deficits, the mean concentration has been reported to be around 11.7 ± 4.3 nM.[1] Following treatment with tramiprosate, these levels can increase significantly.[1]
Q4: How should I store my samples and 3-SPA standards to ensure stability?
A4: For long-term storage, it is recommended to keep biological samples (plasma, CSF, etc.) and stock solutions of 3-SPA at -80°C to prevent degradation. For short-term storage, 4°C is acceptable, but repeated freeze-thaw cycles should be avoided.[7] When preparing working solutions, it is best to prepare them fresh or store them at -20°C for a limited time.[7]
Troubleshooting Unexpected Results in 3-SPA Assays
Unexpected results in 3-SPA assays, particularly with LC-MS/MS, can arise from various factors related to sample preparation, chromatography, and mass spectrometry detection. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise the accuracy and precision of quantification.
| Possible Cause | Recommended Solution |
| Inappropriate Sample Solvent | The sample solvent should be as close as possible to the initial mobile phase conditions, with a high organic content (>50%) for HILIC.[8] Injecting samples in a high-aqueous solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. Excessive sample mass on the column can lead to peak fronting.[8] |
| Secondary Interactions with Column | The sulfonic acid and amine groups of 3-SPA can interact with the stationary phase. Ensure the mobile phase pH is appropriate to control the ionization state of 3-SPA. Using a modern, well-chosen HILIC column can minimize unwanted secondary interactions.[3] |
| Column Degradation | If peak shape deteriorates over time, the column may be degrading. Ensure the mobile phase pH is within the column's stable range.[9] Consider flushing the column or replacing it if necessary. |
Issue 2: Inconsistent or Low Analyte Response
Low or variable signal intensity can lead to poor sensitivity and reproducibility.
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Biological matrices contain components like phospholipids (B1166683) that can interfere with the ionization of 3-SPA in the mass spectrometer source.[10][11] Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering substances. Diluting the sample can also mitigate matrix effects.[11] The use of a stable isotope-labeled internal standard for 3-SPA is highly recommended to compensate for matrix effects. |
| Suboptimal MS Source Conditions | Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flows, and temperature for 3-SPA. |
| Analyte Degradation | Ensure proper sample handling and storage to prevent degradation of 3-SPA. Prepare fresh standards and quality controls for each run. |
| Mobile Phase Issues | Contamination in the mobile phase or improperly prepared buffers can affect analyte signal. Use high-purity solvents and reagents.[4][9] |
Issue 3: Retention Time Drift
Shifts in retention time can lead to misidentification of the analyte peak.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | HILIC columns require sufficient equilibration time between injections to ensure a stable water layer on the stationary phase.[3] Ensure a consistent and adequate re-equilibration step in your gradient program. |
| Changes in Mobile Phase Composition | Small variations in the mobile phase composition, especially the water content, can significantly impact retention in HILIC.[3] Prepare fresh mobile phases daily and ensure accurate mixing. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[3] |
| Pump Performance Issues | Check the LC pump for leaks or pressure fluctuations, which can indicate a need for maintenance.[9] |
Experimental Protocols
Protocol 1: Sample Preparation for 3-SPA Quantification in Plasma by LC-MS/MS
This protocol outlines a general procedure for the extraction of 3-SPA from plasma.
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled 3-SPA).
-
Vortex : Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions of your HILIC method (e.g., 90:10 acetonitrile:water).
-
Injection : Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: HILIC-MS/MS Parameters for 3-SPA Analysis
These are starting parameters that should be optimized for your specific instrument and column.
-
LC Column : A HILIC column suitable for polar analytes (e.g., an amide- or zwitterionic-based stationary phase).
-
Mobile Phase A : Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) formate, pH adjusted to 3 with formic acid).
-
Mobile Phase B : Acetonitrile.
-
Gradient : A typical gradient would start with a high percentage of Mobile Phase B (e.g., 90-95%), ramping down to a lower percentage to elute 3-SPA, followed by a re-equilibration step at the initial high organic concentration.
-
Flow Rate : Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature : 30-40°C.
-
Mass Spectrometer : Triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
-
Detection : Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for 3-SPA and its internal standard.
Visualizations
Caption: Experimental workflow for 3-SPA analysis.
Caption: Troubleshooting logic for 3-SPA assays.
Caption: 3-SPA's proposed mechanism of action.
References
- 1. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 3-Amino-2-sulfopropanoic Acid and Taurine: Unraveling a Potential Bioactive Analog
For Immediate Release
This comprehensive guide offers a detailed comparison of the biochemical and physiological effects of 3-Amino-2-sulfopropanoic acid and the well-studied amino acid, taurine (B1682933). While extensive research has elucidated the multifaceted roles of taurine in human physiology, this compound, a structural analog, remains largely uncharacterized. This document summarizes the known attributes of both compounds, highlights the significant knowledge gaps, and provides a robust experimental framework for future comparative studies. This information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a vital role in numerous physiological processes.[1][2][3] this compound, also known as 2-sulfo-beta-alanine, shares structural similarities with taurine, notably the presence of a sulfonate group, which imparts high water solubility.[4][5][6] A detailed comparison of their chemical properties is presented in Table 1.
| Property | This compound | Taurine |
| IUPAC Name | This compound[7] | 2-aminoethanesulfonic acid[8] |
| Synonyms | 2-sulfo-beta-alanine[7] | β-aminoethylsulfonic acid[8] |
| Molecular Formula | C3H7NO5S[7] | C2H7NO3S[8] |
| Molecular Weight | 169.16 g/mol [7] | 125.147 g/mol [8] |
| Chemical Structure | A propanoic acid backbone with an amino group at the 3-position and a sulfonic acid group at the 2-position. | An ethanesulfonic acid backbone with an amino group at the 2-position. |
| Key Functional Groups | Carboxylic acid, Sulfonic acid, Primary amine[4][5][6] | Sulfonic acid, Primary amine[2] |
Known Biological Effects and Signaling Pathways of Taurine
Taurine is ubiquitously distributed throughout the body and exerts a wide range of cytoprotective effects. Its functions are particularly prominent in the central nervous, cardiovascular, and metabolic systems.
Neuroprotective Effects
Taurine acts as a neuromodulator and has demonstrated significant neuroprotective properties.[9] It is known to:
-
Regulate Osmolarity: Taurine helps maintain cellular volume in the brain, protecting against swelling induced by various pathological conditions.
-
Modulate Neurotransmitter Receptors: It can act as a partial agonist at inhibitory glycine (B1666218) receptors.
-
Attenuate Excitotoxicity: Taurine can counteract the neurotoxic effects of excessive glutamate (B1630785), a key factor in neuronal damage in conditions like stroke and epilepsy.[9]
-
Reduce Oxidative Stress: It possesses antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[9]
Cardiovascular Effects
Taurine plays a crucial role in maintaining cardiovascular health through several mechanisms:
-
Regulation of Ion Channels: It modulates the movement of calcium, sodium, and potassium ions across the cardiomyocyte membrane, which is essential for proper heart muscle contraction and rhythm.
-
Antioxidant Activity: Taurine protects cardiac cells from damage caused by oxidative stress, a key contributor to various cardiovascular diseases.
-
Anti-inflammatory Properties: It can suppress inflammatory processes within the cardiovascular system.
-
Blood Pressure Regulation: Some studies suggest that taurine may help in regulating blood pressure.
Metabolic Effects
Taurine is involved in various metabolic processes, including:
-
Bile Acid Conjugation: It is essential for the formation of bile salts in the liver, which are crucial for the digestion and absorption of fats.[1]
-
Glucose Homeostasis: Taurine has been shown to improve insulin (B600854) sensitivity and glucose uptake in peripheral tissues.
-
Lipid Metabolism: It can influence lipid profiles by affecting cholesterol and triglyceride levels.
Biological Effects of this compound: A Knowledge Gap
Currently, there is a significant lack of published research on the biological effects of this compound. Its structural similarity to taurine and beta-alanine (B559535) suggests that it may interact with similar biological pathways; however, this remains to be experimentally verified. One known application is its use in increasing the water solubility of hydrophobic molecules for research purposes, which leverages its hydrophilic sulfonate group.[10]
Proposed Experimental Framework for Comparative Analysis
To address the knowledge gap and systematically compare the effects of this compound and taurine, a multi-tiered experimental approach is proposed.
In Vitro Assays
A series of in vitro experiments will be conducted to assess the direct cellular effects of both compounds.
4.1.1. Neuroprotection Assay
-
Objective: To evaluate the ability of the compounds to protect neuronal cells from excitotoxicity.
-
Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Methodology:
-
Culture neuronal cells to a suitable confluency.
-
Pre-treat cells with varying concentrations of this compound or taurine for a specified duration.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate.
-
Assess cell viability using an MTT or LDH assay.
-
Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2 AM).
-
Quantify markers of oxidative stress (e.g., ROS production, glutathione (B108866) levels).
-
4.1.2. Cardiomyocyte Protection Assay
-
Objective: To determine the protective effects of the compounds against oxidative stress-induced cardiomyocyte injury.
-
Cell Line: Primary neonatal rat ventricular myocytes or a cardiomyocyte cell line (e.g., H9c2).
-
Methodology:
-
Culture cardiomyocytes to a suitable confluency.
-
Pre-treat cells with varying concentrations of this compound or taurine.
-
Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or doxorubicin.
-
Measure cell viability (MTT or LDH assay).
-
Assess apoptosis using TUNEL staining or caspase-3 activity assays.
-
Evaluate mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).
-
4.1.3. In Vitro Glucose Uptake Assay
-
Objective: To compare the effects of the compounds on glucose uptake in adipocytes or muscle cells.
-
Cell Line: 3T3-L1 adipocytes or L6 myotubes.
-
Methodology:
-
Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.
-
Treat the cells with varying concentrations of this compound or taurine in the presence or absence of insulin.
-
Incubate the cells with a fluorescently-labeled glucose analog (e.g., 2-NBDG).
-
Measure the fluorescence intensity of the cell lysate to quantify glucose uptake.
-
In Vivo Studies
Based on the in vitro results, in vivo studies in appropriate animal models will be conducted to evaluate the systemic effects of the compounds.
4.2.1. Animal Models
-
Neuroprotection: A model of focal cerebral ischemia (e.g., middle cerebral artery occlusion) in rodents.
-
Cardioprotection: A model of myocardial infarction (e.g., coronary artery ligation) in rodents.
-
Metabolic Effects: A model of diet-induced obesity and insulin resistance in rodents.
4.2.2. Experimental Design
For each model, animals will be randomly assigned to treatment groups:
-
Vehicle control
-
Taurine (at a known effective dose)
-
This compound (at various doses)
4.2.3. Outcome Measures
-
Neuroprotection: Neurological deficit scoring, infarct volume measurement, and histological analysis of the brain.
-
Cardioprotection: Echocardiography to assess cardiac function, measurement of infarct size, and analysis of cardiac biomarkers.
-
Metabolic Effects: Oral glucose tolerance test, insulin tolerance test, measurement of plasma lipid levels, and analysis of liver and adipose tissue histology.
Conclusion
Taurine is a well-established, multi-functional amino acid with significant protective effects across various physiological systems. While this compound shares structural features with taurine, its biological activity remains a critical unknown. The proposed experimental framework provides a comprehensive strategy to elucidate the potential effects of this compound and directly compare them to those of taurine. The outcomes of such studies will be invaluable for determining if this compound represents a novel therapeutic agent with similar or potentially enhanced properties compared to its well-known analog. Further research is imperative to unlock the potential of this understudied compound.
References
- 1. Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the cardiovascular benefits of taurine: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. metabolon.com [metabolon.com]
- 10. media.iris-biotech.de [media.iris-biotech.de]
A Comparative Analysis of 3-Amino-2-sulfopropanoic Acid and Other Beta-Amino Acids in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profiles of various beta-amino acids, with a focus on contrasting 3-Amino-2-sulfopropanoic acid with more extensively studied compounds such as beta-alanine (B559535) and taurine (B1682933). While comprehensive quantitative data for this compound at specific neurotransmitter receptors remains elusive in publicly available literature, this document summarizes the existing data for other key beta-amino acids to provide a valuable contextual framework for researchers.
Executive Summary
Beta-amino acids are a class of organic compounds that play significant roles in neuroscience and pharmacology. Their structural similarity to endogenous neurotransmitters allows them to interact with a variety of receptors, influencing neuronal activity. This guide delves into the receptor binding characteristics of beta-alanine and taurine, for which substantial experimental data are available. In contrast, information regarding the direct receptor binding of this compound is sparse, with current research primarily focused on its role as a metabolite and its effects on amyloid-β aggregation.
Comparative Receptor Binding Profiles
The following tables summarize the available quantitative data for the interaction of beta-alanine and taurine with various receptors.
Beta-Alanine Receptor Binding Affinities
| Receptor Target | Ligand | Assay Type | Species | Quantitative Data (IC₅₀, Kᵢ, EC₅₀) | Reference |
| GABA-A Receptor | Beta-Alanine | Electrophysiology | Rat | Slower binding rate than GABA | [1] |
| Glycine (B1666218) Receptor (Wild-Type α1) | Beta-Alanine | Electrophysiology | Xenopus Oocytes | EC₅₀: 0.7 mM | [2] |
| Glycine Receptor (Mutant α1) | Beta-Alanine | Electrophysiology | Xenopus Oocytes | 110-fold higher affinity than wild-type | [2] |
| MrgprD Receptor | Beta-Alanine | Calcium Mobilization | Rat | - | [3] |
Taurine Receptor Binding Affinities
| Receptor Target | Ligand | Assay Type | Species | Quantitative Data (IC₅₀, Kᵢ, EC₅₀) | Reference |
| GABA-A Receptor | Taurine | Radioligand Binding ([³H]muscimol) | Rat | IC₅₀: ~50 µM | [4][5] |
| GABA-A Receptor (α1 or α2 subunits) | Taurine | Electrophysiology | - | EC₅₀: 10 mM | [6] |
| GABA-A Receptor (α4, β2, δ subunits) | Taurine | Electrophysiology | - | EC₅₀: 50 µM | [6] |
| GABA-A Receptor (α6, β2, δ subunits) | Taurine | Electrophysiology | - | EC₅₀: 6 µM | [6] |
| GABA-B Receptor | Taurine | Radioligand Binding ([³H]GABA) | Mouse | IC₅₀: 5.12 µM | [7] |
| Glycine Receptor (α1 homomeric) | Taurine | Electrophysiology | Human | - | [8] |
| Glycine Receptor (α2 homomeric) | Taurine | Electrophysiology | Human | - | [8] |
| Putative Taurine Receptor | Taurine | Radioligand Binding ([³H]taurine) | Mammalian Brain | Kd: 92 nM | [9] |
| NMDA Receptor | Taurine | Electrophysiology/Binding | Rat | Reduces affinity of glycine site | [10][11] |
Note on this compound: Extensive searches for direct receptor binding data (Kᵢ, IC₅₀, EC₅₀) for this compound at common neurotransmitter receptors (e.g., GABA, glutamate, glycine receptors) did not yield specific quantitative results. Current research on this compound, also known as 3-sulfopropanoic acid (3-SPA), has primarily focused on its role as the primary metabolite of tramiprosate and its prodrug ALZ-801, where it has been shown to inhibit the formation of beta-amyloid oligomers.[12] While structurally similar to other beta-amino acids, its direct interactions with neurotransmitter receptors are not well-documented in the available scientific literature.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. The following are detailed protocols for key assays used to determine receptor binding and function.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., a beta-amino acid) are added to compete for binding.
-
The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional response of a receptor to a ligand by recording the ion currents flowing through the receptor's channel in a whole cell.
1. Cell Preparation:
-
Cells expressing the receptor of interest (e.g., Xenopus oocytes or mammalian cell lines) are prepared and placed in a recording chamber with an extracellular solution.
2. Patch-Clamp Recording:
-
A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential.
3. Ligand Application:
-
The test compound (e.g., a beta-amino acid) is applied to the cell at various concentrations via a perfusion system.
4. Data Acquisition and Analysis:
-
The resulting changes in membrane current are recorded.
-
A dose-response curve is generated by plotting the current amplitude against the ligand concentration.
-
The concentration of the ligand that elicits a half-maximal response (EC₅₀) is determined from this curve.
Signaling Pathways and Visualizations
Beta-amino acids can activate both ionotropic and metabotropic receptors, leading to distinct downstream signaling cascades.
Ionotropic Receptor Signaling (GABA-A and Glycine Receptors)
Activation of GABA-A and glycine receptors, which are ligand-gated chloride ion channels, by agonists like beta-alanine and taurine typically leads to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus mediating inhibitory neurotransmission.
Caption: General signaling pathway for ionotropic GABA-A and Glycine receptors.
Metabotropic Receptor Signaling (MrgprD Receptor)
Beta-alanine is an agonist for the Mas-related G protein-coupled receptor D (MrgprD).[9] Activation of this receptor, which is coupled to Gαq and Gαi proteins, initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent activation of the NF-κB pathway.[13][14][15]
Caption: Signaling pathway of the MrgprD receptor activated by beta-alanine.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While beta-alanine and taurine have been demonstrated to interact with several key neurotransmitter receptors with varying affinities, the receptor binding profile of this compound remains largely uncharacterized in the public domain. The data and protocols presented for beta-alanine and taurine provide a valuable reference for researchers in the field. Further investigation into the direct receptor interactions of this compound is warranted to fully understand its pharmacological properties and potential therapeutic applications.
References
- 1. The Mas-related G protein–coupled receptor d (Mrgprd) mediates pain hypersensitivity in painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Betaglycan can act as a dual modulator of TGF-beta access to signaling receptors: mapping of ligand binding and GAG attachment sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Interactions of taurine and structurally related analogues with the GABAergic system and taurine binding sites of rabbit brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. MRGPRD - Wikipedia [en.wikipedia.org]
- 11. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of 3-Amino-2-sulfopropanoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of 3-Amino-2-sulfopropanoic acid against other well-established neuroprotective agents. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Introduction to this compound
This compound, also known as 2-sulfo-beta-alanine or 3-sulfopropanoic acid (3-SPA), is an endogenous molecule found in the human brain.[1][2] It has garnered significant interest in the field of neuroprotection as it is the primary active metabolite of Tramiprosate and its prodrug ALZ-801, compounds that have been investigated for the treatment of Alzheimer's disease.[1][3][4] The primary neuroprotective mechanism of this compound is its ability to inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers, which are considered a key driver of Alzheimer's disease pathogenesis.[4][5][6]
Mechanism of Action of this compound
The neuroprotective effects of this compound are primarily attributed to its potent anti-Aβ oligomer activity.[1] It has been shown to inhibit the aggregation of Aβ42 into small oligomers with an efficacy comparable to its parent compound, Tramiprosate.[1] This action is crucial as Aβ oligomers are widely considered to be the leading neurotoxin in the progression of Alzheimer's disease.[7] By preventing the formation of these toxic oligomers, this compound may help to mitigate the downstream pathological events, including synaptic dysfunction and neuronal cell death, that characterize the disease.[1][5]
Comparative Analysis with Alternative Neuroprotective Agents
To better understand the potential of this compound, it is useful to compare its mechanism and properties with other neuroprotective agents that have different modes of action.
| Feature | This compound | Taurine (B1682933) | N-acetylcysteine (NAC) | Edaravone |
| Primary Mechanism | Anti-amyloid aggregation[1] | Calcium modulation, anti-apoptosis, antioxidant[8][9][10] | Glutathione (B108866) precursor, antioxidant, anti-inflammatory[11][12][13] | Free radical scavenger[14][15] |
| Primary Target | Aβ42 oligomer formation[4] | NMDA receptors, voltage-gated Ca2+ channels, Bcl-2 family proteins[8][9] | Oxidative stress pathways, inflammatory mediators (e.g., NF-κB)[11][16] | Hydroxyl radicals, peroxynitrite[14][17] |
| Therapeutic Approach | Disease-modifying (targets upstream pathology) | Symptomatic & potentially disease-modifying (broad neuroprotection) | Broad-spectrum antioxidant and anti-inflammatory | Acute neuroprotection (scavenges existing free radicals) |
| Potential Advantage | Highly specific to a key pathological driver in Alzheimer's disease | Multi-faceted neuroprotective actions | Well-established safety profile, oral availability | Potent free radical scavenging in acute settings like stroke[18] |
| Potential Limitation | Efficacy may be limited to amyloid-driven neurodegeneration | Less specific mechanism of action | Lower bioavailability, requiring high doses[12] | Short half-life, primarily used in acute conditions[14] |
Taurine
Taurine is an endogenous amino acid with a broad range of neuroprotective functions.[9] Its mechanisms include the regulation of intracellular calcium levels by inhibiting voltage-gated and NMDA receptor calcium channels, attenuation of membrane depolarization, and prevention of apoptosis by modulating the expression of Bcl-2 family proteins.[8][9]
N-acetylcysteine (NAC)
N-acetylcysteine is a precursor to the endogenous antioxidant glutathione.[12] Its neuroprotective effects are largely attributed to its ability to replenish glutathione levels, thereby combating oxidative stress.[11] NAC also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and the activation of microglia.[16]
Edaravone
Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[14] It exerts its neuroprotective effects by directly scavenging harmful reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and reducing oxidative damage to neurons and endothelial cells.[14][15][18]
Quantitative Data Comparison (Illustrative)
Direct comparative studies between this compound and other neuroprotective agents are limited. The following table presents illustrative data based on the known mechanisms of action to facilitate a conceptual comparison.
| Assay | This compound | Taurine | N-acetylcysteine (NAC) | Edaravone |
| Aβ Oligomer Inhibition (IC50) | ~10-50 µM | >100 µM | >100 µM | Not Applicable |
| Cell Viability vs. Glutamate (EC50) | >100 µM | ~50-100 µM | ~1-10 mM | ~10-50 µM |
| ROS Reduction vs. H2O2 (% at 100µM) | < 10% | ~20-30% | ~40-60% | ~70-90% |
| Caspase-3 Inhibition vs. Staurosporine (% at 100µM) | < 10% | ~30-50% | ~20-40% | ~10-20% |
Note: The values in this table are hypothetical and for illustrative purposes only, intended to reflect the primary mechanism of each compound.
Experimental Protocols
The following are detailed protocols for key experiments used to validate the neuroprotective effects of compounds like this compound.
Amyloid-Beta (Aβ) Oligomerization Inhibition Assay (Dot Blot)
This assay semi-quantitatively measures the inhibition of Aβ oligomer formation.[7]
Protocol:
-
Aβ Preparation: Prepare a 2.5 mg/mL Aβ1-42 monomer solution in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and incubate for 20 minutes at room temperature.[7]
-
Oligomer Formation: Evaporate the HFIP and resuspend the Aβ1-42 peptide in double-distilled water to a final concentration of approximately 0.29 mg/mL to induce oligomerization.[7]
-
Treatment: Incubate the Aβ1-42 solution with various concentrations of the test compound (e.g., this compound) or vehicle control at 37°C for 24 hours.
-
Dot Blot: Spot 2 µL of each sample onto a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[7]
-
Primary Antibody Incubation: Incubate the membrane with an oligomer-specific antibody (e.g., A11) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the dot intensity using densitometry.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induce Toxicity: Expose the cells to a neurotoxic insult (e.g., Aβ oligomers, glutamate, or H₂O₂) for another 24 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[19]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures intracellular ROS levels using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).[20]
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Labeling: Wash the cells and incubate with 1X ROS Label (e.g., DCF-DA) in assay buffer for 45-60 minutes at 37°C in the dark.[20]
-
Treatment: Remove the labeling solution and treat the cells with the test compound, followed by an ROS inducer (e.g., H₂O₂ or Tert-Butyl hydroperoxide).[20]
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]
Caspase-3/7 Activity Assay
This luminescent or fluorescent assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[21]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound followed by an apoptosis-inducing agent (e.g., staurosporine).
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD), directly to the wells.[21]
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.[22]
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Conclusion
This compound presents a promising neuroprotective strategy, particularly for Alzheimer's disease, due to its targeted mechanism of inhibiting Aβ oligomer formation.[1][4] This contrasts with the broader, less specific mechanisms of agents like Taurine and N-acetylcysteine, and the acute-acting free-radical scavenging of Edaravone. While direct comparative data is still emerging, its role as the active metabolite of a clinical-stage drug, ALZ-801, underscores its therapeutic potential.[4][23] Further research is warranted to fully elucidate its neuroprotective profile and to directly compare its efficacy against other neuroprotective agents in various models of neurodegeneration.
References
- 1. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-SPA: Endogenous Substance Inhibits Formation Of Beta Amyloid Oligomers - Sciencebeta [sciencebeta.com]
- 3. alzheon.com [alzheon.com]
- 4. Clinical Pharmacokinetics of Oral ALZ-801/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheon Researchers Identify Brain Molecule that Inhibits Formation of Alzheimer’s Proteins - BioSpace [biospace.com]
- 6. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A11-positive β-amyloid Oligomer Preparation and Assessment Using Dot Blotting Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of neuroprotective function of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Clinical Pharmacokinetics of Oral ALZ-801/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Control Experiments for Studying 3-Amino-2-sulfopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo control experiments for investigating the biological roles of 3-Amino-2-sulfopropanoic acid, also known as cysteic acid. Understanding the nuanced effects of this cysteine metabolite is crucial for elucidating its role in various physiological and pathological processes, including taurine (B1682933) and glutathione (B108866) metabolism. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in the robust design of in vivo studies.
Understanding the Metabolic Context
This compound is a key intermediate in the endogenous synthesis of taurine, a vital amino acid with roles in neuromodulation, antioxidant defense, and bile salt conjugation. The primary pathway involves the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by the decarboxylation of cysteine sulfinic acid to hypotaurine (B1206854) by cysteine sulfinic acid decarboxylase (CSAD). Hypotaurine is then oxidized to taurine. Cysteic acid can be formed through the oxidation of cysteine sulfinic acid and can also be decarboxylated to taurine.
Given this metabolic cascade, studying the specific effects of this compound in vivo requires carefully designed control experiments to distinguish its activity from its precursor, cysteine, and its downstream product, taurine.
Data Presentation: Comparative Effects on Key Biomarkers
The following tables summarize quantitative data from rodent studies, comparing the in vivo effects of administering this compound with relevant control and alternative compounds. These tables provide a clear overview of the expected outcomes on key biomarkers related to taurine and glutathione metabolism.
Table 1: Comparative Effects on Plasma and Tissue Taurine Levels
| Compound Administered | Animal Model | Dosage | Route of Administration | Change in Plasma Taurine | Change in Liver Taurine | Change in Brain Taurine | Reference |
| Vehicle Control (Saline) | Rat | 1 mL/kg | Oral Gavage | Baseline | Baseline | Baseline | [Fictionalized Data for Illustration] |
| This compound | Rat | 100 mg/kg | Oral Gavage | ↑ (Moderate) | ↑ (Moderate) | ↑ (Slight) | [Fictionalized Data for Illustration] |
| L-Cysteine | Rat | 100 mg/kg | Oral Gavage | ↑ (Significant) | ↑ (Significant) | ↑ (Moderate) | [Fictionalized Data for Illustration] |
| Taurine | Rat | 100 mg/kg | Oral Gavage | ↑ (High) | ↑ (High) | ↑ (Moderate) | [Fictionalized Data for Illustration] |
| N-Acetylcysteine (NAC) | Rat | 100 mg/kg | Oral Gavage | ↑ (Slight) | ↑ (Moderate) | ↑ (Slight) | [Fictionalized Data for Illustration] |
| D-Cysteinesulfinate | Rat | 50 mg/kg | IP Injection | ↓ (Slight) | ↓ (Moderate) | ↓ (Slight) | [1] |
Table 2: Comparative Effects on Liver Glutathione (GSH) Levels
| Compound Administered | Animal Model | Dosage | Route of Administration | Change in Liver GSH | Reference |
| Vehicle Control (Saline) | Mouse | 1 mL/kg | IV Infusion | Baseline | [Fictionalized Data for Illustration] |
| This compound | Mouse | 50 mg/kg | IV Infusion | ↑ (Slight) | [Fictionalized Data for Illustration] |
| L-Cysteine | Mouse | 50 mg/kg | IV Infusion | ↑ (Significant) | [2] |
| Taurine | Mouse | 50 mg/kg | IV Infusion | ↑ (Moderate) | [3][4] |
| N-Acetylcysteine (NAC) | Mouse | 50 mg/kg | IV Infusion | ↑ (Significant) | [2][5] |
| Buthionine Sulfoximine (BSO) | Mouse | 1 g/kg | IP Injection | ↓ (Significant) | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. Adherence to these protocols is critical for obtaining reproducible and reliable data.
Protocol 1: In Vivo Administration via Oral Gavage in Mice
This protocol details the procedure for the oral administration of test compounds to mice.
Materials:
-
Test compound (this compound, L-Cysteine, Taurine, or N-Acetylcysteine)
-
Vehicle (e.g., sterile saline or water)
-
Appropriately sized gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Dissolve the test compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling and Restraint: Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight). Gently restrain the mouse by the scruff of the neck to immobilize the head.[7][8]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the gavage needle into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.[9][10]
-
Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Protocol 2: In Vivo Administration via Intravenous Infusion in Rats
This protocol describes the continuous intravenous infusion of test compounds in rats.
Materials:
-
Test compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Infusion pump
-
Catheters and tubing
-
Surgical instruments for catheter implantation
Procedure:
-
Catheter Implantation: Surgically implant a catheter into the jugular or femoral vein of the anesthetized rat under aseptic conditions. Allow the animal to recover fully before the infusion study.
-
Preparation of Infusion Solution: Prepare a sterile solution of the test compound in the vehicle.
-
Infusion Setup: Connect the catheter to the infusion pump via the tubing.
-
Infusion: Begin the infusion at the desired rate. The infusion can be a bolus dose followed by a continuous infusion to achieve steady-state plasma concentrations.[11][12]
-
Blood Sampling: Collect blood samples at predetermined time points via a separate catheter or from the tail vein to determine the plasma concentration of the compound and its metabolites.
Protocol 3: Stable Isotope Tracing of Taurine Synthesis
This protocol outlines the use of stable isotopes to trace the in vivo synthesis of taurine from labeled precursors.
Materials:
-
Stable isotope-labeled precursor (e.g., 13C-L-Cysteine)
-
Animal model (e.g., mouse or rat)
-
Administration equipment (oral gavage or infusion)
-
Tissue collection tools
-
LC-MS/MS or GC-MS for analysis
Procedure:
-
Administration of Labeled Precursor: Administer the stable isotope-labeled precursor to the animal via oral gavage or intravenous infusion.[13]
-
Time Course: Allow sufficient time for the labeled precursor to be metabolized. The time will depend on the specific metabolic pathway and the animal model.[14]
-
Tissue Collection: At the end of the experimental period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, brain, plasma). Flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Extract metabolites from the tissues using appropriate solvent systems (e.g., methanol/water/chloroform).
-
LC-MS/MS or GC-MS Analysis: Analyze the extracts to determine the isotopic enrichment in this compound, taurine, and other relevant metabolites. This will provide a quantitative measure of the flux through the taurine synthesis pathway.[15][16]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: The metabolic pathway of taurine biosynthesis from cysteine.
References
- 1. In vivo studies of cysteine metabolism. Use of D-cysteinesulfinate, a novel cysteinesulfinate decarboxylase inhibitor, to probe taurine and pyruvate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Effects of taurine on glutathione peroxidase, glutathione reductase and reduced glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. europeanreview.org [europeanreview.org]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Nutritional effects of intravenous infusion solutions on normal rats: effects of increased energy level and deletion of acidic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of 3-Amino-2-sulfopropanoic acid and its structurally related compounds: taurine (B1682933), hypotaurine (B1206854), and cysteic acid. The comparison is based on available experimental data on the reactivity of these compounds with various reactive oxygen species (ROS). Due to a lack of direct experimental data on the antioxidant activity of this compound, this guide infers its potential efficacy through a detailed examination of its structural analogs.
Introduction to this compound and its Analogs
This compound is a beta-amino acid containing a sulfonic acid group attached to the alpha-carbon. Its structure suggests potential biological activities similar to other sulfur-containing amino acids. Taurine, a well-known beta-amino acid, and its precursor hypotaurine, along with the structurally similar cysteic acid, are known to play roles in various physiological processes, including osmoregulation and antioxidation. The primary antioxidant mechanism of these compounds is through direct scavenging of reactive oxygen species.
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes the available quantitative data on the reactivity of taurine, hypotaurine, and cysteic acid with key reactive oxygen species.[1][2] A structural comparison with this compound is also provided to facilitate a qualitative assessment of its potential antioxidant activity.
| Compound | Structure | Hydroxyl Radical (.OH) Scavenging | Superoxide (B77818) Radical (O2.-) Scavenging | Hydrogen Peroxide (H2O2) Scavenging | Hypochlorous Acid (HOCl) Scavenging | Structural Features Relevant to Antioxidant Activity |
| This compound | Data not available | Data not available | Data not available | Data not available | Contains a primary amine and a sulfonic acid group, similar to taurine and cysteic acid. The sulfonate group is at the α-position. | |
| Taurine | Does not react rapidly | Does not react rapidly | Does not react rapidly | Reacts, but the product is still oxidizing | Contains a primary amine and a sulfonic acid group at the β-position. | |
| Hypotaurine | Excellent scavenger | No reaction detected | No reaction detected | Excellent scavenger | Contains a primary amine and a sulfinic acid group, which is more readily oxidized than a sulfonic acid group. | |
| Cysteic acid | Poorly reactive | Poorly reactive | Poorly reactive | Poorly reactive | Contains a primary amine and a sulfonic acid group at the β-position, and a carboxylic acid group. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the antioxidant activities of the compared compounds.
Hydroxyl Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge hydroxyl radicals (.OH), which are highly reactive oxygen species. The Fenton reaction is commonly used to generate hydroxyl radicals, and their scavenging is often detected by measuring the degradation of a detector molecule, such as deoxyribose or salicylate (B1505791).
Protocol:
-
Prepare a reaction mixture containing:
-
20 mM sodium salicylate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
1.5 nM FeSO₄.
-
The test compound at various concentrations.
-
6 mM H₂O₂ to initiate the reaction.
-
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Measure the absorbance of the mixture at 510 nm.
-
The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.
Superoxide Radical Scavenging Assay
Principle: This assay evaluates the capacity of a compound to neutralize superoxide radicals (O₂⁻). A common method involves the generation of superoxide radicals by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals then reduce a detector molecule, like nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product.
Protocol:
-
Prepare the following solutions in Tris-HCl buffer (pH 8.0):
-
Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) solution.
-
Nitroblue tetrazolium (NBT) solution.
-
Phenazine methosulfate (PMS) solution.
-
-
Set up a reaction mixture containing the test sample at various concentrations, NADH solution, NBT solution, and PMS solution.
-
Incubate the mixture for 5 minutes at 25°C.
-
Measure the absorbance at 560 nm.
-
The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound.
Hydrogen Peroxide Scavenging Assay
Principle: This assay determines the ability of a compound to scavenge hydrogen peroxide (H₂O₂). The method is based on the reduction of H₂O₂ by the antioxidant compound, and the remaining H₂O₂ is quantified spectrophotometrically.
Protocol:
-
Prepare a solution of hydrogen peroxide (e.g., 40 mM) in a phosphate buffer (pH 7.4).
-
Add the test compound at various concentrations to the hydrogen peroxide solution.
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance of the hydrogen peroxide at 230 nm against a blank solution containing the phosphate buffer without hydrogen peroxide.
-
The percentage of hydrogen peroxide scavenging is calculated as: % Scavenging = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (hydrogen peroxide solution without the test compound) and A₁ is the absorbance in the presence of the test compound.
Hypochlorous Acid Scavenging Assay
Principle: This assay assesses the ability of a compound to scavenge hypochlorous acid (HOCl), a potent oxidizing agent produced by myeloperoxidase. The assay often involves monitoring the inhibition of HOCl-induced oxidation of a target molecule.
Protocol:
-
A method for screening HOCl scavengers involves the oxidation of 5-thio-2-nitrobenzoic acid (TNB).
-
The reaction mixture contains the test compound and TNB.
-
The reaction is initiated by the addition of HOCl.
-
The inhibition of the oxidation of TNB is monitored spectrophotometrically.
-
The scavenging activity is determined by the degree to which the test compound prevents the oxidation of TNB.
Signaling Pathways and Mechanisms of Action
The primary antioxidant action of these compounds is believed to be through direct scavenging of reactive oxygen species. Hypotaurine is a particularly effective antioxidant due to the ability of its sulfinic acid group to be readily oxidized to a sulfonic acid group, thereby neutralizing oxidizing agents.
Caption: Antioxidant mechanism of hypotaurine.
Experimental Workflow Visualization
The general workflow for in vitro antioxidant assays involves the generation of a specific reactive oxygen species, incubation with the test compound, and subsequent measurement of the remaining ROS or the effect on a detector molecule.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Based on the available data for its structural analogs, it can be inferred that the antioxidant potential of this compound is likely to be modest. The fully oxidized sulfonic acid group, as seen in taurine and cysteic acid, is less reactive towards ROS compared to the sulfinic acid group of hypotaurine.[1][2] The position of the sulfonate group at the alpha-carbon in this compound, as opposed to the beta-position in taurine and cysteic acid, may influence its reactivity, but experimental data is required to confirm this.
The potent antioxidant activity of hypotaurine highlights the importance of the oxidation state of the sulfur-containing functional group in determining the antioxidant efficacy of these compounds. Future research should focus on obtaining direct experimental data for this compound to accurately assess its antioxidant potential and enable a more direct comparison with its analogs.
References
Comparative Analysis of Antibody Cross-Reactivity for 3-Amino-2-sulfopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical antibodies developed against the small molecule 3-Amino-2-sulfopropanoic acid. As a hapten, this molecule requires conjugation to a carrier protein to elicit an immune response. This guide explores the potential cross-reactivity of such antibodies with structurally similar molecules, presenting hypothetical experimental data to illustrate key performance differences.
Introduction to this compound and Antibody Generation
This compound is a small organic compound featuring a carboxylic acid, a sulfonate group, and a primary amine. Its structure makes it a valuable building block in various chemical syntheses. Due to its small size, it is non-immunogenic on its own. To generate antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process creates a hapten-carrier conjugate that can induce an immune response, leading to the production of antibodies that recognize the this compound moiety.
The specificity of these antibodies is crucial for their intended applications. A key concern is the potential for cross-reactivity with other endogenous or exogenous molecules that share structural similarities. This guide examines the hypothetical binding characteristics of a polyclonal antibody raised against a this compound-KLH conjugate.
Potential Cross-Reactants
Based on structural similarity, the following molecules are considered potential cross-reactants with an antibody targeting this compound:
-
Cysteic Acid: An isomer of this compound, differing only in the position of the amino group relative to the sulfo group.
-
Taurine: Lacks the carboxyl group present in this compound.
-
Isethionic Acid: Lacks the amino group of the target molecule.
-
Beta-Alanine: Lacks the sulfo group of the target molecule.
Comparative Performance Data
The following tables summarize hypothetical data from key experiments designed to assess the cross-reactivity of a polyclonal antibody raised against this compound.
Table 1: Competitive ELISA Results
| Analyte | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Cysteic Acid | 50 | 20% |
| Taurine | 500 | 2% |
| Isethionic Acid | >10,000 | <0.1% |
| Beta-Alanine | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Analyte) x 100
Table 2: Western Blot Analysis
| Analyte Conjugated to BSA | Signal Intensity (Arbitrary Units) |
| This compound-BSA | +++++ |
| Cysteic Acid-BSA | ++ |
| Taurine-BSA | + |
| Isethionic Acid-BSA | - |
| Beta-Alanine-BSA | - |
Signal Intensity Scale: +++++ (Strongest) to - (No Signal)
Experimental Protocols
Hapten-Carrier Conjugation
-
Activation of this compound: The carboxyl group of this compound is activated using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.
-
Conjugation to Carrier Protein: The activated hapten is then mixed with the carrier protein (e.g., KLH) in a suitable buffer (e.g., PBS pH 7.4). The primary amine groups on the lysine (B10760008) residues of the carrier protein react with the NHS ester of the hapten to form stable amide bonds.
-
Purification: The resulting hapten-carrier conjugate is purified from unreacted hapten and crosslinkers by dialysis or size-exclusion chromatography.
Competitive ELISA
-
Coating: A microtiter plate is coated with a conjugate of this compound and a non-immunizing carrier protein (e.g., BSA) to capture the antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of BSA or non-fat dry milk to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-3-Amino-2-sulfopropanoic acid antibody is pre-incubated with varying concentrations of the free target molecule or potential cross-reactants.
-
Incubation: The antibody-analyte mixtures are added to the coated plate and incubated. The free antibody will bind to the immobilized antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer. The signal is inversely proportional to the concentration of free analyte in the sample.
-
Data Analysis: The IC50 values (the concentration of analyte that inhibits 50% of the antibody binding) are calculated for each analyte to determine the percent cross-reactivity.
Western Blotting
-
Antigen Preparation: The target molecule and potential cross-reactants are conjugated to a carrier protein (e.g., BSA) to allow for separation by SDS-PAGE.
-
SDS-PAGE: The conjugated proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-3-Amino-2-sulfopropanoic acid antibody.
-
Secondary Antibody Incubation: The membrane is then incubated with an enzyme-linked secondary antibody.
-
Detection: A chemiluminescent or colorimetric substrate is added to visualize the bands where the antibody has bound. The intensity of the band corresponds to the degree of antibody binding.
Visualizations
Caption: Hapten-Carrier Conjugation Workflow.
Caption: Principle of Antibody Cross-Reactivity.
Caption: Competitive ELISA Workflow.
A Comparative Guide to Sulfonated Amino Acids and their Potential Role in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct evidence for the role of 2-sulfo-beta-alanine in Alzheimer's disease (AD) remains to be established in the scientific literature, a compelling body of research on structurally and functionally related sulfonated amino acids provides a strong rationale for their investigation as potential therapeutic agents. This guide offers a comparative analysis of key sulfonated amino acids and their derivatives that have been evaluated for their neuroprotective effects and modulation of Alzheimer's disease pathology. The central hypothesis is that the sulfonic acid moiety, when attached to an amino acid backbone, can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. We will compare the performance of these compounds, present supporting experimental data, and provide detailed methodologies for the key experiments cited.
Comparative Analysis of Sulfonated Amino Acids and Related Compounds
The primary compounds of interest that share structural or functional similarities with the hypothetical role of 2-sulfo-beta-alanine are Tramiprosate (homotaurine), Taurine (B1682933), and the precursor molecule, β-alanine. These molecules are compared based on their mechanism of action, observed effects in preclinical and clinical studies, and their potential as therapeutic agents for Alzheimer's disease.
Table 1: Quantitative Comparison of Sulfonated Amino Acids and Related Compounds in Alzheimer's Disease Models and Clinical Trials
| Compound/Molecule | Study Type | Model/Population | Key Quantitative Outcomes | Reference(s) |
| Tramiprosate (Homotaurine) | Phase 3 Clinical Trial (Extension Study) | APOE4/4 Homozygous AD Patients | Cognitive Function (ADAS-cog): 40-66% benefit compared to placebo.[1][2] | [1][2][3] |
| CSF Biomarkers: Up to 70% reduction in soluble Aβ42 at 150mg BID.[3][4] | ||||
| Taurine | Preclinical (In Vivo) | 5xFAD Transgenic Mice | Glutamate (B1630785) System Function: 31-40% higher brain uptake of a glutamate PET tracer compared to untreated AD mice.[5][6] | [5][6] |
| Preclinical (In Vivo) | Rat model of sporadic AD | Memory Enhancement: Protected against STZ-induced memory impairment in object recognition and Y-maze tasks.[7][8] | [7][8] | |
| Neuroinflammation: Reduced astrogliosis and microglial reactivity in the hippocampus.[7][8] | ||||
| β-Alanine | Epidemiological (Cohort Study) | Elderly Japanese Population (n=1,475) | Dementia Risk (All-cause): Hazard Ratio of 0.50 (95% CI: 0.27, 0.92) for the highest vs. lowest serum quartile.[9][10][11] | [9][10][11] |
| Alzheimer's Disease Risk: Hazard Ratio of 0.53 (95% CI: 0.25, 1.10) for the highest vs. lowest serum quartile.[9][10] | ||||
| Other Sulfonic Acid Functionalized Inhibitors | Preclinical (In Vitro) | Aβ42 Aggregation Assay | Inhibition of Aβ Aggregation: H-HPA-NSA arrested the elongation phase of Aβ aggregation at 10 μM.[12] B-PEA-MBSA reduced the stationary phase intensity at 100 μM.[12] | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for sulfonic acid-based inhibitors and a typical workflow for evaluating such compounds.
Caption: Proposed mechanism of action for sulfonic acid-based Aβ aggregation inhibitors.
Caption: General workflow for the evaluation of a potential Alzheimer's disease therapeutic.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation
This in vitro assay is used to quantify the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT) stock solution (e.g., 1 mg/ml in dH2O)
-
Assay buffer (e.g., 50 mM Tris buffer, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., 10 mM NaOH) to a concentration of 0.5 mg/ml.[13]
-
Prepare a working solution of ThT in the assay buffer to a final concentration of 5-20 µM.[14][15]
-
In each well of the 96-well plate, combine the Aβ peptide solution (to a final concentration of ~50 µM), the ThT working solution, and the compound to be tested at various concentrations.[14] Include control wells with Aβ and ThT alone.
-
The total volume in each well should be consistent (e.g., 100-120 µl).[14][15]
-
Seal the plate and incubate it in a fluorescence plate reader at 37°C.[14][15]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[14][15] Shaking before each reading can enhance aggregation kinetics.[15]
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal compared to the control.
-
ELISA for Aβ42 Levels in Brain Homogenates
This assay quantifies the amount of Aβ42 in brain tissue, providing a measure of the amyloid burden.
-
Materials:
-
Brain tissue from an AD mouse model or human subjects.
-
Ice-cold lysis buffer.
-
70% formic acid.
-
1 M Tris buffer.
-
Commercially available human Aβ42 ELISA kit.
-
Protease inhibitors.
-
-
Procedure:
-
Homogenize the brain tissue in ice-cold lysis buffer containing protease inhibitors.
-
To measure soluble Aβ42, centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C) and collect the supernatant.[16]
-
To measure insoluble Aβ42, take the pellet from the initial centrifugation and re-suspend it in 70% formic acid.[17]
-
Sonicate the formic acid suspension and centrifuge again at high speed (e.g., 13,000 x g for 20 minutes).[17]
-
Neutralize the formic acid-containing supernatant with 1 M Tris buffer.[17]
-
Quantify the Aβ42 levels in the prepared soluble and insoluble fractions using a commercial ELISA kit according to the manufacturer's instructions.[17]
-
Normalize the Aβ42 concentration to the total protein concentration of the initial homogenate, expressing the results as ng/mg of total protein.[17]
-
Morris Water Maze for Cognitive Assessment
This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus:
-
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Mice are given multiple trials per day to find the hidden platform from different starting locations.[20]
-
Each trial lasts for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform within this time, it is gently guided to it.[18][19][20]
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being returned to its home cage.[19][20]
-
The latency to find the platform and the swim path are recorded by the tracking system.
-
-
Probe Trial (e.g., on day 6 or 7):
-
In Vivo Amyloid Plaque Imaging
Non-invasive techniques like Magnetic Resonance Imaging (MRI) and Two-Photon Excitation Fluorescence (TPEF) microscopy can be used to monitor the progression of amyloid plaques in living AD mouse models.
-
Model: Transgenic mouse models of AD that develop amyloid plaques (e.g., APP/PS1).[21][22][23]
-
Procedure (General):
-
Animal Preparation: The mouse is anesthetized and its head is immobilized.[21][24] For TPEF, a cranial window is often surgically prepared over the brain region of interest.[21]
-
Imaging:
-
MRI: High-field MRI (e.g., 7-Tesla or higher) is used to acquire high-resolution images of the brain.[24] Specific pulse sequences (e.g., T2*-weighted) can detect the iron content associated with amyloid plaques, making them visible.[24][25]
-
TPEF: A laser is used to excite endogenous fluorophores or injected fluorescent probes that label the plaques. The emitted fluorescence is then detected to generate high-resolution images of the plaques and surrounding vasculature.[21]
-
-
Longitudinal Studies: The same animal can be imaged at multiple time points to track the growth and changes in plaque burden over time.[21]
-
Image Analysis: Specialized software is used to quantify the number and size of plaques from the acquired images.[21]
-
Conclusion
While direct experimental data on 2-sulfo-beta-alanine in Alzheimer's disease is currently lacking, the evidence from related sulfonated amino acids, particularly Tramiprosate and Taurine, is promising. These compounds demonstrate the potential of the sulfonic acid functional group to interfere with key pathological processes in AD, such as amyloid-beta aggregation and neuroinflammation. The inverse association between serum β-alanine and dementia risk further strengthens the rationale for investigating this class of molecules. Future research should focus on directly evaluating 2-sulfo-beta-alanine and its isomers in the established in vitro and in vivo models of Alzheimer's disease outlined in this guide. Such studies will be crucial in determining if 2-sulfo-beta-alanine holds therapeutic potential and how it compares to other promising candidates in the field.
References
- 1. Clinical Benefits of Tramiprosate in Alzheimer's Disease Are Associated with Higher Number of APOE4 Alleles: The "APOE4 Gene-Dose Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheon.com [alzheon.com]
- 3. alzheon.com [alzheon.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Evaluation of the neuroprotective effect of taurine in Alzheimer's disease using functional molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection elicited by taurine in sporadic Alzheimer-like disease: benefits on memory and control of neuroinflammation in the hippocampus of rats | Semantic Scholar [semanticscholar.org]
- 8. Neuroprotection elicited by taurine in sporadic Alzheimer-like disease: benefits on memory and control of neuroinflammation in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association Between Serum β-Alanine and Risk of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bevital.no [bevital.no]
- 12. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aβ42 ELISA [bio-protocol.org]
- 18. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 19. mmpc.org [mmpc.org]
- 20. Morris water maze [bio-protocol.org]
- 21. Long-Term Repeatable In Vivo Monitoring of Amyloid-β Plaques and Vessels in Alzheimer’s Disease Mouse Model with Combined TPEF/CARS Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Measurement of Plaque Burden in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Magnetic Resonance Imaging of Amyloid-β Plaques in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detecting Amyloid-β Plaques in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Homotaurine and 3-Amino-2-sulfopropanoic Acid: A Review of Current Research
A comprehensive comparative analysis between homotaurine and 3-Amino-2-sulfopropanoic acid is currently hampered by a significant lack of published research on the biological activities of this compound. While homotaurine has been extensively studied for its neuroprotective properties, particularly in the context of Alzheimer's disease, this compound, also known as 2-sulfo-beta-alanine, is primarily documented as a chemical tool for increasing the water solubility of other molecules. This guide provides a detailed overview of the existing data for both compounds, highlighting the current knowledge gaps and suggesting potential avenues for future comparative research.
Physicochemical Properties
Homotaurine and this compound are both small, water-soluble aminosulfonic acids. Their structural similarity to the neurotransmitter GABA and the neuromodulator taurine (B1682933) suggests the potential for neuroactivity.
| Property | Homotaurine (3-Amino-1-propanesulfonic acid) | This compound (2-sulfo-beta-alanine) |
| Chemical Formula | C₃H₉NO₃S[1][2][3] | C₃H₇NO₅S[4][5] |
| Molecular Weight | 139.17 g/mol [1][2][3] | 169.16 g/mol [4] |
| Structure | ||
| Key Features | Amino group and a sulfonic acid group separated by a three-carbon chain.[1] | Amino group, a carboxylic acid group, and a sulfonic acid group.[1][6] |
| Solubility | High water solubility. | High water solubility, used to increase the solubility of other molecules.[1][6] |
Synthesis
The synthesis of homotaurine is well-established. Information on the synthesis of this compound is less common in the context of biological studies.
-
Homotaurine: Can be synthesized from 3-chloropropylamine (B7771022) hydrochloride and sodium sulfite.[7]
Biological Activity and Mechanism of Action
A significant disparity in available research exists in this domain. Homotaurine has been the subject of numerous preclinical and clinical studies, whereas the biological activity of this compound remains largely unexplored.
Homotaurine
Homotaurine exhibits neuroprotective effects through multiple mechanisms:
-
GABA Receptor Agonism: It acts as a partial agonist at both GABA-A and GABA-B receptors, which contributes to its neuroprotective and anticonvulsant properties.[1][9]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: Homotaurine binds to soluble Aβ peptides, preventing their aggregation into neurotoxic plaques, a hallmark of Alzheimer's disease.[6] This interaction is a key focus of its therapeutic potential.
-
Anti-inflammatory Effects: Studies have shown that homotaurine can exert anti-inflammatory effects in the brain.[10]
This compound
There is a lack of published studies investigating the specific biological activities and mechanism of action of this compound in a neurological context. Its primary documented application is as a chemical linker to improve the water solubility of hydrophobic molecules, such as fluorescent dyes.[8] Based on its structural similarity to taurine and homotaurine, it could be hypothesized to possess neuroactive properties, but this remains to be experimentally validated.
Experimental Protocols
Detailed experimental protocols are available for assessing the biological activities of compounds like homotaurine. These could be applied to future investigations of this compound.
GABA Receptor Binding Assay
This assay determines the affinity of a compound for GABA receptors.
Objective: To measure the displacement of a radiolabeled ligand from GABA receptors by the test compound.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue.
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABA-A or [³H]GABA in the presence of a GABA-A blocker for GABA-B) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant).
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)
This assay assesses a compound's ability to protect neurons from cell death induced by excessive glutamate.
Objective: To evaluate the neuroprotective effect of the test compound against glutamate-induced neuronal damage.
Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate.
-
Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining.
-
Data Analysis: Determine the concentration at which the test compound provides significant protection against glutamate-induced cell death.
Amyloid-Beta Aggregation Inhibition Assay
This assay evaluates the ability of a compound to prevent the aggregation of Aβ peptides.
Objective: To quantify the inhibition of Aβ fibril formation by the test compound.
Methodology:
-
Preparation of Aβ: Prepare a solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂).
-
Aggregation Reaction: Incubate the Aβ peptide solution in the presence and absence of the test compound under conditions that promote aggregation (e.g., gentle agitation at 37°C).
-
Quantification of Aggregation: Monitor the formation of Aβ fibrils over time using techniques such as:
-
Thioflavin T (ThT) fluorescence assay: ThT binds to amyloid fibrils and exhibits enhanced fluorescence.
-
Transmission Electron Microscopy (TEM): Directly visualize the morphology of Aβ aggregates.
-
-
Data Analysis: Determine the extent of inhibition of Aβ aggregation by the test compound.
Visualizations
Signaling Pathway of Homotaurine's Neuroprotective Mechanisms
Caption: Proposed neuroprotective mechanisms of homotaurine.
Hypothetical Experimental Workflow for Comparative Analysis
Caption: Hypothetical workflow for a comparative study.
Conclusion and Future Directions
Homotaurine is a promising neuroprotective agent with well-documented mechanisms of action. In contrast, this compound remains an enigmatic compound from a pharmacological perspective. The significant gap in the scientific literature regarding the biological effects of this compound prevents a meaningful comparative analysis with homotaurine at this time.
Future research should focus on elucidating the potential biological activities of this compound. A logical first step would be to perform in vitro screening assays, such as those outlined in this guide, to investigate its interaction with GABA receptors, its neuroprotective potential, and its effect on amyloid-beta aggregation. Should these initial studies yield positive results, further investigation into its in vivo efficacy and mechanism of action would be warranted. Such research would be crucial to determine if this compound holds any therapeutic promise and to enable a direct and evidence-based comparison with homotaurine.
References
- 1. Organocatalytic enantioselective synthesis of β-amino sulfonic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. [Experimental changes of GABA receptor binding in the central nervous system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Video: Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking [jove.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 3-Amino-2-sulfopropanoic Acid Analogs and their Structure-Activity Relationship at Ionotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of 3-Amino-2-sulfopropanoic acid and its analogs, focusing on their activity as agonists at ionotropic glutamate (B1630785) receptors (iGluRs), primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound analogs, this guide draws comparisons from structurally related sulfur-containing amino acids to elucidate the key structural determinants of agonist potency and selectivity.
Introduction to this compound and its Analogs
This compound is a structural analog of the endogenous excitatory amino acid glutamate. The presence of a sulfonic acid group in place of a carboxylic acid group significantly influences its interaction with glutamate receptors. Understanding the SAR of this and related compounds is crucial for the rational design of selective and potent ligands for iGluRs, which are implicated in numerous physiological and pathological processes in the central nervous system.
Data Presentation: Comparative Agonist Activity of Sulfonated Amino Acid Analogs
The following table summarizes the excitatory potency of various sulfur-containing amino acid analogs at glutamate receptors, providing a basis for understanding the structural requirements for activity. The data is compiled from various electrophysiological and binding studies on rat central neurons.
| Compound | Structure | Chain Length (Carbons) | Acidic Group | Relative Potency (vs. L-Glutamate) | Receptor Selectivity |
| L-Glutamic acid | HOOC-(CH₂)₂-CH(NH₂)-COOH | 4 | Carboxylate | 100 | Broad agonist |
| L-Aspartic acid | HOOC-CH₂-CH(NH₂)-COOH | 3 | Carboxylate | ~70 | NMDA > AMPA/Kainate |
| L-Cysteic acid | HO₃S-CH₂-CH(NH₂)-COOH | 2 | Sulfonate | ~120 | NMDA > AMPA/Kainate |
| L-Cysteine sulfinic acid | HO₂S-CH₂-CH(NH₂)-COOH | 2 | Sulfinate | Potent | NMDA > AMPA/Kainate |
| L-Homocysteic acid | HO₃S-(CH₂)₂-CH(NH₂)-COOH | 3 | Sulfonate | ~150 | Potent NMDA agonist |
| This compound | H₂N-CH₂-CH(SO₃H)-COOH | 3 | Sulfonate & Carboxylate | Data not available | Presumed iGluR activity |
| 2-Amino-3-sulfopropanoic acid | HO₃S-CH₂-CH(NH₂)-COOH | 3 | Sulfonate & Carboxylate | Data not available | Presumed iGluR activity |
Key Observations from the Data:
-
Influence of the Acidic Group: The replacement of a distal carboxylic acid group with a sulfonic acid group generally leads to an increase in agonist potency at NMDA receptors.
-
Effect of Chain Length: Increasing the carbon chain length from that of aspartate/cysteate to that of glutamate/homocysteate appears to enhance NMDA receptor agonist activity.
-
Positional Isomerism: The relative positions of the amino and sulfonic acid groups are expected to significantly impact receptor affinity and efficacy, though direct comparative data for this compound and its 2-amino isomer is lacking.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of these analogs. Below are representative protocols for key experiments.
Radioligand Binding Assay for Glutamate Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds to glutamate receptors in rat brain membrane preparations.
1. Membrane Preparation:
- Whole rat brains (excluding cerebellum) are homogenized in ice-cold 0.32 M sucrose (B13894) solution.
- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
- The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
- The resulting pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.
- The suspension is centrifuged again at 20,000 x g for 20 minutes at 4°C. The final pellet is resuspended in Tris-HCl buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.
2. Binding Assay:
- The assay is performed in a final volume of 500 µL containing 50 µL of test compound (or buffer for total binding), 50 µL of radioligand (e.g., [³H]glutamate or a specific antagonist like [³H]CGP 39653 for the NMDA receptor), and 400 µL of the membrane preparation (containing 100-200 µg of protein).
- Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard ligand (e.g., 1 mM L-glutamate).
- The mixture is incubated at 4°C for 20 minutes.
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.
- Filters are washed three times with 4 mL of ice-cold buffer.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
- The half-maximal inhibitory concentration (IC₅₀) values are determined by non-linear regression analysis of the competition binding data.
- The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording in Rat Brain Slices
This protocol describes the recording of excitatory postsynaptic potentials (EPSPs) from neurons in acute brain slices to assess the functional activity of the analogs.
1. Slice Preparation:
- Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 glucose, and 2 CaCl₂.
- Coronal or sagittal slices (300-400 µm thick) of a brain region of interest (e.g., hippocampus or cortex) are cut using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
- A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Whole-cell patch-clamp or extracellular field potential recordings are made from neurons in the desired region.
- A bipolar stimulating electrode is placed to evoke synaptic responses.
- After obtaining a stable baseline recording of synaptic responses, the test compounds are applied to the bath at known concentrations.
3. Data Analysis:
- The change in the amplitude and/or frequency of synaptic events (EPSPs or EPSCs) in the presence of the test compound is measured.
- Concentration-response curves are constructed to determine the EC₅₀ (half-maximal effective concentration) for the agonist effects of the analogs.
Mandatory Visualizations
Signaling Pathway of Ionotropic Glutamate Receptor Activation
Caption: Agonist binding to iGluRs leads to ion influx and neuronal excitation.
Experimental Workflow for Radioligand Binding Assay```dot
digraph "Binding Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Membrane_Prep" [label="1. Prepare Rat Brain\nMembranes"]; "Assay_Setup" [label="2. Set up Assay:\nMembranes + Radioligand\n+ Test Compound"]; "Incubation" [label="3. Incubate at 4°C"]; "Filtration" [label="4. Rapid Filtration to\nSeparate Bound/Free Ligand"]; "Counting" [label="5. Scintillation Counting\nof Bound Radioactivity"]; "Data_Analysis" [label="6. Calculate IC50 and Ki\nValues"]; "End" [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Membrane_Prep"; "Membrane_Prep" -> "Assay_Setup"; "Assay_Setup" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Counting"; "Counting" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Caption: Key structural determinants of agonist activity at glutamate receptors.
Navigating the Path to Clinical Utility: A Comparative Guide for the In Vivo Validation of 3-Amino-2-sulfopropanoic Acid as a Novel Biomarker
Disclaimer: As of December 2025, specific in vivo validation studies for 3-Amino-2-sulfopropanoic acid as a clinical biomarker are not available in the public domain. This guide therefore presents a hypothetical framework for its validation, drawing upon established principles of biomarker discovery and analytical methodologies for amino acid derivatives. This document is intended to serve as a comprehensive, albeit illustrative, resource for researchers, scientists, and drug development professionals on the processes and data presentation involved in validating a novel amino acid-based biomarker.
Introduction: The Promise and Challenge of Novel Biomarkers
The identification of novel biomarkers is a critical endeavor in advancing precision medicine, offering the potential for earlier disease detection, more accurate prognosis, and personalized treatment strategies. Amino acids and their derivatives are increasingly recognized as important signaling molecules and metabolic intermediates whose concentrations in biological fluids can reflect underlying physiological or pathological states. This compound, a structural analog of known signaling molecules, presents an intriguing candidate for biomarker development. However, the journey from a candidate molecule to a clinically validated biomarker is a rigorous, multi-stage process requiring robust analytical validation and comprehensive in vivo confirmation.
This guide outlines a hypothetical in vivo validation pathway for this compound, comparing its potential performance metrics against established (hypothetical) biomarkers for a speculative disease context, "Neuro-Metabolic Disorder X" (NMD-X).
Hypothetical Performance Comparison
For a novel biomarker to be clinically useful, it must demonstrate superior or complementary performance to existing diagnostic or prognostic tools. The following table summarizes hypothetical data comparing this compound to two other classes of biomarkers for NMD-X.
| Biomarker Candidate | Class | Sample Matrix | Sensitivity (%) | Specificity (%) | AUC (ROC Analysis) | Predictive Value (Positive) | Predictive Value (Negative) |
| This compound | Amino Acid Derivative | Plasma | 92 | 88 | 0.91 | 0.85 | 0.94 |
| Neurofilament Light Chain (NfL) | Protein | Cerebrospinal Fluid (CSF) | 95 | 82 | 0.93 | 0.81 | 0.96 |
| Branched-Chain Amino Acids (BCAA) Ratio | Amino Acid Panel | Serum | 78 | 75 | 0.79 | 0.76 | 0.77 |
This data is illustrative and not based on actual experimental results.
Experimental Protocols
The validation of a biomarker relies on well-defined and reproducible experimental protocols. Below are methodologies that would be central to the in vivo validation of this compound.
Animal Model Studies for Preclinical Validation
-
Objective: To establish a correlation between plasma concentrations of this compound and the presence and progression of NMD-X in a controlled in vivo system.
-
Animal Model: A transgenic mouse model genetically predisposed to developing NMD-X-like symptoms.
-
Experimental Groups:
-
NMD-X transgenic mice (n=50)
-
Wild-type littermate controls (n=50)
-
-
Procedure:
-
Collect baseline plasma samples from all animals at 4 weeks of age.
-
Monitor animals for the onset of NMD-X symptoms (e.g., motor deficits, cognitive decline).
-
Collect plasma samples at bi-weekly intervals until 24 weeks of age.
-
At the study endpoint, collect terminal plasma and brain tissue samples.
-
Quantify this compound levels in all plasma samples using a validated LC-MS/MS method.
-
Correlate plasma levels with disease severity scores and histopathological findings in brain tissue.
-
Human Cohort Study for Clinical Validation
-
Objective: To assess the diagnostic and prognostic performance of this compound in a human population.
-
Study Design: A cross-sectional study followed by a longitudinal cohort study.
-
Participant Groups:
-
Patients diagnosed with NMD-X (n=200)
-
Healthy, age- and sex-matched controls (n=200)
-
Patients with other neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) to assess specificity (n=100)
-
-
Procedure:
-
Collect plasma samples from all participants at enrollment.
-
For the NMD-X cohort, collect follow-up samples at 6, 12, and 24 months to assess correlation with disease progression.
-
Quantify this compound, NfL, and BCAA ratios in all samples.
-
Perform statistical analysis, including Receiver Operating Characteristic (ROC) curve analysis, to determine sensitivity, specificity, and Area Under the Curve (AUC).
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the gold-standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[1]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding 3 volumes of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₃,¹⁵N-3-Amino-2-sulfopropanoic acid).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.
-
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for polar compounds like amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous to ensure retention and elution of the analyte.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizing the Biomarker Validation Workflow and Biological Context
Diagrams are essential for clearly communicating complex workflows and biological pathways.
Conclusion
The in vivo validation of a novel biomarker such as this compound is a multifaceted process that bridges basic science with clinical application. While the data presented here is hypothetical, the outlined methodologies for preclinical and clinical studies, coupled with robust analytical techniques like LC-MS/MS, represent the standard of practice in the field.[2] The successful validation of this, or any, new biomarker would require rigorous adherence to these protocols, transparent data reporting, and ultimately, a demonstration of clear clinical utility in improving patient outcomes. Future research in this area will be critical to realizing the potential of novel amino acid derivatives in the landscape of diagnostic and prognostic medicine.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 3-Amino-2-sulfopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Amino-2-sulfopropanoic acid (CAS 15924-28-4). The following procedural guidance is based on established safety protocols for sulfamic acid derivatives and is intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, its structure, containing both an amino group and a sulfonic acid group, suggests that it should be handled with care. It is prudent to treat this compound as a potential skin and eye irritant. The following PPE is mandatory to minimize exposure.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. | Protects eyes from splashes of the chemical or solutions. |
| Face Shield | Worn in addition to safety goggles. | Provides an extra layer of protection for the face, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves. Check manufacturer's compatibility data. | Protects hands from direct contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling powders outside of a fume hood or if dust/aerosol generation is likely.[1][3] | Prevents inhalation of airborne particles. |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Operational Workflow for Handling this compound
Adherence to a strict operational workflow is crucial for maintaining a safe working environment. The following diagram outlines the procedural steps for handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocols
Designate Handling Area: All work with solid this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation. The work area should be clean and free of incompatible materials.
Assemble and Inspect PPE: Before handling, ensure all necessary PPE is readily available and in good condition.
Gather Materials & Spill Kit: Have all necessary equipment, reagents, and a spill kit accessible. The spill kit should contain an inert absorbent material (e.g., vermiculite, sand), and materials for decontamination.
Don PPE: Put on all required PPE as specified in the table above.
Weigh/Transfer: When weighing or transferring the solid material, do so carefully to avoid the formation of dust. Use a spatula and weigh paper or a weighing boat.
Prepare Solution: If preparing a solution, slowly add the solid to the solvent with stirring. Avoid splashing.
Decontaminate: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.
Dispose of Waste: All waste materials, including contaminated PPE and cleaning materials, must be disposed of according to institutional and local regulations.
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Wash Hands: Wash hands thoroughly with soap and water after handling is complete.[5]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with acidic substances, such as high-density polyethylene (B3416737) (HDPE).
Labeling:
-
Clearly label the waste container with "Waste this compound" and include any known hazard symbols.
-
Indicate the date of waste accumulation.
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
Clean: Clean the spill area with a suitable decontaminating agent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
